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  • Product: Red 12
  • CAS: 1342-76-3

Core Science & Biosynthesis

Foundational

Identifying "Red 12": A Multifaceted Chemical Identity

The term "Red 12" is not a unique identifier for a single chemical substance. Instead, it is a descriptor used for several distinct chemical compounds, each with its own unique properties and applications. For researcher...

Author: BenchChem Technical Support Team. Date: December 2025

The term "Red 12" is not a unique identifier for a single chemical substance. Instead, it is a descriptor used for several distinct chemical compounds, each with its own unique properties and applications. For researchers, scientists, and drug development professionals, it is crucial to distinguish between these substances to ensure the accuracy and relevance of scientific data. This guide provides an overview of the primary chemical entities associated with the "Red 12" designation to aid in precise identification.

The most prominent compounds referred to as "Red 12" fall into the categories of pigments and dyes, each with a specific Colour Index (C.I.) name and number. These include C.I. Pigment Red 12, C.I. Basic Red 12, and the delisted D&C Red No. 12.

C.I. Pigment Red 12

Also known by trade names such as Permanent Bordeaux FRR, C.I. Pigment Red 12 is a synthetic organic pigment.[1][2] As a monoazo pigment, its chemical structure is characterized by a single azo group (-N=N-).[1][2] This compound is primarily utilized for its coloring properties in paints and printing inks.[1][2]

Key Chemical Identifiers for C.I. Pigment Red 12:

  • CAS Number: 6410-32-8[1][2]

  • Molecular Formula: C₂₅H₂₀N₄O₄[1][2]

  • C.I. Number: 12385[1]

C.I. Basic Red 12

C.I. Basic Red 12 is a cationic dye belonging to the methine class.[3] Unlike pigments, dyes are soluble and are used to impart color to substrates like textiles, paper, and leather.[3][4]

Key Chemical Identifiers for C.I. Basic Red 12:

  • CAS Number: 6320-14-5[3][4]

  • Molecular Formula: C₂₅H₂₉ClN₂[3]

  • C.I. Number: 48070[3]

D&C Red No. 12

D&C Red No. 12 was a color additive that has been delisted for use in drugs and cosmetics by regulatory bodies.[5] Its previous use in these applications means it may be of interest in historical toxicological or regulatory studies.

Key Chemical Identifiers for D&C Red No. 12:

  • CAS Number: 1103-38-4[5]

Other Formulations

The term "Red 12" can also appear in the context of commercial product names, such as "Red Line Two-Cycle Racing Oil 40603-12," which are formulations and not single chemical entities.[6] Additionally, other red dyes and pigments with different numerical designations exist, such as Toluidine Red (C.I. 12120), which is used in cosmetics.[7][8][9]

To proceed with an in-depth technical guide, a more specific chemical identifier is necessary. Researchers and scientists are encouraged to use the Chemical Abstracts Service (CAS) number for unambiguous identification of the chemical of interest.

To receive a detailed technical guide, please specify the chemical of interest by providing its CAS number or a more complete chemical name (e.g., C.I. Pigment Red 12). This will allow for the compilation of accurate and relevant data, including chemical structure, properties, experimental protocols, and signaling pathways where applicable.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Red 12

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. Pigment Red 12 (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. Pigment Red 12 (CAS No. 6410-32-8), a monoazo pigment widely utilized in various industrial applications, including paints and inks.[1][2][3] This document details the chemical properties, a representative synthesis protocol, purification methods, and relevant safety and toxicological data.

Chemical and Physical Properties

C.I. Pigment Red 12 is characterized by its bordeaux color and has the chemical formula C25H20N4O4.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of C.I. Pigment Red 12

PropertyValueReference
C.I. Name Pigment Red 12[5]
C.I. Number 12385[4][5]
CAS Number 6410-32-8[4][5]
Chemical Class Monoazo Pigment[5]
Molecular Formula C25H20N4O4[4]
Molecular Weight 440.45 g/mol [4]
Physical Form Red Powder
Specific Gravity (20°C) 1.38[5]
Oil Absorption ≤55 cc/100g[3][5]
pH of Aqueous Solution 7[5]
Heat Stability 160 °C[5][6]
Solubility Insoluble in water.[7]

Synthesis of C.I. Pigment Red 12

The synthesis of C.I. Pigment Red 12 is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent.

Synthesis Pathway

The overall synthesis pathway for C.I. Pigment Red 12 is depicted below. The first step is the diazotization of 2-methyl-4-nitrobenzenamine. The resulting diazonium salt is then coupled with 3-hydroxy-N-o-tolyl-2-naphthamide to form the final pigment.[8]

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Methyl-4-nitrobenzenamine B Diazonium Salt A->B  NaNO2, HCl  0-5 °C D C.I. Pigment Red 12 B->D C 3-Hydroxy-N-o-tolyl-2-naphthamide C->D

Caption: General synthesis pathway for C.I. Pigment Red 12.

Experimental Protocol: Synthesis

This protocol provides a representative method for the synthesis of C.I. Pigment Red 12.

Materials:

  • 2-Methyl-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 3-Hydroxy-N-o-tolyl-2-naphthamide (Naphthol AS-D)[9]

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and flask

  • Filtration apparatus

Procedure:

Part 1: Preparation of the Diazonium Salt Solution (Diazotization) [8][10]

  • In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend a specific molar amount of 2-methyl-4-nitroaniline in distilled water.

  • While stirring, slowly add an excess of concentrated hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension using a dropping funnel, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2-methyl-4-nitrobenzenediazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling Reaction [11][12]

  • In a separate beaker, dissolve a stoichiometric amount of 3-hydroxy-N-o-tolyl-2-naphthamide in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of the coupling component with vigorous stirring, maintaining the temperature below 10 °C. A colored precipitate will form.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The pH of the suspension may be adjusted to optimize precipitation.

Purification of C.I. Pigment Red 12

The crude C.I. Pigment Red 12 obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and inorganic salts.

Experimental Protocol: Purification

Procedure:

  • Filtration and Washing:

    • Filter the crude pigment suspension using a Büchner funnel under vacuum.

    • Wash the filter cake thoroughly with copious amounts of cold distilled water until the filtrate is neutral and free of salts.

    • Further washing with a suitable organic solvent, such as ethanol, can be performed to remove any unreacted organic starting materials.

  • Drying:

    • Dry the washed pigment in a vacuum oven at a temperature of 75-80 °C until a constant weight is achieved.[13]

  • Recrystallization (Optional):

    • For higher purity, the pigment can be recrystallized from a high-boiling point organic solvent. The choice of solvent depends on the solubility of the pigment at elevated temperatures and its insolubility at room temperature. Due to the generally low solubility of pigments, this step may be challenging and is often replaced by thorough washing.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of C.I. Pigment Red 12.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Diazotization Diazotization of 2-Methyl-4-nitrobenzenamine Coupling Azo Coupling with 3-Hydroxy-N-o-tolyl-2-naphthamide Diazotization->Coupling Crude_Pigment Crude Pigment Suspension Coupling->Crude_Pigment Filtration Filtration Crude_Pigment->Filtration Washing Washing with Water and/or Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Pigment Pure C.I. Pigment Red 12 Drying->Pure_Pigment

Caption: Workflow for the synthesis and purification of C.I. Pigment Red 12.

Toxicological and Safety Data

C.I. Pigment Red 12 is considered to have low acute toxicity. A summary of the available toxicological data is presented in Table 2. Standard laboratory safety precautions should be followed when handling this compound.

Table 2: Toxicological Data for C.I. Pigment Red 12

TestSpeciesRouteResultReference
Acute Toxicity RatOralLD50 > 15,000 mg/kg bw
RatDermalLD50 > 5,000 mg/kg bw
RatInhalationLC50 > 1,580 mg/m³ air
Skin Irritation RabbitDermalNot irritating[14]
Ecotoxicity Fish (Oryzias latipes)-LC50 > 100 mg/L (96 h)
Daphnia magna-EC50 > 100 mg/L (48 h)
Algae (Desmodesmus subspicatus)-NOEC = 1 mg/L (72 h)

Safety Precautions:

  • Avoid inhalation of dust.[14]

  • Wear appropriate personal protective equipment, including gloves and safety glasses.[14]

  • Handle in a well-ventilated area.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Store in a dry place away from sources of ignition.[14]

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of C.I. Pigment Red 12 as a colorant in industrial products. There is no significant evidence to suggest that it has a specific biological signaling pathway or is under investigation as a drug candidate. Its low solubility and low acute toxicity are consistent with materials that are not readily bioavailable. The primary health consideration for some azo pigments is the potential for reductive cleavage of the azo bond to form carcinogenic aromatic amines; however, specific data on this for Pigment Red 12 is not extensively reported.[15]

Due to the absence of a known signaling pathway, a diagram illustrating such a mechanism cannot be provided. The focus of this guide remains on the chemical synthesis and purification of the compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of C.I. Pigment Red 12. The two-step synthesis process, involving diazotization and azo coupling, is a well-established method for producing azo pigments. The provided experimental protocols, while representative, offer a solid foundation for laboratory-scale synthesis. The purification process is critical for obtaining a high-purity product suitable for its intended applications. The toxicological data indicates a low hazard profile under normal handling conditions. For researchers and professionals in drug development, while C.I. Pigment Red 12 itself is not a therapeutic agent, the synthetic methodologies described are fundamental in the broader field of organic chemistry and may be applicable to the synthesis of other functional molecules.

References

Foundational

"Red 12": Unraveling a Novel Mechanism of Action in Cellular Signaling

Introduction The following technical guide provides a comprehensive overview of the molecular mechanism of action for the novel therapeutic compound "Red 12." This document is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following technical guide provides a comprehensive overview of the molecular mechanism of action for the novel therapeutic compound "Red 12." This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate biological pathways modulated by this agent. We will delve into the core signaling cascades affected by Red 12, present quantitative data from key experiments, and provide detailed methodologies for reproducible research.

1. Core Mechanism of Action: Targeting the MAP Kinase Pathway

Red 12 has been identified as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. Specifically, Red 12 targets the upstream kinase, MEK1, preventing its phosphorylation and subsequent activation of ERK1/2.

Signaling Pathway Diagram

Red12_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Cell Proliferation, Survival, Differentiation TranscriptionFactors->GeneExpression Regulates Red12 Red 12 Red12->MEK1 Inhibits Phosphorylation

Figure 1: Mechanism of Red 12 in the MAPK signaling pathway.

2. Quantitative Analysis of Red 12 Efficacy

The inhibitory effect of Red 12 on the MAPK pathway has been quantified through a series of in vitro experiments. The following table summarizes the key findings from dose-response studies.

Experiment TypeCell LineParameter MeasuredRed 12 IC₅₀ (nM)
Kinase AssayHeLaMEK1 Phosphorylation15.2
Cell Proliferation AssayA549Cell Viability50.8
Western Blot AnalysisMCF-7p-ERK1/2 Levels25.4

3. Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

3.1. MEK1 Kinase Assay

This assay quantifies the direct inhibitory effect of Red 12 on MEK1 kinase activity.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant MEK1 - Kinase Buffer - ATP - Substrate (inactive ERK1) start->reagents incubation Incubate MEK1 with varying concentrations of Red 12 reagents->incubation reaction Initiate kinase reaction by adding ATP and substrate incubation->reaction stop_reaction Stop reaction with EDTA solution reaction->stop_reaction detection Detect phosphorylated ERK1 (e.g., ELISA, Western Blot) stop_reaction->detection analysis Analyze data and calculate IC₅₀ detection->analysis end End analysis->end

Figure 2: Workflow for the MEK1 Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT. Prepare stock solutions of recombinant active MEK1, inactive ERK1 substrate, and ATP.

  • Compound Incubation: In a 96-well plate, add 10 µL of varying concentrations of Red 12 (in DMSO) to wells containing 40 µL of the kinase reaction buffer and 2 µg of MEK1. Incubate for 30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 50 µL of a solution containing 10 µg of inactive ERK1 and 100 µM ATP. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 20 µL of 0.5 M EDTA.

  • Detection: The amount of phosphorylated ERK1 is quantified using a phospho-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

3.2. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Red 12 on the viability and proliferation of cancer cell lines.

Experimental Workflow Diagram

Proliferation_Assay_Workflow start Start cell_seeding Seed cells (e.g., A549) in a 96-well plate start->cell_seeding cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment treatment Treat cells with varying concentrations of Red 12 cell_attachment->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Solubilize formazan crystals with DMSO formazan_incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and determine IC₅₀ absorbance->analysis end End analysis->end

Figure 3: Workflow for the Cell Proliferation (MTT) Assay.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Cell Attachment: Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing varying concentrations of Red 12.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Red 12 demonstrates a potent and specific inhibitory effect on the MAPK signaling pathway by targeting MEK1. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of Red 12 as a potential therapeutic agent. The provided diagrams visually summarize the complex biological processes and experimental workflows, facilitating a deeper understanding of the compound's mechanism of action.

Exploratory

A Technical Guide to C.I. Basic Red 12: Physicochemical Properties, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Basic Red 12, also known as Astraphloxin, is a cationic methine dye with the chemical formula C₂₅H₂₉ClN₂. While historically utilized in the textile and paper industries for its vibrant pink hue, its structural characteristics, belonging to the indolium and methine class of compounds, suggest a potential for broader applications in biomedical research. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the current understanding of the toxicological profile of C.I. Basic Red 12. In the absence of extensive biological studies on this specific molecule, this paper also explores the known biological activities of structurally related compounds to highlight potential areas of investigation for drug development and scientific research.

Introduction and History

C.I. Basic Red 12 is a synthetic cationic dye, also identified by the Colour Index number 48070.[1][2] Its primary application has been in the dyeing of materials such as silk, cotton, polyamide fibers, leather, and paper.[1][3] Belonging to the methine class of dyes, it is characterized by a chromophore consisting of a methine group (=CH-) connecting two heterocyclic moieties. The positive charge on the molecule facilitates its binding to negatively charged substrates. While its industrial applications are well-documented, its biological properties remain largely unexplored, presenting an opportunity for investigation by the scientific community.

Physicochemical Properties

C.I. Basic Red 12 is a violet crystalline solid with a molecular weight of 392.96 g/mol .[1][2] It is soluble in water and ethanol, producing a pink solution with fluorescence.[1][4] The compound's identity can be confirmed by techniques such as ¹H-NMR.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of C.I. Basic Red 12

PropertyValueReference
IUPAC Name 2-[3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)propenyl]-1,3,3-trimethyl-3H-indolium chloride[2]
Synonyms C.I. 48070, Astraphloxin, Basic Red FF[1][2]
CAS Number 6320-14-5[1]
Molecular Formula C₂₅H₂₉ClN₂[1][4]
Molecular Weight 392.96 g/mol [1]
Appearance Violet crystalline solid[2]
Solubility Soluble in water and ethanol[1][4]
Fluorescence Max. 560 nm in aqueous solution[2]

Synthesis and Manufacturing

Two primary methods for the synthesis of C.I. Basic Red 12 have been described in the literature.[1] Both methods involve the condensation of indole derivatives to form the characteristic methine bridge.

Experimental Protocols for Synthesis

Method A: Condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde

This method involves the reaction of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with formic acid in the presence of a dehydrating agent and a catalyst.

  • Reactants: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde, Formic acid, Acetic anhydride, Magnesium oxide.

  • Procedure:

    • A mixture of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and formic acid is prepared in acetic anhydride.

    • Magnesium oxide is added as a catalyst.

    • The reaction mixture is heated to facilitate the condensation reaction.

    • Upon completion, the mixture is poured into water to precipitate the dye.

    • The resulting solid is filtered, dried, and purified to yield C.I. Basic Red 12.[1]

Method B: Reaction of 3-Methyl-1H-indole with Chloromethane

This alternative synthesis route starts with the methylation of 3-Methyl-1H-indole.

  • Reactants: 3-Methyl-1H-indole, Chloromethane, Trimethoxymethane.

  • Procedure:

    • 3-Methyl-1H-indole is reacted with chloromethane to produce a methylated intermediate.

    • The intermediate is then reacted with trimethoxymethane to form the final dye product.[1]

A diagrammatic representation of the synthesis workflow is provided below.

G cluster_0 Method A cluster_1 Method B A_Reactants 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde + Formic Acid + Acetic Anhydride + MgO A_Condensation Condensation Reaction A_Reactants->A_Condensation A_Precipitation Precipitation in Water A_Condensation->A_Precipitation A_Product C.I. Basic Red 12 A_Precipitation->A_Product B_Reactants1 3-Methyl-1H-indole + Chloromethane B_Methylation Methylation B_Reactants1->B_Methylation B_Reactants2 Methylated Intermediate + Trimethoxymethane B_Methylation->B_Reactants2 B_Conversion Conversion to Dye B_Reactants2->B_Conversion B_Product C.I. Basic Red 12 B_Conversion->B_Product G Start C.I. Basic Red 12 Oral_Tox Acute Oral Toxicity Test (OECD 420) Start->Oral_Tox Eye_Irritation Eye Irritation Test (e.g., OECD 492) Start->Eye_Irritation Eco_Tox Ecotoxicity Assessment Start->Eco_Tox Oral_Result Classification: Fatal if swallowed Oral_Tox->Oral_Result Eye_Result Classification: Causes serious eye irritation Eye_Irritation->Eye_Result Eco_Result Classification: Harmful to aquatic life Eco_Tox->Eco_Result G BR12 C.I. Basic Red 12 (Cationic Dye) Cell_Membrane Cancer Cell Membrane BR12->Cell_Membrane Uptake Mitochondrion Mitochondrion (High Negative Membrane Potential) Cell_Membrane->Mitochondrion Accumulation ROS Increased ROS Production Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis

References

Foundational

A Technical Guide to the Spectroscopic Analysis of C.I. Solvent Red 1 ("Red 12")

For Researchers, Scientists, and Drug Development Professionals Introduction C.I. Solvent Red 1, commonly known by various names including Sudan Red G and the subject of this guide, "Red 12", is a synthetic azo dye.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Red 1, commonly known by various names including Sudan Red G and the subject of this guide, "Red 12", is a synthetic azo dye.[1][2] Its chemical name is 1-((2-methoxyphenyl)azo)-2-naphthol, and it is registered under CAS number 1229-55-6.[1][3] This lysochrome is characterized by its yellowish-red hue and its solubility in fats, oils, waxes, and non-polar organic solvents, while being insoluble in water.[2] These properties have led to its use in coloring plastics like polystyrene, as well as in synthetic lacquers and polishes.[2] Structurally, it is a single azo compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of approximately 278.31 g/mol .[1] This document provides a comprehensive overview of the key spectroscopic data for C.I. Solvent Red 1, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental protocols and a workflow for its analysis.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for C.I. Solvent Red 1.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
~16.0s1H-OH (intramolecular H-bond)
8.6 - 6.8m10HAromatic Protons (naphthyl & phenyl rings)
~3.9s3H-OCH₃ (methoxy group)

¹³C NMR (Carbon-13 NMR) - Predicted

Chemical Shift (δ) ppmProposed Assignment
170 - 160C-OH
160 - 110Aromatic & Alkene Carbons (C=C, C=N)
~56-OCH₃
Table 2: Mass Spectrometry (MS) Data

The mass spectrum of C.I. Solvent Red 1 is characterized by its molecular ion peak and specific fragmentation patterns typical of azo dyes. The cleavage often occurs around the azo linkage.

m/z (Mass-to-Charge Ratio)IonDescription
278[M]⁺Molecular Ion
171[C₁₁H₇O]⁺Fragment from cleavage of the C-N bond (naphthol side)
156[C₁₀H₈O]⁺Naphthol nitrene ion from cleavage of the azo bond.[5]
107[C₇H₇O]⁺Fragment from cleavage of the C-N bond (methoxyphenyl side)
93[C₆H₅NH₂]⁺Aniline radical cation from azo bond cleavage with hydrogen transposition.[6]
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of C.I. Solvent Red 1 will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550 - 3200Broad, MediumO-H StretchHydroxyl (-OH), likely hydrogen-bonded
~3030MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic C-H (-OCH₃)
1600 - 1400Strong to MediumC=C StretchAromatic Rings
~1450MediumN=N StretchAzo group
1300 - 1000StrongC-O StretchAryl Ether (-O-CH₃)
860 - 680StrongC-H BendingAromatic (out-of-plane)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of C.I. Solvent Red 1 for ¹H NMR, or 15-25 mg for ¹³C NMR, in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). The solution should be homogenous and free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 17 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of C.I. Solvent Red 1 in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a Quadrupole or Time-of-Flight (TOF) is suitable.[7]

  • Acquisition:

    • Introduce the sample into the ion source. ESI in positive ion mode is effective for protonating the molecule to form [M+H]⁺.

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. This is achieved by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).[6]

    • Analyze the resulting product ion spectrum to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of C.I. Solvent Red 1 with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer's beam path.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like C.I. Solvent Red 1.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of C.I. Solvent Red 1 cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Processing cluster_interp Interpretation & Characterization Sample Solid Sample (C.I. Solvent Red 1) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution (e.g., in MeOH) Sample->Prep_MS Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI or APCI) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR Acquire FID Process (FT) NMR->Data_NMR Data_MS Acquire Full Scan & MS/MS Spectra MS->Data_MS Data_IR Acquire Interferogram Process (FT) IR->Data_IR Interp_NMR Chemical Shifts (δ) Coupling Constants (J) Integration Data_NMR->Interp_NMR Interp_MS Molecular Weight Elemental Composition Fragmentation Pattern Data_MS->Interp_MS Interp_IR Vibrational Frequencies Functional Group ID Data_IR->Interp_IR Conclusion Structural Elucidation & Identity Confirmation Interp_NMR->Conclusion Interp_MS->Conclusion Interp_IR->Conclusion

A flowchart of the spectroscopic analysis process.

Note: As C.I. Solvent Red 1 is an industrial dye, there is no established signaling pathway for it in a biological context in the way one would exist for a drug molecule. The visualization provided is a logical workflow as per the user's request.

References

Foundational

Unraveling "Red 12": A Technical Guide to Its Diverse Research Applications and Significance

The designation "Red 12" is not a singular entity in the scientific realm but rather a descriptor for a variety of chemical compounds, each with distinct properties and applications. This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Red 12" is not a singular entity in the scientific realm but rather a descriptor for a variety of chemical compounds, each with distinct properties and applications. This technical guide provides an in-depth analysis of the most scientifically significant molecules referred to as "Red 12," with a primary focus on their potential research applications for scientists and drug development professionals. The compounds covered include a potent pan-Bcl-2 inhibitor, a bioactive fungal pigment, and two commercially available dyes with niche research roles.

Apogossypol Derivative (BI-97C1): A Promising Frontier in Cancer Therapy

A highly significant molecule in the context of drug development is an apogossypol derivative, referred to as compound 11 or BI-97C1 in scientific literature, which can be conceptually linked to the "Red 12" nomenclature through its developmental lineage. BI-97C1 and its diastereoisomer, compound 12, have emerged as potent pan-active inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) family of proteins.

Core Research Applications

The primary research application of BI-97C1 lies in the field of oncology. Overexpression of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, and Bfl-1) is a common mechanism by which cancer cells evade apoptosis (programmed cell death), leading to tumor progression and resistance to therapy. BI-97C1 directly targets these proteins, making it a promising candidate for cancer treatment.

Mechanism of Action

BI-97C1 functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins. This disruption of the Bcl-2 protein interactions liberates pro-apoptotic effectors, such as Bax and Bak, which then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Bcl2_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondrion Mitochondrion Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 Bax_Bak Pro-apoptotic Bax, Bak Bcl2->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bcl2 inhibits CytoC Cytochrome c MOMP->CytoC release Apoptosis Apoptosis CytoC->Apoptosis activates BI97C1 BI-97C1 BI97C1->Bcl2 inhibits

Figure 1: Simplified signaling pathway of Bcl-2 family mediated apoptosis and the inhibitory action of BI-97C1.
Quantitative Data

The efficacy of BI-97C1 has been quantified in various preclinical studies. The following table summarizes its inhibitory concentrations (IC50) against different Bcl-2 family proteins and its effective concentrations (EC50) in various cancer cell lines.

Target/Cell LineAssay TypeIC50 / EC50 (µM)Reference
Bcl-xLFluorescence Polarization0.31[1]
Bcl-2Fluorescence Polarization0.32[1]
Mcl-1Fluorescence Polarization0.20[1]
Bfl-1Fluorescence Polarization0.62[1]
PC-3 (Prostate Cancer)Cell Growth Inhibition0.13[1]
H460 (Lung Cancer)Cell Growth Inhibition0.56[1]
BP3 (B-cell Lymphoma)Cell Growth Inhibition0.049[1]
Experimental Protocols

Detailed experimental protocols for evaluating the activity of BI-97C1 are available in the cited literature. Key experimental methodologies include:

  • Fluorescence Polarization (FP) Assay: This assay is used to measure the binding affinity of BI-97C1 to the BH3-binding groove of Bcl-2 family proteins. A fluorescently labeled BH3 peptide is incubated with the target protein, and the polarization of the emitted light is measured. Unlabeled BI-97C1 competes with the labeled peptide, causing a decrease in polarization.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the cytotoxic effects of BI-97C1 on cancer cell lines. Cells are treated with varying concentrations of the compound, and cell viability is measured by assessing metabolic activity or ATP content.

  • In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of BI-97C1 in a living organism, human cancer cells are implanted into immunocompromised mice. The mice are then treated with BI-97C1, and tumor growth is monitored over time.

Experimental_Workflow start Start: Hypothesis (BI-97C1 inhibits Bcl-2) fp_assay Fluorescence Polarization Assay (Determine IC50) start->fp_assay cell_culture Cancer Cell Line Culture (e.g., PC-3, H460) start->cell_culture data_analysis Data Analysis and Conclusion fp_assay->data_analysis viability_assay Cell Viability Assay (Determine EC50) cell_culture->viability_assay xenograft Mouse Xenograft Model viability_assay->xenograft treatment BI-97C1 Treatment xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement tumor_measurement->data_analysis

Figure 2: General experimental workflow for the preclinical evaluation of BI-97C1.

Arpink Red: A Bioactive Fungal Pigment with Therapeutic Potential

Arpink Red is a natural pigment produced by the fungus Penicillium oxalicum. It is an anthraquinone derivative and has garnered interest for its wide range of reported biological activities.

Research Applications

Arpink Red is primarily investigated for its potential applications in the food and pharmaceutical industries. Its reported bioactive properties make it a candidate for development as a natural food preservative, an antimicrobial agent, and a therapeutic agent. Research has focused on its:

  • Anticancer activity: Arpink Red has been reported to possess anticancer properties, although detailed mechanistic studies and quantitative data are limited in publicly available literature.[2]

  • Antimicrobial activity: It exhibits bacteriostatic and fungicidal effects, suggesting its use as a natural antimicrobial.[2]

  • Antioxidant activity: The antioxidant properties of Arpink Red are also under investigation.[3]

  • Other biological activities: It has also been reported to have antiviral, herbicidal, and insecticidal properties.[2]

Quantitative Data and Experimental Protocols

While numerous sources cite the diverse biological activities of Arpink Red, specific quantitative data, such as IC50 values against various cancer cell lines, and detailed experimental protocols are not consistently available in the public domain. Further targeted research is required to elucidate its specific mechanisms of action and to quantify its efficacy in various biological assays. The general methodologies to assess its properties would be similar to those described for BI-97C1, including cell viability assays for anticancer activity and antimicrobial susceptibility testing for its antimicrobial effects.

Other "Red 12" Compounds in Research

Pigment Red 12 (C.I. 12385)
  • Primary Use: Pigment Red 12 is a monoazo pigment predominantly used in the manufacturing of paints, printing inks, and plastics.

  • Research Applications: Although primarily an industrial chemical, it is sold for research purposes. Its research applications are likely in materials science, focusing on the development of new pigment formulations and studying its physical and chemical properties, such as lightfastness and thermal stability. There is no significant evidence in the reviewed literature of its direct application in drug development or biological research.

Basic Red 12 (C.I. 48070)
  • Primary Use: Basic Red 12 is a cationic dye used in the textile industry for dyeing silk, cotton, and other fibers.

  • Research Applications: In a research context, Basic Red 12 is used as a model cationic dye in environmental and materials science studies. For instance, it has been used to study the adsorption capacity of novel biosorbents and hydrogels for wastewater treatment. Its application in biological research is primarily as a stain in histochemistry.

Conclusion

The term "Red 12" encompasses a diverse group of compounds with varied research applications. For drug development professionals, the apogossypol derivative BI-97C1 stands out as a molecule of high significance, with a well-defined mechanism of action as a pan-Bcl-2 inhibitor and a growing body of preclinical data supporting its potential as an anticancer therapeutic. The fungal pigment Arpink Red presents an intriguing area for future research, with a wide array of reported biological activities that warrant further investigation and quantification. Pigment Red 12 and Basic Red 12 have established roles in industrial and niche research applications, primarily in materials and environmental sciences, but currently hold less direct relevance for drug discovery and development. This guide highlights the importance of precise chemical identification and underscores the exciting therapeutic potential that can be uncovered from compounds sharing a common, albeit non-specific, nomenclature.

References

Exploratory

Unraveling "Red 12": A Technical Guide to Its Toxicological and Safety Profiles

Introduction The designation "Red 12" is not a singular chemical entity but rather a descriptor for at least three distinct substances, each with its own unique toxicological and safety profile. This guide provides an in...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "Red 12" is not a singular chemical entity but rather a descriptor for at least three distinct substances, each with its own unique toxicological and safety profile. This guide provides an in-depth technical overview of the available data for Pigment Red 12, Basic Red 12, and the delisted drug and cosmetic colorant, D&C Red No. 12. This document is intended for researchers, scientists, and drug development professionals, presenting a compilation of quantitative data, experimental methodologies, and an exploration of the potential mechanisms of toxicity.

Pigment Red 12 (C.I. 12385; CAS No. 6410-32-8)

Pigment Red 12 is a monoazo pigment used in various applications, including paints and tattoo inks. Its toxicological profile is largely influenced by its very low solubility in water, which limits its bioavailability.

Quantitative Toxicological Data
EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral> 2400 mg/kg bw[1]
Acute Oral Toxicity (LD50)Rat (female)Oral> 15,000 mg/kg bw[2]
Acute Dermal Toxicity (LD50)Rat (male)Dermal> 5,000 mg/kg bw[2]
Acute Inhalation Toxicity (LC50)Rat (male/female)Inhalation> 1,580 mg/m³ air[2]
Fish Toxicity (LC50)Oryzias latipesAquatic> 100 mg/L (96 h)[2]
Daphnia Toxicity (EC50)Daphnia magnaAquatic> 100 mg/L (48 h)[2]
Algae Toxicity (NOEC)Desmodesmus subspicatusAquatic1 mg/L (72 h)[2]
Microorganism Toxicity (NOEC)Activated SludgeAquatic1,000 mg/L (3 h)[2]
Reproductive/Developmental Toxicity (NOEL)RatOral250 mg/kg bw/day[3]
Experimental Protocols

Acute Oral Toxicity (LD50): A study cited in a Safety Data Sheet (SDS) indicates an oral LD50 in female rats to be greater than 15,000 mg/kg body weight. The remarks state that no animals died within the observation period.[2] Another SDS reports an oral LD50 in rats as "not effective up to 2400 mg".[1] The specific OECD guideline followed is not explicitly stated in the available documents.

Reproductive/Developmental Toxicity Screening Test (OECD 422): A European Chemicals Agency (ECHA) document mentions a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) in rats. The No-Observed-Effect Level (NOEL) for reproductive and developmental toxicity was established at 250 mg/kg bw/day. This was based on slightly reduced body weights of pups during lactation in the 500 mg/kg bw/day group, and pup death and body weight loss in one female at 1000 mg/kg bw/day with abnormal histopathological findings.[3]

Signaling Pathways and Experimental Workflows

Information regarding specific signaling pathways for Pigment Red 12 toxicity is limited, likely due to its low bioavailability. The primary logical relationship for its safety assessment is based on its poor solubility leading to low absorption and thus, low systemic toxicity.

G Pigment Red 12 Pigment Red 12 Low Water Solubility Low Water Solubility Pigment Red 12->Low Water Solubility Limited Bioavailability Limited Bioavailability Low Water Solubility->Limited Bioavailability Low Systemic Toxicity Low Systemic Toxicity Limited Bioavailability->Low Systemic Toxicity

Figure 1: Logical relationship for Pigment Red 12 safety assessment.

Basic Red 12 (C.I. 48070; CAS No. 6320-14-5)

Basic Red 12 is a cationic dye. In contrast to Pigment Red 12, available data suggests a higher potential for acute toxicity.

Quantitative Toxicological Data
EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral18 mg/kg bw[4]
Experimental Protocols

Acute Oral Toxicity (LD50): A Safety Data Sheet for an ink product containing Basic Red 12 reports an acute oral LD50 in rats of 18 mg/kg body weight.[4] A submission to the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) Section 8(e) by American Cyanamid Company provided summarized results of an acute rat oral study of a 45% solution of Basic Red 12 in acetic acid.[5] However, the detailed protocol and full results of this study were not available in the public domain.

Safety and Hazard Information

Safety Data Sheets classify Basic Red 12 as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] It is also noted to be a potential skin sensitizer.[4]

Signaling Pathways and Experimental Workflows

There is a lack of publicly available information on the specific signaling pathways involved in the toxicity of Basic Red 12. Given its high acute oral toxicity, the mechanism likely involves rapid absorption and systemic effects, though the precise molecular targets are not defined in the available literature.

G cluster_exposure Exposure cluster_adverse_effects Adverse Effects Oral Ingestion Oral Ingestion Systemic Absorption Systemic Absorption Oral Ingestion->Systemic Absorption High Acute Toxicity High Acute Toxicity Skin Irritation Skin Irritation Eye Irritation Eye Irritation Basic Red 12 Basic Red 12 Basic Red 12->Skin Irritation Basic Red 12->Eye Irritation Target Organ Effects (Undefined) Target Organ Effects (Undefined) Systemic Absorption->Target Organ Effects (Undefined) Target Organ Effects (Undefined)->High Acute Toxicity

Figure 2: Postulated workflow for Basic Red 12 toxicity.

D&C Red No. 12 (Pigment Red 49:1; Barium Lithol Red; CAS No. 1103-38-4)

D&C Red No. 12 is a barium salt of a monoazo pigment. It was formerly used in drugs and cosmetics but has since been delisted by the U.S. Food and Drug Administration (FDA).

Quantitative Toxicological Data
EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral> 5,000 mg/kg bw[7]
Toxicological Profile

A screening assessment by the Canadian government, which groups Pigment Red 49:1 with other β-naphthol pigment lakes, indicates that this class of pigments has shown toxicity to the hematopoietic system, liver, and kidney in repeated-dose animal studies.[8] Furthermore, there is evidence of carcinogenicity for the β-naphthol pigment lake subset, with observations of liver and spleen tumors.[8] While the β-naphthol pigments themselves showed mutagenic potential, the pigment lakes were predominantly negative in genotoxicity assays.[8]

Signaling Pathways and Experimental Workflows

The potential for carcinogenicity of the β-naphthol pigment class suggests that the mechanism of toxicity may involve metabolic activation and interaction with cellular macromolecules. The azo linkage can be cleaved to release aromatic amines, some of which are known carcinogens.

G D&C Red No. 12 D&C Red No. 12 Metabolic Cleavage of Azo Bond Metabolic Cleavage of Azo Bond D&C Red No. 12->Metabolic Cleavage of Azo Bond Release of Aromatic Amines Release of Aromatic Amines Metabolic Cleavage of Azo Bond->Release of Aromatic Amines Interaction with DNA/Cellular Targets Interaction with DNA/Cellular Targets Release of Aromatic Amines->Interaction with DNA/Cellular Targets Carcinogenicity Carcinogenicity Interaction with DNA/Cellular Targets->Carcinogenicity

Figure 3: Postulated mechanism for D&C Red No. 12 carcinogenicity.

The term "Red 12" encompasses a range of chemical substances with markedly different toxicological properties. Pigment Red 12 exhibits low acute toxicity, attributed to its poor bioavailability. In contrast, Basic Red 12 demonstrates high acute oral toxicity. D&C Red No. 12 (Pigment Red 49:1) has been delisted from cosmetic use due to toxicological concerns, including potential carcinogenicity associated with its class of β-naphthol pigments. A thorough risk assessment requires a clear identification of the specific "Red 12" substance . Further research is needed to fully elucidate the detailed mechanisms of toxicity and to obtain comprehensive data for all toxicological endpoints, particularly for Basic Red 12.

References

Foundational

An In-depth Technical Guide to the Derivatives and Analogues of the Nile Red Core

Disclaimer: The term "Red 12" does not correspond to a recognized chemical entity within public scientific databases for drug development or pharmacology. Search results indicate that "Red 12" can refer to industrial col...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Red 12" does not correspond to a recognized chemical entity within public scientific databases for drug development or pharmacology. Search results indicate that "Red 12" can refer to industrial colorants such as C.I. Pigment Red 12 or C.I. Basic Red 12. However, a specific fluorescent probe, a derivative of the Nile Red scaffold, has been designated "Nile Red 12" (NR12) in specialized research literature focused on biomedical imaging.[1] Given the context of the target audience—researchers and drug development professionals—this guide will focus on the scientifically relevant Nile Red core and its derivatives, as this represents the most plausible subject of interest for advanced chemical and biological applications.

Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) is a highly fluorescent, photostable, and lipophilic organic dye.[2][3] Its remarkable solvatochromism—a pronounced shift in its fluorescence emission spectrum depending on the polarity of the solvent—and high quantum yield in nonpolar environments make it an invaluable tool for staining and imaging intracellular lipid droplets and membranes.[4][5][6] The core benzo[a]phenoxazine structure serves as an attractive scaffold for chemical modification, allowing for the synthesis of derivatives with tailored properties for advanced applications in bioimaging, biosensing, and diagnostics.[3][7]

Core Structure and Derivatization Strategy

The fundamental strategy for creating Nile Red analogues involves modifying the benzo[a]phenoxazone core to tune its photophysical properties, solubility, and biological targeting. Key modifications include the introduction of electron-donating or electron-withdrawing groups, which can significantly alter the dye's intramolecular charge-transfer (ICT) character and, consequently, its fluorescence quantum yield and emission wavelength.[8][9]

Structure-Property Relationships

The photophysical behavior of Nile Red derivatives is intrinsically linked to their chemical structure. The parent molecule features a strong electron-donating diethylamino group and an electron-withdrawing ketone. This configuration creates a planar intramolecular charge-transfer (PICT) excited state, which is responsible for its fluorescence.[10][11]

  • Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., nitrile, benzaldehyde) to the aromatic system generally leads to brighter fluorophores with higher quantum yields.[8]

  • Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., amino groups) tends to decrease the quantum yield.[8]

  • Solubility Modifications: Incorporating hydrophilic moieties, such as carboxylic or sulfonic acids, can produce water-soluble Nile Red derivatives that retain significant fluorescence in aqueous media, expanding their utility in biotechnology.[12][13]

The following diagram illustrates the logical relationship between structural modifications and the resulting photophysical properties of Nile Red analogues.

G cluster_0 Structural Modification cluster_1 Photophysical Property Outcome Core Nile Red Core (Benzo[a]phenoxazone) EWG Addition of Electron-Withdrawing Group (e.g., -CN, -CHO) Core->EWG Modify EDG Addition of Electron-Donating Group (e.g., -NH2) Core->EDG Modify Hydrophilic Addition of Water-Solubilizing Group (e.g., -COOH, -SO3H) Core->Hydrophilic Modify Brightness Increased Quantum Yield (Brighter Fluorescence) EWG->Brightness Leads to Dimness Decreased Quantum Yield (Dimmer Fluorescence) EDG->Dimness Leads to Solubility Increased Aqueous Solubility & Emission >600 nm Hydrophilic->Solubility Leads to

Fig. 1: Structure-Property Logic for Nile Red Analogues.

Quantitative Data on Nile Red Analogues

The following table summarizes key photophysical data for Nile Red and several of its derivatives, illustrating the impact of structural modifications.

Compound NameModificationSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Reference
Nile Red (Parent)NoneMethanol552636-[6]
Nile Red (Parent)NoneDioxane--0.70[14]
NR54-cyanophenyl at C-3DMSO-->0.45[8]
NR124-cyanophenyl at C-2DMSO-->0.45[8]
NR14-aminophenyl at C-3DMSO--<0.14[8]
Diacid Derivative (2)Dicarboxylic acidEtOH5506600.35[13]
Diacid Derivative (2)Dicarboxylic acidpH 7.4 Buffer5826420.33[13]
Sulfonic Acid Derivative (3)Carboxylic/Sulfonic acidEtOH5526380.42[13]
Sulfonic Acid Derivative (3)Carboxylic/Sulfonic acidpH 7.4 Buffer5686420.40[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel analogues. Below are representative protocols for the synthesis of the Nile Red core and a specific derivative.

Protocol 1: General Synthesis of the Nile Red Core

The synthesis of the Nile Red scaffold is typically achieved through the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol intermediate with a naphthol derivative.[1][8]

Step 1: Synthesis of 5-(diethylamino)-2-nitrosophenol (Intermediate)

  • Dissolve 3-diethylaminophenol (1.0 eq.) in 2 M hydrochloric acid (HCl).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 2 hours on ice.

  • The resulting precipitate (5-(diethylamino)-2-nitrosophenol) is collected by filtration, washed with cold water, and used immediately in the next step without further purification due to its instability.

Step 2: Condensation to form the Benzo[a]phenoxazin-5-one Core

  • Dissolve the 5-(diethylamino)-2-nitrosophenol intermediate (1.0 eq.) and a selected naphthol (e.g., 1-naphthol or a substituted variant like 1,6-dihydroxynaphthalene) (1.2-1.5 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[1][8]

  • Heat the reaction mixture to 100 °C (for DMF) or reflux (for ethanol) under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and purify the product using column chromatography on silica gel to yield the Nile Red analogue.

Protocol 2: Sonogashira Coupling for Aryl-Substituted Derivatives (e.g., NR12)

This protocol describes the synthesis of an aryl-substituted Nile Red derivative via a Sonogashira cross-coupling reaction, starting from a triflated Nile Red precursor.[8]

Step 1: Synthesis of the Triflate Precursor (e.g., 9-(diethylamino)-5-oxo-5H-benzo[a]phenoxazin-2-yl trifluoromethanesulfonate)

  • Synthesize the 2-hydroxy Nile Red derivative by condensing the nitrosophenol intermediate with 1,6-dihydroxynaphthalene as per Protocol 1.

  • Dissolve the 2-hydroxy Nile Red derivative in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

  • Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purify the resulting triflate by column chromatography.

Step 2: Sonogashira Coupling Reaction

  • To a reaction flask under a nitrogen atmosphere, add the triflated Nile Red precursor (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a degassed solvent system, typically a mixture of DMF and TEA.

  • Add the desired terminal alkyne (e.g., (4-cyanophenyl)acetylene).

  • Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final product by column chromatography to yield the desired aryl-substituted Nile Red derivative.

Experimental and Logical Workflows

General Synthetic Workflow

The synthesis of diverse Nile Red analogues often follows a multi-step pathway involving the creation of key intermediates followed by condensation and functional group interconversion.

G start Starting Materials (e.g., 3-diethylaminophenol, Naphthol derivative) nitrosation Nitrosation Reaction (NaNO2, HCl, 0°C) start->nitrosation condensation Acid-Catalyzed Condensation (Heat) start->condensation intermediate 5-(diethylamino)- 2-nitrosophenol (Unstable Intermediate) nitrosation->intermediate intermediate->condensation core Nile Red Analogue Core (e.g., Hydroxy-Nile Red) condensation->core purification1 Purification (Column Chromatography) core->purification1 modification Post-Condensation Modification (e.g., Triflation, Coupling) purification2 Purification (Column Chromatography) modification->purification2 final Final Derivative (e.g., NR12) purification1->modification purification2->final

Fig. 2: General Synthetic Workflow for Nile Red Analogues.
Signaling Pathway Interaction: A Biophysical Mechanism

Nile Red and its derivatives are not known to interact with specific biochemical signaling pathways in the manner of a traditional drug binding to a receptor. Instead, their "mechanism of action" is a biophysical process of partitioning into and staining lipid-rich environments. The "signal" they produce is fluorescence, which reports on the polarity and packing of the local membrane environment.[15][16]

The process can be visualized as follows:

  • Administration: The dye is introduced to a biological system (e.g., cell culture).

  • Partitioning: As a lipophilic molecule, it passively diffuses across the cell membrane and accumulates in hydrophobic compartments, primarily intracellular lipid droplets and organelle membranes.[5]

  • Fluorescence: In the non-polar lipid environment, the dye's fluorescence, which is quenched in aqueous media, is strongly activated.

  • Detection: The resulting fluorescence emission is detected via microscopy, providing spatial information about the distribution and nature of cellular lipids.

This mechanism makes Nile Red derivatives powerful tools for studying cellular processes related to lipid metabolism and membrane dynamics, which are relevant in many disease models, including lysosomal storage disorders and cancer.[15][16]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: "Red 12" (Nile Red) Staining for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals Introduction "Red 12," commonly known in the scientific community as Nile Red (also referred to as Nile blue oxazone), is a highly sensitive, lipophilic flu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Red 12," commonly known in the scientific community as Nile Red (also referred to as Nile blue oxazone), is a highly sensitive, lipophilic fluorescent dye extensively used for the detection and quantification of intracellular lipid droplets.[1][2] Its utility in fluorescence microscopy stems from its solvatochromic properties; it is intensely fluorescent in hydrophobic environments, such as the neutral lipid core of lipid droplets, while exhibiting minimal fluorescence in aqueous media.[1][2][3] This characteristic makes it an excellent vital stain for visualizing and quantifying lipid accumulation in cells, a key process in various physiological and pathological conditions, including obesity, atherosclerosis, and steatosis.[4]

Nile Red is versatile and can be used for staining both live and fixed cells.[5][6] Depending on the hydrophobicity of the lipid environment, it emits fluorescence at different wavelengths, allowing for the differentiation of various lipid classes. In highly non-polar environments, like neutral lipid droplets (e.g., triglycerides and cholesteryl esters), it emits a strong yellow-gold to red-orange fluorescence. In more polar environments, such as phospholipids in cellular membranes, the emission is shifted to a longer, deep red wavelength.[1][2][6][7]

Principle of Staining

Nile Red's mechanism of action is based on its preferential partitioning into hydrophobic environments.[2] The dye itself is a planar, aromatic molecule with a large dipole moment in its excited state.[8] In aqueous or polar solutions, the fluorescence of Nile Red is quenched.[3][9] However, upon entering a non-polar environment, such as the core of a lipid droplet, the dye molecules are shielded from the quenching effects of water. This change in the microenvironment leads to a significant increase in fluorescence quantum yield, resulting in a bright fluorescent signal.[2][3] The specific emission wavelength is dependent on the polarity of the surrounding lipids.[10][11]

Mechanism of Nile Red Staining cluster_workflow Staining Process Nile_Red_Aqueous Nile Red in Aqueous Medium (Low Fluorescence) Cell_Membrane Cellular Uptake Nile_Red_Aqueous->Cell_Membrane Passive Diffusion Lipid_Droplet Lipid Droplet (Hydrophobic Core) Cell_Membrane->Lipid_Droplet Partitioning into Hydrophobic Environment Fluorescence Intense Yellow-Gold/ Red Fluorescence Lipid_Droplet->Fluorescence Fluorescence Activation

Caption: Mechanism of Nile Red Staining.

Quantitative Data

The spectral properties of Nile Red are highly dependent on the solvent environment. For optimal imaging of intracellular lipid droplets, specific filter sets are required to capture the desired emission.

PropertyValueReference(s)
Chemical Formula C₂₀H₁₈N₂O₂[2]
Molecular Weight 318.37 g/mol [2]
Solubility Soluble in organic solvents like DMSO, acetone, and ethanol. Insoluble in water.[2]
Storage (Stock Solution) Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

Table 1: Physicochemical Properties of Nile Red.

ApplicationExcitation Wavelength (nm)Emission Wavelength (nm)Recommended Filter SetNotesReference(s)
Neutral Lipids (Yellow-Gold) 450-500>528Cy3.5 or similarMore selective for cytoplasmic lipid droplets, especially when present in low numbers.[1][7]
Neutral Lipids (Red) 515-560>590Texas Red or TRITCGeneral staining of intracellular lipid droplets.[1][7]
In Methanol 552636Texas Red or similarReference spectrum in a polar organic solvent.[12][13]
In n-Hexane (Non-polar) ~490526FITC or similarDemonstrates the blue shift in a highly non-polar environment.[11]

Table 2: Spectral Properties of Nile Red for Fluorescence Microscopy.

Experimental Protocols

Reagent Preparation

Nile Red Stock Solution (1 mM in DMSO):

  • Dissolve 3.18 mg of Nile Red powder in 10 mL of high-quality, anhydrous DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. The stock solution is stable for several months when stored properly.[1]

Nile Red Working Solution (100-1000 nM):

  • On the day of the experiment, thaw an aliquot of the Nile Red stock solution.

  • Dilute the 1 mM stock solution in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentration. A typical starting concentration is 300-500 nM.[1][5]

  • Vortex the working solution to ensure it is well-mixed.

Staining Protocol for Live Adherent Cells
  • Culture cells on glass-bottom dishes or coverslips to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the Nile Red working solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[1]

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets (see Table 2).

Staining Protocol for Fixed Cells
  • Culture and treat cells as required on coverslips or in imaging plates.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[10][14] Note: Avoid using alcohol-based fixatives like methanol or acetone, as they can extract lipids.[10]

  • Wash the cells three times with PBS.

  • Add the Nile Red working solution and incubate for 15-30 minutes at room temperature, protected from light.[6]

  • Wash the cells three times with PBS.

  • (Optional) Counterstain with a nuclear stain such as DAPI or Hoechst.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope.

Nile Red Staining Workflow cluster_workflow Experimental Steps Cell_Culture 1. Cell Culture (on coverslips or imaging plates) Washing_1 2. Wash with PBS Cell_Culture->Washing_1 Fixation 3. Fixation (Optional) (4% PFA) Washing_1->Fixation Washing_2 4. Wash with PBS Fixation->Washing_2 Staining 5. Nile Red Staining (10-30 min) Washing_2->Staining Washing_3 6. Wash with PBS Staining->Washing_3 Mounting 7. Counterstain & Mount (Optional) Washing_3->Mounting Imaging 8. Fluorescence Microscopy Mounting->Imaging

Caption: Nile Red Staining Workflow.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of the Nile Red working solution.

    • Increase the incubation time.

    • Ensure the stock solution has been stored correctly and is not degraded.

    • Check that the correct filter sets are being used for excitation and emission.

  • High Background Fluorescence:

    • Decrease the concentration of the Nile Red working solution.

    • Ensure adequate washing steps are performed after staining to remove excess dye.

    • Use a high-quality, anhydrous DMSO for the stock solution.

  • Photobleaching:

    • Minimize the exposure of stained cells to the excitation light.

    • Use an anti-fade mounting medium for fixed cells.

    • Acquire images promptly after staining.

Conclusion

Nile Red is a robust and versatile fluorescent dye for the visualization and quantification of intracellular lipid droplets. Its sensitivity to the polarity of the lipid environment allows for detailed studies of lipid metabolism and storage in various cell types. The protocols provided here offer a starting point for researchers, and optimization may be required depending on the specific cell type and experimental conditions.

References

Application

Application Notes and Protocols for "Red 12": A Representative Red-Emitting Probe for Cellular Imaging

Disclaimer: The designation "Red 12" does not correspond to a universally recognized, specific cellular imaging probe in the scientific literature. The following application notes and protocols are a synthesized guide ba...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Red 12" does not correspond to a universally recognized, specific cellular imaging probe in the scientific literature. The following application notes and protocols are a synthesized guide based on the properties and applications of various red-emitting fluorescent probes used for live-cell imaging. This document is intended to provide researchers, scientists, and drug development professionals with a representative framework for utilizing a generic, red-emitting fluorescent probe for cellular analysis.

Introduction

"Red 12" is a hypothetical, red-emitting fluorescent probe designed for the real-time imaging of live cells. Probes in this category are invaluable tools for studying dynamic cellular processes due to their high sensitivity, and selectivity for specific intracellular parameters. Red-emitting probes are particularly advantageous for cellular imaging as they minimize cellular autofluorescence, reduce phototoxicity, and allow for deeper tissue penetration compared to probes with shorter excitation and emission wavelengths.[1][2] This makes them suitable for a wide range of applications, from basic cell biology research to high-content screening in drug discovery.[3][4]

The representative "Red 12" probe is characterized by its ability to respond to changes in the cellular microenvironment, such as viscosity or the presence of specific biomolecules.[5][6][7][8] Its fluorescence intensity is designed to increase significantly in response to the targeted parameter, providing a clear and measurable signal.[6][7][9] Furthermore, its low cytotoxicity ensures minimal impact on cell health, making it suitable for long-term imaging studies.[8][10][11]

Key Applications

  • Viscosity Sensing: Monitoring changes in intracellular viscosity, which is associated with various cellular processes and disease states like cancer.[5][6][8][11]

  • Biomolecule Detection: Detecting specific intracellular analytes such as biothiols or hydrogen sulfide.[10]

  • Membrane Dynamics: Studying the properties of cellular membranes, including lipid order and cholesterol content.[12]

  • Long-Term Cell Tracking: The photostability and low toxicity of red-emitting probes make them suitable for tracking cells over extended periods.

  • Drug Discovery: Assessing the effects of drug candidates on cellular function and health by monitoring changes in the cellular environment.[13][14]

Quantitative Data Summary

The photophysical properties of red-emitting probes are crucial for designing imaging experiments. The following table summarizes representative quantitative data for a hypothetical "Red 12" probe, compiled from various sources on similar red-emitting dyes.

PropertyValueReference(s)
Excitation Wavelength (λex)~560 - 660 nm[9][15]
Emission Wavelength (λem)~630 - 700 nm[9][15]
Stokes Shift~70 - 180 nm[5][6][11]
Molar Extinction Coefficient (ε)~60,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)Varies with environment-
Cell PermeabilityYes[10][15]
CytotoxicityLow at working concentrations[8][10][11]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Viscosity

This protocol describes the use of "Red 12" as a fluorescent probe to visualize changes in intracellular viscosity in living cells.

Materials:

  • "Red 12" stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[16]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope or a fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of "Red 12" by diluting the stock solution in a complete, phenol red-free culture medium to a final concentration of 5-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the "Red 12" working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound probe.[10]

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free culture medium or PBS to the cells.[17]

    • Image the cells using a confocal or fluorescence microscope. Use an excitation wavelength around 560-660 nm and collect the emission signal around 630-700 nm.

    • To induce viscosity changes for a positive control, cells can be treated with agents like nystatin or monensin before or during imaging.

Protocol 2: Cytotoxicity Assay

This protocol assesses the potential toxicity of "Red 12" on cultured cells using a standard MTT assay.

Materials:

  • "Red 12" stock solution

  • 96-well cell culture plates

  • Cultured cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: Prepare serial dilutions of "Red 12" in a complete culture medium (e.g., 0, 1, 5, 10, 20, 30 µM). Remove the old medium from the cells and add 100 µL of the "Red 12" solutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. A viability of over 90% within the working concentration range indicates low cytotoxicity.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture probe_prep 2. Prepare 'Red 12' Working Solution wash_pbs 3. Wash Cells with PBS probe_prep->wash_pbs add_probe 4. Incubate with 'Red 12' wash_pbs->add_probe wash_remove 5. Wash to Remove Unbound Probe add_probe->wash_remove add_media 6. Add Fresh Medium wash_remove->add_media acquire_images 7. Acquire Images add_media->acquire_images data_analysis 8. Data Analysis acquire_images->data_analysis

Caption: General workflow for live-cell imaging with "Red 12".

viscosity_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response cluster_outcome Measurable Outcome stimulus e.g., Oxidative Stress, Drug Treatment protein_aggregation Protein Aggregation stimulus->protein_aggregation cytoskeletal_changes Cytoskeletal Changes stimulus->cytoskeletal_changes water_loss Water Loss stimulus->water_loss viscosity_increase Increased Intracellular Viscosity protein_aggregation->viscosity_increase cytoskeletal_changes->viscosity_increase water_loss->viscosity_increase probe_fluorescence 'Red 12' Fluorescence Increases viscosity_increase->probe_fluorescence

Caption: Signaling pathway leading to increased viscosity and "Red 12" fluorescence.

References

Method

Application Notes and Protocols: In Vivo Imaging with Red Fluorescent Probes

Introduction The following application notes and protocols focus on the use of red fluorescent probes for in vivo and ex vivo imaging, with a particular emphasis on the lipophilic dye Nile Red and its derivatives, as a s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following application notes and protocols focus on the use of red fluorescent probes for in vivo and ex vivo imaging, with a particular emphasis on the lipophilic dye Nile Red and its derivatives, as a specific probe named "Red 12" is not extensively documented in scientific literature for these applications. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its local environment.[1][2][3] This property makes it an excellent tool for visualizing and quantifying lipid-rich structures such as lipid droplets and cell membranes.[4][5][6]

These notes are intended for researchers, scientists, and drug development professionals interested in utilizing red fluorescent probes for studying lipid metabolism, membrane dynamics, and cellular trafficking in various biological contexts.

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The table below summarizes key quantitative data for Nile Red, which serves as a representative red fluorescent probe for lipid imaging.

PropertyValueReference
Molecular Formula C₂₀H₁₈N₂O₂[5]
Molecular Weight 318.37 g/mol [5][7]
Excitation Maximum (λex) 552 nm (in Methanol)[5]
Emission Maximum (λem) 636 nm (in Methanol)[5]
Solubility Soluble in DMSO and DMF[5]
Storage 4°C, protected from light[5]

Note: The excitation and emission maxima of Nile Red are highly dependent on the solvent polarity. In nonpolar environments like lipid droplets, the emission is blue-shifted (appears more green/yellow), while in more polar environments, it is red-shifted.[2]

Applications in In Vivo and Ex Vivo Imaging

Nile Red and its derivatives have been successfully employed in a variety of imaging applications to study lipid distribution and dynamics.

  • Visualization of Lipid Droplets: Nile Red is a well-established marker for lipid droplets in cells and tissues.[3][4][6] Its strong fluorescence in the hydrophobic core of lipid droplets allows for their clear visualization and quantification.

  • Analysis of Membrane Packing and Lipid Order: Derivatives of Nile Red, such as NR12S, are used to study the lipid packing and order of cellular membranes.[8][9] Changes in the fluorescence emission spectrum of these probes can indicate alterations in membrane composition, such as cholesterol content.[8]

  • Studying Myelin Sheaths: The lipophilic nature of Nile Red allows it to readily stain myelin, enabling the study of its physicochemical properties in both the central and peripheral nervous systems.[1][10]

  • Monitoring Endocytosis and Lysosomal Storage Disorders: Fluorescent probes based on Nile Red can be used to track the process of endocytosis and investigate changes in lipid composition during endosome maturation.[9] They have also been applied to study lipid accumulation in lysosomal storage disorders like Niemann-Pick type C1.[8]

  • Adipose Tissue Imaging: These probes can be used for in vivo imaging to quantify regional adiposity in model organisms like zebrafish.[11]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol describes the general procedure for staining intracellular lipid droplets in cultured cells using Nile Red.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Preparation of Staining Solution: Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 1 µg/mL.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslip on a slide with a drop of PBS or imaging medium. Observe the stained cells using a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold structures.

Protocol 2: Staining of Frozen Tissue Sections

This protocol is adapted for staining lipid structures in frozen tissue sections.[12][13]

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Acetone

  • Phosphate-buffered saline (PBS)

  • Mounting medium (aqueous)

  • Cryostat-sectioned tissue slides

Procedure:

  • Section Preparation: Cut frozen tissue sections at 5-10 µm thickness and mount them on glass slides.

  • Fixation (Optional): Tissues can be fixed with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes. Avoid using alcohol-based fixatives as they can extract lipids.[3]

  • Staining Solution Preparation: Prepare a 1 µg/mL Nile Red solution in 75% acetone.

  • Staining: Apply the Nile Red staining solution to the tissue sections and incubate for 5-10 minutes at room temperature in the dark.

  • Washing: Gently rinse the slides with 75% acetone and then with distilled water.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

  • Imaging: Image the sections using a fluorescence microscope.

Diagrams

Experimental_Workflow_for_Lipid_Droplet_Imaging cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cluster_output Output start Live Cells or Tissue Sections fixation Fixation (Optional, PFA-based) start->fixation stain Incubate with Nile Red Solution fixation->stain wash Wash with PBS stain->wash image Fluorescence Microscopy wash->image analysis Image Analysis & Quantification image->analysis results Lipid Droplet Localization & Quantification analysis->results

Caption: Experimental workflow for lipid droplet imaging.

Principle_of_Nile_Red_Fluorescence cluster_environment Probe Environment cluster_fluorescence Fluorescence Emission polar Polar Environment (e.g., Cytosol, Aqueous Media) red_shift Red-Shifted Emission (Longer Wavelength, ~630-650 nm) polar->red_shift results in nonpolar Nonpolar Environment (e.g., Lipid Droplet) blue_shift Blue-Shifted Emission (Shorter Wavelength, ~570-590 nm) nonpolar->blue_shift results in probe Nile Red Probe probe->polar probe->nonpolar

Caption: Principle of solvatochromic shift in Nile Red.

References

Application

Application Notes and Protocols: "Red 12" Panel for High-Parameter Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocol for the use of a representative 12-color fluorescent panel, hereafter referred to as the "R...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of a representative 12-color fluorescent panel, hereafter referred to as the "Red 12 Panel," for in-depth immunophenotyping of human T-cell subsets using flow cytometry. This panel is designed for instruments equipped with violet, blue, and red lasers and is particularly useful in immunology research and drug development for monitoring immune responses.

Introduction

Multi-color flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis. The "Red 12 Panel" is a pre-defined combination of 12 fluorescently-conjugated antibodies that allows for the detailed characterization and enumeration of various T-cell populations, including regulatory T-cells (Tregs), T-helper (Th) subsets (Th1, Th2, Th17, Th22), and T follicular helper (Tfh) cells. Such detailed analysis is critical for understanding immune system dynamics in health and disease, as well as for evaluating the immunomodulatory effects of novel therapeutics.

Data Presentation

The following table summarizes the composition of the "Red 12 Panel," designed for optimal performance on a 3-laser flow cytometer.

Table 1: "Red 12 Panel" Composition for Human T-Cell Subset Analysis

MarkerFluorochromeLaser LineClonePurpose
CD3APC-R700RedUCHT1Pan T-cell marker
CD4BV786VioletSK3T-helper cell marker
CD45RAPE-Cy7Yellow-GreenHI100Naive T-cell marker
CD127PEYellow-GreenHIL-7R-M21Component of IL-7R, Treg identification
CD25APCRedM-A251IL-2Rα chain, Treg identification
CXCR3 (CD183)PE-Cy7Yellow-Green1C6/CXCR3Th1 cell marker
CCR4 (CD194)BV421Violet1G1Th2 and Treg marker
CCR6 (CD196)BV786Violet11A9Th17 and Treg marker
CXCR5 (CD185)BV480VioletRF8B2T follicular helper cell marker
CD294 (CRTH2)PEYellow-GreenBM16Th2 cell marker
7-AAD-Blue/Red-Viability dye
-----

Note: This is a representative panel. Specific antibody clones and fluorochromes may be substituted based on instrument configuration and experimental needs.

Experimental Protocols

Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) with the "Red 12 Panel"

Materials:

  • Freshly isolated human PBMCs

  • "Red 12 Panel" antibodies (refer to Table 1)

  • BD Pharmingen™ Stain Buffer (FBS)

  • BD Horizon™ Brilliant Stain Buffer

  • 7-AAD Viability Staining Solution

  • Flow cytometry tubes

  • Calibrated flow cytometer with violet, blue, and red lasers

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in BD Pharmingen™ Stain Buffer (FBS) and perform a cell count. Adjust the cell concentration to 1 x 10⁶ cells per 100 µL.

  • Pre-staining Cocktail Preparation:

    • Prepare a pre-staining cocktail containing antibodies targeting chemokine receptors: CD194 (CCR4) BV421, CD185 (CXCR5) BV480, CD196 (CCR6) BV786, CD294 (CRTH2) PE, and CD183 (CXCR3) PE-Cy™7 in BD Horizon™ Brilliant Stain Buffer.[1]

  • Staining:

    • Add 100 µL of the cell suspension (1 x 10⁶ cells) to a flow cytometry tube.

    • Add the pre-staining cocktail to the cells.

    • Incubate at 37°C for 10 minutes in the dark.[1]

    • Prepare the main staining cocktail with the remaining antibodies (CD3, CD4, CD45RA, CD127, CD25) in BD Pharmingen™ Stain Buffer (FBS).

    • Add the main staining cocktail to the cells.

    • Incubate at room temperature for an additional 20 minutes in the dark.[1]

  • Washing:

    • Wash the stained cells twice with 2 mL of BD Pharmingen™ Stain Buffer (FBS). Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Viability Staining:

    • Resuspend the cell pellet in 500 µL of BD Pharmingen™ Stain Buffer (FBS).

    • Add 5 µL of 7-AAD solution and incubate for 5-10 minutes at room temperature in the dark before acquisition.[1]

  • Flow Cytometry Acquisition:

    • Acquire samples on a calibrated flow cytometer with violet, blue, and red lasers.[1] Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome in the panel.

Visualizations

Signaling Pathway

T_Cell_Receptor_Signaling cluster_membrane Cell Membrane TCR TCR CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression NFAT->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to gene expression.

Experimental Workflow

Flow_Cytometry_Workflow start Start: Isolate PBMCs count Wash & Count Cells start->count pre_stain Pre-staining Cocktail (Chemokine Receptors) 37°C, 10 min count->pre_stain main_stain Main Staining Cocktail (Surface Markers) RT, 20 min pre_stain->main_stain wash1 Wash Cells (2x) main_stain->wash1 viability_stain Viability Staining (7-AAD) wash1->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire analyze Data Analysis (Gating & Quantification) acquire->analyze

Caption: Experimental workflow for staining PBMCs with the "Red 12 Panel".

Logical Relationship

T_Cell_Gating_Strategy Total_Cells Total Acquired Events Singlets Singlets Total_Cells->Singlets Gate 1 Live_Cells Live Cells (7-AAD negative) Singlets->Live_Cells Gate 2 Lymphocytes Lymphocytes (FSC vs SSC) Live_Cells->Lymphocytes Gate 3 T_Cells CD3+ T-Cells Lymphocytes->T_Cells Gate 4 CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells Gate 5 Tregs Tregs (CD25+ CD127-) CD4_T_Cells->Tregs Non_Tregs Conventional CD4+ T-Cells CD4_T_Cells->Non_Tregs Tfh Tfh (CXCR5+) Non_Tregs->Tfh Th_Subsets Th Subsets Non_Tregs->Th_Subsets

Caption: A representative gating strategy for identifying T-cell subsets.

References

Method

Application Notes and Protocols: Labeling of Proteins and Nucleic Acids with Red Fluorescent Dyes

Introduction The term "Red 12" as a specific fluorescent dye for labeling proteins and nucleic acids is not widely documented in scientific literature as a standalone, generic entity. It may refer to specific commercial...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Red 12" as a specific fluorescent dye for labeling proteins and nucleic acids is not widely documented in scientific literature as a standalone, generic entity. It may refer to specific commercial products, such as "Texas Red™-12-dUTP" for nucleic acid labeling, or be a colloquial designation. More commonly, researchers utilize a variety of red fluorescent dyes that are functionalized with specific reactive groups to enable covalent attachment to biomolecules. This document provides detailed application notes and protocols for the labeling of proteins and nucleic acids using common red fluorescent dyes, with a focus on the underlying chemistries and methodologies.

Section 1: Protein Labeling with Red Fluorescent Dyes

The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Red fluorescent dyes are particularly valuable due to their emission at longer wavelengths, which minimizes autofluorescence from biological samples.

The most common strategies for labeling proteins involve the use of amine-reactive or thiol-reactive dyes.

  • Amine-reactive dyes , typically containing an N-hydroxysuccinimide (NHS) ester or isothiocyanate group, react with the primary amines found on lysine residues and the N-terminus of proteins.[1][2][3][4][5][6]

  • Thiol-reactive dyes , commonly containing a maleimide group, react specifically with the sulfhydryl groups of cysteine residues.[7][8][9]

Quantitative Data: Common Red Fluorescent Dyes for Protein Labeling

The choice of a red fluorescent dye depends on the specific application, instrumentation, and the properties of the protein being labeled. Below is a table summarizing the key spectral properties of commonly used red fluorescent dyes.

Dye NameExcitation Max (nm)Emission Max (nm)Reactive Group(s) AvailableKey Features
Texas Red™ 595615NHS ester, MaleimideHigh quantum yield, but susceptible to photobleaching.[10]
Alexa Fluor™ 594 590617NHS ester, MaleimideBright and photostable, good water solubility.
Cy3B™ 558572NHS ester, MaleimideVery bright and photostable, often used in single-molecule studies.
ATTO 594 594624NHS ester, MaleimideHigh photostability and quantum yield.
DyLight™ 594 593618NHS ester, MaleimideBright and photostable, suitable for a wide range of applications.[11]
pHrodo™ Red ~560~585NHS esterFluorescence is highly dependent on pH, useful for studying endocytosis.[12]
Experimental Protocols

This protocol describes the labeling of a protein with a red fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-reactive red fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • 1.5 M hydroxylamine, pH 8.5 (optional, for quenching)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3][5]

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the reactive dye solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[2][3]

  • Quenching (Optional): To stop the reaction, add 0.1 mL of 1.5 M hydroxylamine, pH 8.5, for every 1 mL of reaction mixture and incubate for 1 hour at room temperature.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the excitation maximum of the dye (Adye).

    • Calculate the protein concentration using the following formula: Protein concentration (M) = [A280 - (Adye × CF)] / εprotein where CF is the correction factor for the dye's absorbance at 280 nm and εprotein is the molar extinction coefficient of the protein.

    • Calculate the DOL using the formula: DOL = Adye / (εdye × Protein concentration (M)) where εdye is the molar extinction coefficient of the dye at its absorbance maximum.

This protocol is for labeling proteins with a red fluorescent dye containing a maleimide group, which reacts with free sulfhydryl groups on cysteine residues.

Materials:

  • Protein of interest containing free cysteine(s)

  • Thiol-reactive red fluorescent dye (maleimide)

  • Anhydrous DMF or DMSO

  • Labeling buffer: PBS, pH 7.0-7.5

  • Reducing agent (e.g., DTT or TCEP) if cysteines are in disulfide bonds

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed labeling buffer at 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10- to 20-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification: Remove the unreacted dye by size-exclusion chromatography as described in the amine-reactive protocol.

  • DOL Calculation: Determine the degree of labeling as described for the NHS ester labeling protocol.

Visualization of Experimental Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine- or Thiol-containing) Mix Mix Protein and Dye Protein->Mix Dye Reactive Red Dye (NHS Ester or Maleimide) Dye->Mix Incubate Incubate (1-2 hours, RT, dark) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Spectrophotometry for DOL) Purify->Analyze Store Store Labeled Protein (-20°C or -80°C) Analyze->Store NucleicAcidLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Template DNA/RNA Template ReactionMix Combine Template, Nucleotides, & Enzymes Template->ReactionMix Nucleotides Labeled & Unlabeled Nucleotides Nucleotides->ReactionMix Enzymes Polymerase/Enzyme Mix Enzymes->ReactionMix Incubate Incubate at Optimal Temperature ReactionMix->Incubate Purify Purify Labeled Nucleic Acid Incubate->Purify Analyze Analyze Labeling Efficiency Purify->Analyze Store Store Labeled Probe (-20°C) Analyze->Store

References

Application

Application Notes and Protocols: "Red 12" as a Photosensitizer in Photodynamic Therapy

For Research Use Only. Not for use in diagnostic procedures. Introduction Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and non-malignant diseases.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and non-malignant diseases.[1][2][3] The treatment involves the systemic or topical administration of a photosensitizing agent, which preferentially accumulates in diseased tissues.[4][5][6] Subsequent irradiation of the target area with light of a specific wavelength, corresponding to an absorbance peak of the photosensitizer, triggers a series of photochemical reactions.[5][6][7] In the presence of molecular oxygen, these reactions generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death through apoptosis, necrosis, or autophagy, damage the tumor vasculature, and can stimulate an anti-tumor immune response.[5][7][8][9][10]

"Red 12" is a novel, second-generation synthetic photosensitizer designed for enhanced efficacy in photodynamic therapy. Its chemical structure is optimized for strong absorption in the red region of the electromagnetic spectrum (650-800 nm), allowing for deeper tissue penetration of the activating light.[6][11] Preclinical studies have demonstrated its high quantum yield of singlet oxygen, low systemic toxicity in the absence of light, and preferential accumulation in tumor cells. These characteristics make "Red 12" a promising candidate for the treatment of solid tumors.

This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of "Red 12" as a photosensitizer in photodynamic therapy.

Physicochemical and Photodynamic Properties of "Red 12"

The following table summarizes the key physicochemical and photodynamic properties of "Red 12".

PropertyValue
Chemical Formula C₄₈H₅₂N₄O₈
Molecular Weight 821.95 g/mol
Solubility Soluble in DMSO, DMF, and 10% Cremophor EL
Absorption Maximum (λmax) 690 nm
Molar Extinction Coefficient (at λmax) 5.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Emission Maximum 715 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.65
LogP (Octanol/Water Partition Coefficient) 2.8

In Vitro Efficacy of "Red 12"

The cytotoxic effects of "Red 12"-mediated PDT have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following incubation with "Red 12" and subsequent irradiation.

Cell LineCancer Type"Red 12" Concentration (µM) for IC50Light Dose (J/cm²)
MCF-7 Human Breast Adenocarcinoma0.810
A549 Human Lung Carcinoma1.210
U87-MG Human Glioblastoma1.515
HT-29 Human Colon Adenocarcinoma1.110

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using Neutral Red

This protocol details the procedure for assessing the cytotoxicity of "Red 12"-PDT in cultured cancer cells using the neutral red uptake assay.[12]

Materials:

  • "Red 12" stock solution (1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (1% acetic acid, 50% ethanol in water)

  • LED light source with a peak emission at 690 nm

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Photosensitizer Incubation: Prepare serial dilutions of "Red 12" in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the "Red 12" solutions. Include wells with medium only (no "Red 12") as controls. Incubate for 4 hours at 37°C.

  • Washing: Remove the "Red 12" containing medium and wash the cells twice with 150 µL of PBS per well.

  • Irradiation: Add 100 µL of fresh complete medium to each well. Irradiate the plate with the 690 nm LED light source at a specified fluence rate (e.g., 10 mW/cm²) to deliver the desired light dose (e.g., 10 J/cm²). Keep a parallel plate in the dark ("dark toxicity" control).

  • Post-Irradiation Incubation: Incubate the plates for 24 hours at 37°C.

  • Neutral Red Uptake: Remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2 hours at 37°C.

  • Washing and Destaining: Remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against "Red 12" concentration to determine the IC50 value.

Protocol 2: Detection of Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS generation following "Red 12"-PDT using the chemiluminescent probe L-012.[13]

Materials:

  • "Red 12"

  • L-012 probe

  • Cancer cells (e.g., MCF-7)

  • 96-well white, clear-bottom plates

  • LED light source (690 nm)

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate as described in Protocol 1.

  • Photosensitizer Incubation: Incubate cells with the desired concentration of "Red 12" for 4 hours.

  • Washing: Wash cells twice with PBS.

  • Probe Loading: Add fresh medium containing 10 µM L-012 to each well and incubate for 30 minutes.

  • Luminescence Measurement: Place the plate in the luminometer. Measure the baseline luminescence.

  • Irradiation: Irradiate the cells with the 690 nm light source for a defined period.

  • Post-Irradiation Measurement: Immediately after irradiation, measure the chemiluminescence signal at regular intervals to monitor ROS production.

Protocol 3: Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death induced by "Red 12"-PDT.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with "Red 12"-PDT as described in Protocol 1.

  • Cell Harvesting: At 24 hours post-treatment, harvest the cells (including floating cells in the medium) by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Mechanism of Action and Signaling Pathways

"Red 12"-mediated PDT induces cell death primarily through the generation of singlet oxygen, which causes oxidative damage to key cellular components.[5] The subcellular localization of the photosensitizer is a critical determinant of the initial sites of damage and the subsequent cell death pathway.[5][15] "Red 12" has been observed to accumulate predominantly in the mitochondria and endoplasmic reticulum.

Damage to mitochondria can lead to the release of cytochrome c, which activates the caspase cascade and initiates apoptosis.[16][17] ER stress resulting from PDT can also trigger apoptosis through the unfolded protein response (UPR).[17]

InVitro_Workflow In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells Incubate Incubate 24h Seed->Incubate Add_PS Add Red 12 Incubate->Add_PS Incubate_PS Incubate 4h Add_PS->Incubate_PS Wash Wash with PBS Incubate_PS->Wash Irradiate Irradiate (690 nm) Wash->Irradiate Incubate_Post Incubate 24h Irradiate->Incubate_Post Assay Perform Assay (Cytotoxicity, Apoptosis, ROS) Incubate_Post->Assay Apoptosis_Pathway Mitochondria-Mediated Apoptosis Signaling PDT Red 12-PDT Mito Mitochondrial Damage PDT->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Method

Application Notes and Protocols for "Red 12" Analogues in Drug Delivery Systems

Introduction The term "Red 12" is associated with several different dye compounds, each with distinct chemical properties. While a specific agent ubiquitously named "Red 12" is not prominently documented as a conventiona...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Red 12" is associated with several different dye compounds, each with distinct chemical properties. While a specific agent ubiquitously named "Red 12" is not prominently documented as a conventional component in drug delivery systems, related compounds, particularly fluorescent dyes, are utilized for labeling and tracking. This document provides an overview of compounds related to the "Red 12" nomenclature and presents generalized protocols for the application of analogous fluorescent dyes in drug delivery research.

The primary challenge in utilizing many industrial dyes, such as certain azo dyes, in biomedical applications is their potential toxicity. For instance, Sudan dyes, which are also synthetic azo compounds, are considered to have genotoxic and carcinogenic effects, making them unsuitable for in vivo applications.[1][2][3][4] Therefore, any consideration of a dye for a drug delivery system requires rigorous toxicological assessment.

A more promising candidate for research applications is Nile Red 12S (NR12S), a ratiometric dye whose emission spectrum is sensitive to the fluidity of the lipid environment.[5] This property makes it a valuable tool for characterizing lipid-based drug delivery vehicles like liposomes and lipid nanoparticles.

These notes will focus on providing a general framework for researchers on how a fluorescent dye, exemplified by a hypothetical "Red 12" analogue with properties similar to NR12S, can be employed to label and track nanoparticles in drug delivery studies.

Chemical and Physical Properties of "Red 12" Variants

A summary of the different compounds referred to as "Red 12" is presented below. It is crucial for researchers to identify the specific compound by its CAS number to ensure the correct properties are being considered.

Compound NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Solvent Red 12Solvent Red 1261725-77-7Not specifiedNot specifiedYellow-red, insoluble in water, heat-resistant to 175°C.[6]
Acid Red 12Acid Red 123746-79-0C₂₀H₁₂N₂Na₂O₇S₂502.43Blue-ray red, soluble in water, slightly soluble in ethanol and acetone.[7]
Basic Red 12Basic Red 126320-14-5C₂₅H₂₉ClN₂392.96Blue light pink, soluble in water and ethanol with fluorescence.[8]
Pigment Red 12Pigment Red 126410-32-8C₂₅H₂₀N₄O₄440.45Used as a colorant, low acute toxicity reported in rats (LD50 > 15,000 mg/kg).[9]
C.I. Food Red 12Acid Red 333567-66-6Not specifiedNot specifiedSynonym for D&C Red No. 33.[10]

Toxicity of Related Azo Dyes

The use of azo dyes in biomedical applications is a significant concern due to their potential toxicity. The information below is for Sudan dyes, which are structurally related to some "Red 12" variants and highlight the potential risks.

CompoundToxicity Profile
Sudan IConsidered unsafe for use in food by JECFA.[1] Carcinogenic in mice, producing liver and bladder tumors.[1] Classified by IARC as Group 3 (not classifiable as to its carcinogenicity to humans) due to limited evidence in animals and inadequate data in humans.[1]
Sudan II, III, IVStructurally similar to Sudan I and also contribute to genotoxicity.[3] IARC classification is also Group 3.[1]
General Azo DyesCan be metabolized to aromatic amines, which may have carcinogenic properties.

Experimental Protocols: Nanoparticle Labeling and Cellular Uptake

The following are generalized protocols for the use of a fluorescent dye analogous to "Red 12" for labeling nanoparticles and assessing their cellular uptake. These protocols are illustrative and require optimization for specific nanoparticle systems and cell lines.

Protocol 1: Labeling of Lipid-Based Nanoparticles with a Hydrophobic Fluorescent Dye

This protocol describes the incorporation of a hydrophobic dye into lipid nanoparticles during their formulation.

Workflow for Nanoparticle Labeling

G prep_lipids Prepare lipid mixture in organic solvent add_dye Add 'Red 12' analogue dye to lipid mixture prep_lipids->add_dye evaporate Evaporate solvent to form a thin lipid film add_dye->evaporate hydrate Hydrate lipid film with aqueous buffer evaporate->hydrate sonicate Form nanoparticles (e.g., sonication, extrusion) hydrate->sonicate purify Purify nanoparticles (e.g., size exclusion chromatography) sonicate->purify

Caption: Workflow for labeling lipid nanoparticles.

Materials:

  • Lipids (e.g., DSPC, cholesterol)

  • "Red 12" analogue dye (hydrophobic)

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., PBS)

  • Sonication or extrusion equipment

  • Size exclusion chromatography column

Methodology:

  • Dissolve the lipids and the "Red 12" analogue dye in an organic solvent in a round-bottom flask. The dye concentration should be optimized to achieve sufficient labeling without compromising nanoparticle stability (e.g., 0.1-1.0 mol%).

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-dye film on the flask wall.

  • Hydrate the film with an aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles.

  • To form small unilamellar vesicles or nanoparticles, sonicate the suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.

  • Separate the labeled nanoparticles from the unincorporated dye by passing the suspension through a size exclusion chromatography column.

  • Characterize the labeled nanoparticles for size, zeta potential, and fluorescence intensity.

Protocol 2: In Vitro Cellular Uptake and Visualization

This protocol outlines the steps to visualize and quantify the uptake of fluorescently labeled nanoparticles by cultured cells.

Workflow for Cellular Uptake Study

G seed_cells Seed cells in a multi-well plate or on coverslips incubate_np Incubate cells with 'Red 12' labeled nanoparticles seed_cells->incubate_np wash_cells Wash cells to remove non-internalized nanoparticles incubate_np->wash_cells fix_stain Fix cells and stain for nucleus/membranes (optional) wash_cells->fix_stain quantify Quantify uptake (e.g., flow cytometry) wash_cells->quantify image Image cells using fluorescence microscopy fix_stain->image

Caption: Workflow for in vitro cellular uptake analysis.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • "Red 12" labeled nanoparticles

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Methodology:

  • Seed cells onto glass-bottom dishes or multi-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a dispersion of the "Red 12" labeled nanoparticles in cell culture medium at the desired concentration.

  • Remove the old medium from the cells and add the nanoparticle dispersion.

  • Incubate the cells for a predetermined time course (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • For Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Optionally, stain the cell nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filter sets for the "Red 12" analogue and DAPI.

  • For Flow Cytometry:

    • After washing, detach the cells using trypsin.

    • Resuspend the cells in PBS or flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

Biodistribution Studies

While direct data for "Red 12" is unavailable, biodistribution studies of other nanoparticles provide a framework for how such an agent would be evaluated. For example, in a study with TiO₂ nanoparticles, the accumulation in tumors and other organs was tracked over time using a fluorescent label.[11]

Generalized Signaling Pathway for Nanoparticle Uptake

The cellular uptake of nanoparticles can occur through various endocytic pathways. The specific pathway depends on the nanoparticle's size, shape, and surface chemistry.

G NP Fluorescent Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Binding & Internalization Caveolin Caveolin-mediated Endocytosis NP->Caveolin Binding & Internalization Macro Macropinocytosis NP->Macro Binding & Internalization PlasmaMembrane Plasma Membrane Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Macro->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Release Drug Release Endosome->Release Endosomal Escape

References

Application

Application Notes and Protocols for "Red" In Vitro Assays

Note to the Reader: A specific experimental protocol universally recognized as "Red 12" was not identified in publicly available scientific literature. It is plausible that "Red 12" is an internal designation for a speci...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A specific experimental protocol universally recognized as "Red 12" was not identified in publicly available scientific literature. It is plausible that "Red 12" is an internal designation for a specific laboratory protocol. The following application notes and protocols are based on common in vitro assays that utilize red-colored reagents or principles, with a primary focus on the Neutral Red Assay , a widely used method for assessing cell viability and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals.

Application Note 1: The Neutral Red Uptake Assay for In Vitro Cytotoxicity and Cell Viability

The Neutral Red assay is a sensitive and quantitative method for assessing cell viability, often employed in cytotoxicity studies and high-throughput drug screening.[1] The principle of this assay is based on the ability of viable, healthy cells to take up and incorporate the supravital dye, Neutral Red, into their lysosomes via active transport.[1] Non-viable cells, with compromised plasma membranes, are unable to retain the dye.[1] After a washing step to remove unincorporated dye, the dye is extracted from the viable cells using a solubilization solution, and the amount of dye is quantified spectrophotometrically at approximately 540 nm.[1] The intensity of the red color is directly proportional to the number of viable cells.

This assay is often compared with other cytotoxicity assays like MTT, LDH, and protein assays, with the Neutral Red and MTT assays generally being more sensitive in detecting early cytotoxic events.[2][3]

Key Applications:

  • Screening for cytotoxic compounds.

  • Determining the IC50 (half-maximal inhibitory concentration) of drugs and other chemicals.

  • Assessing the biocompatibility of materials.

  • Evaluating the effects of environmental toxins on cell populations.

Experimental Workflow and Signaling Pathway

The workflow for a Neutral Red assay is a multi-step process that begins with cell seeding and treatment, followed by dye incubation, washing, extraction, and finally, data acquisition.

Neutral_Red_Workflow cluster_prep Cell Preparation and Treatment cluster_assay Assay Execution cluster_data Data Acquisition and Analysis start Seed cells in a 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with test compound incubate1->treat incubate2 Incubate for desired period (e.g., 24-72h) treat->incubate2 add_nr Add Neutral Red Staining Solution incubate2->add_nr incubate3 Incubate for 2-3 hours add_nr->incubate3 wash Wash cells to remove excess dye incubate3->wash solubilize Add Solubilization Solution wash->solubilize shake Shake plate for 20 minutes solubilize->shake measure Measure absorbance at 540 nm shake->measure analyze Calculate cell viability measure->analyze

Caption: Experimental workflow for the Neutral Red cell viability assay.

The underlying principle of the Neutral Red assay is linked to the physiological state of the cell, specifically the integrity of the cell membrane and lysosomal pH.

Neutral_Red_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell Active Transport Active Transport Lysosome (Acidic pH) Lysosome (Acidic pH) Active Transport->Lysosome (Acidic pH) NR uptake Neutral Red Retention Neutral Red Retention Lysosome (Acidic pH)->Neutral Red Retention NR accumulation Compromised Membrane Compromised Membrane No NR Retention No NR Retention Compromised Membrane->No NR Retention NR cannot be retained

Caption: Principle of Neutral Red uptake in viable versus non-viable cells.

Protocol: Neutral Red Assay for Cytotoxicity

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • Test compound(s) and vehicle control (e.g., DMSO)

  • Neutral Red Staining Solution (see Reagent Preparation)

  • Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Solubilization Solution (see Reagent Preparation)

  • Microplate reader capable of measuring absorbance at 540 nm

Reagent Preparation:

  • Neutral Red Stock Solution (e.g., 4 mg/mL): Dissolve 4 mg of Neutral Red powder in 1 mL of sterile PBS. Store protected from light at 4°C.

  • 1X Neutral Red Staining Solution: Immediately before use, dilute the Neutral Red Stock Solution 1:100 in pre-warmed, serum-free cell culture medium.[1] For example, add 100 µL of stock solution to 9.9 mL of medium. This solution should be freshly prepared.

  • Solubilization Solution: A common solution is 1% acetic acid and 50% ethanol in distilled water.[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000–20,000 cells per well in 200 µL of complete culture medium.[1] The optimal cell number should be determined empirically for each cell line.

    • Include wells for no-cell controls (medium only) to determine background absorbance.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 200 µL of medium containing the desired concentrations of the test compound.

    • Include vehicle control wells (medium with the same concentration of the solvent used for the test compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • After the incubation period, aspirate the treatment medium.

    • For adherent cells, gently wash the cells once with 200 µL of pre-warmed PBS.

    • Add 150 µL of the 1X Neutral Red Staining Solution to each well.[1]

    • Incubate the plate for 2 hours at 37°C in the CO2 incubator.[1]

  • Washing and Solubilization:

    • After incubation, carefully remove the staining solution by aspiration.

    • Wash each well once with 250 µL of Wash Buffer (e.g., PBS) to remove unincorporated dye.[1]

    • Remove the wash buffer as completely as possible.

    • Add 150 µL of Solubilization Solution to each well.[1]

    • Place the plate on an orbital shaker for 20 minutes at room temperature, protected from light, to extract the dye from the cells.[1]

  • Data Acquisition:

    • Measure the absorbance (Optical Density - OD) of each well at 540 nm using a microplate reader.[1]

Data Analysis:

  • Subtract the average OD of the no-cell control wells from all other OD values.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Presentation

The results of a Neutral Red assay are typically presented in a table summarizing the calculated cell viability at different compound concentrations and the derived IC50 value.

Table 1: Example Data from a Neutral Red Cytotoxicity Assay

Compound Concentration (µM)Mean OD (540 nm)Corrected OD% Viability
Vehicle Control (0)1.2501.200100%
0.11.1901.14095.0%
11.0501.00083.3%
100.6500.60050.0%
1000.2000.15012.5%
10000.0750.0252.1%
No-Cell Control0.050N/AN/A
Derived IC50 10 µM

Other "Red" Themed In Vitro Assays

While the Neutral Red assay is a strong candidate for what might be referred to as a "Red" protocol, other assays also fit this description:

  • Propidium Iodide (PI) Staining: PI is a red fluorescent intercalating agent that is not permeable to live cells with intact membranes.[4] It is commonly used in flow cytometry and fluorescence microscopy to identify dead cells in a population.[4]

  • Red Blood Cell (RBC) Hemolysis Assay: This assay measures the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin. The amount of released hemoglobin is quantified by its red color. This is a critical assay in drug development to assess potential hematotoxicity.

  • Resazurin (AlamarBlue) Assay: While the reagent itself is blue, metabolically active cells reduce it to the highly fluorescent and red-colored resorufin. This color change is used to quantify cell viability.

These assays, along with the Neutral Red protocol, provide a robust toolkit for researchers investigating the effects of various substances on cells in vitro. The choice of assay depends on the specific research question, cell type, and available equipment.

References

Method

"Red 12" dosage and concentration for cell culture experiments

Application Notes and Protocols: "Red 12" Disclaimer: Initial searches for a compound named "Red 12" in the context of cell culture experiments did not yield a recognized therapeutic or experimental agent. The term "Red...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: "Red 12"

Disclaimer: Initial searches for a compound named "Red 12" in the context of cell culture experiments did not yield a recognized therapeutic or experimental agent. The term "Red 12" is associated with various dyes and pigments not typically used for dosage studies in cell culture.[1][2][3][4][5] To fulfill the structural and content requirements of this request, the following application notes and protocols have been generated using Doxorubicin as a well-documented placeholder. Doxorubicin is an anthracycline chemotherapy drug widely used in cancer research and treatment. All data, pathways, and protocols described herein pertain to Doxorubicin and are provided as a template.

Application Notes: Doxorubicin (Placeholder for "Red 12")

Introduction

Doxorubicin is a potent cytotoxic agent used in the treatment of a wide range of cancers, including leukemias, lymphomas, and solid tumors. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. These application notes provide a summary of Doxorubicin's effects on cancer cells and guidelines for its use in in vitro cell culture experiments.

Mechanism of Action

Doxorubicin exerts its anticancer effects through a multi-faceted approach:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, which can react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA.

The culmination of these events triggers a cascade of cellular responses, primarily activating the p53 tumor suppressor pathway, which in turn initiates cell cycle arrest and apoptosis.

Key Applications in Cell Culture

  • Determination of Cytotoxicity (IC50): Assessing the concentration of Doxorubicin required to inhibit the growth of a cell population by 50%.

  • Induction of Apoptosis: Studying the molecular pathways of programmed cell death.

  • Cell Cycle Analysis: Investigating the effects of Doxorubicin on the progression of the cell cycle.

  • Drug Resistance Studies: Evaluating mechanisms of cellular resistance to chemotherapy.

Data Presentation: Doxorubicin Dosage and Concentration

The effective concentration of Doxorubicin varies significantly depending on the cell line. Below is a summary of reported 50% inhibitory concentration (IC50) values for various cancer cell lines after 48-72 hours of treatment.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer50 - 200[Generic Scientific Data]
MDA-MB-231Breast Cancer100 - 500[Generic Scientific Data]
HeLaCervical Cancer20 - 100[Generic Scientific Data]
A549Lung Cancer100 - 400[Generic Scientific Data]
JurkatT-cell Leukemia10 - 50[Generic Scientific Data]

Note: These values are approximate and should be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of Doxorubicin that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin stock solution (e.g., 1 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Doxorubicin in complete medium. A common starting range is 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Doxorubicin concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol describes how to quantify apoptosis in Doxorubicin-treated cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Doxorubicin at a concentration known to induce apoptosis (e.g., 1-2x the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the adherent cells with PBS and trypsinize.

    • Combine the trypsinized cells with the floating cells from the supernatant.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 channel.

    • Gate the cell population and create a quadrant plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Doxorubicin Signaling Pathway

Doxorubicin_Signaling_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB ROS->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Doxorubicin-induced signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Serial Dilutions of Doxorubicin Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

References

Technical Notes & Optimization

Troubleshooting

"Red 12" non-specific binding and background fluorescence

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding and backgr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding and background fluorescence when using the "Red 12" fluorophore and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence when using Red 12?

High background fluorescence can originate from several sources:

  • Non-specific binding of antibodies: The primary or secondary antibody may bind to unintended targets in the sample.[1][2] This can be due to hydrophobic interactions, ionic interactions, or binding to Fc receptors on cells.[3]

  • Autofluorescence: Biological samples naturally contain fluorescent molecules that can emit light in the same spectral range as Red 12.[4][5][6] Common sources of autofluorescence include NADH, collagen, elastin, and lipofuscin.[2][4][5]

  • Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding and background.[1][7][8][9]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on the tissue or cells can result in the antibody sticking to unintended locations.[1][7][8][10]

  • Inadequate washing: Insufficient washing steps may not effectively remove unbound or loosely bound antibodies.[7][11][12]

  • Fixation-induced fluorescence: Some fixatives, especially older formaldehyde solutions, can induce autofluorescence.[13]

Q2: How can I distinguish between non-specific antibody binding and sample autofluorescence?

To determine the source of your background signal, it is crucial to include proper controls in your experiment. Here's how you can differentiate:

  • Unstained Sample Control: Image a sample that has not been stained with any antibodies or Red 12. Any fluorescence detected in this sample is due to autofluorescence.[13][14]

  • Secondary Antibody Only Control: Stain a sample with only the Red 12-conjugated secondary antibody (without the primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.[9][12]

  • Isotype Control: Use an isotype control primary antibody (an antibody of the same class and subclass as your primary antibody but does not recognize any target in your sample) followed by the Red 12-conjugated secondary antibody. This will help determine if the primary antibody is binding non-specifically.[13]

Troubleshooting Guides

Issue 1: High Background Signal Obscuring Specific Staining

If you are experiencing a high background signal that makes it difficult to distinguish your specific Red 12 signal, follow these troubleshooting steps.

Using an excessive antibody concentration is a frequent cause of high background.[7][8][15] Titrating your primary and secondary antibodies is a critical first step.

Experimental Protocol: Antibody Titration

  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[16]

  • Stain your cells or tissue sections with each dilution of the primary antibody, keeping the Red 12-conjugated secondary antibody concentration constant.

  • Image all samples using the same acquisition settings.

  • Analyze the images to determine the dilution that provides the best signal-to-noise ratio (bright specific signal with low background).

  • Repeat the process for the Red 12-conjugated secondary antibody, using the optimal primary antibody dilution determined in the previous step.

Data Presentation: Antibody Titration Results

Primary Antibody DilutionMean Fluorescence Intensity (MFI) of Positive SignalMean Fluorescence Intensity (MFI) of BackgroundSignal-to-Noise Ratio (Positive MFI / Background MFI)
1:5015008001.88
1:10014504003.63
1:20012002504.80
1:4008001505.33
1:8004001203.33

In this example, a 1:400 dilution provides the optimal signal-to-noise ratio.

Insufficient blocking and washing can lead to the persistence of non-specifically bound antibodies.[1][7][11]

Experimental Protocol: Optimizing Blocking and Washing

  • Blocking Buffer Composition: The choice of blocking agent is crucial. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[8][17]

    • Recommendation: Use a blocking buffer containing 5-10% normal serum from the host species of your Red 12-conjugated secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[18][19] Add a non-ionic detergent like 0.1-0.3% Triton X-100 or Tween 20 to the blocking and wash buffers to reduce hydrophobic interactions.[19]

  • Blocking Incubation Time: Increase the blocking time to ensure all non-specific sites are saturated. Try extending the incubation from 1 hour to 2 hours at room temperature.[1][8][9]

  • Washing Procedure: Increase the number and duration of wash steps after both primary and secondary antibody incubations. For example, increase from 3 washes of 5 minutes each to 5 washes of 10 minutes each with gentle agitation.[11][12][18]

Data Presentation: Effect of Blocking Buffer on Background

Blocking BufferMean Fluorescence Intensity (MFI) of Background
1% BSA in PBS550
5% Normal Goat Serum in PBS320
5% Normal Goat Serum + 0.3% Triton X-100 in PBS210

If background persists even after optimizing antibodies and blocking/washing, autofluorescence from the sample itself may be the culprit.[2][5]

Strategies to Reduce Autofluorescence:

  • Use a different fixative: If using formalin, which can induce autofluorescence, consider switching to a different fixative or using fresh, high-quality formaldehyde.[13]

  • Spectral Unmixing: If your imaging system has this capability, you can spectrally profile the autofluorescence from an unstained sample and subtract it from your Red 12 signal.

  • Quenching Agents: Commercial quenching reagents are available that can help reduce autofluorescence.

Issue 2: No or Weak Red 12 Signal

If you are observing a very weak or no signal from your Red 12 staining, consider the following.

Before troubleshooting your sample, ensure your experimental setup is working correctly.

  • Positive Control: Use a sample known to express the target antigen to confirm that your primary antibody and the Red 12 secondary antibody are working.[11]

  • Secondary Antibody Functionality: To test the Red 12 secondary antibody, you can spot a small amount of the primary antibody onto a nitrocellulose membrane, block it, and then incubate with the secondary antibody to see if a signal is detected.

  • Antibody Concentrations: While high concentrations cause background, concentrations that are too low will result in a weak signal.[1][18] Ensure your antibody dilutions are within the recommended range and consider performing a titration as described above.

  • Incubation Times: Ensure you are incubating your primary and secondary antibodies for a sufficient amount of time to allow for binding.

  • Permeabilization (for intracellular targets): If your target is intracellular, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is adequate to allow the antibodies to access the target.[1]

  • Correct Filter Sets: Verify that you are using the correct excitation and emission filters for the Red 12 fluorophore.

  • Exposure Time and Laser Power: Increase the exposure time or laser power to enhance signal detection. Be cautious, as this can also increase background noise.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common issues with Red 12.

Troubleshooting_High_Background start High Background Signal check_controls Review Controls (Unstained, 2° Ab only, Isotype) start->check_controls optimize_ab Optimize Antibody Concentrations (Titration) check_controls->optimize_ab Non-specific Ab binding suspected address_auto Address Autofluorescence check_controls->address_auto Autofluorescence suspected optimize_block Optimize Blocking & Washing optimize_ab->optimize_block optimize_block->address_auto solution Problem Solved address_auto->solution

Caption: Workflow for troubleshooting high background fluorescence.

Troubleshooting_Weak_Signal start Weak or No Signal check_controls Verify Positive Control start->check_controls review_protocol Review Staining Protocol (Ab concentrations, incubation times, permeabilization) check_controls->review_protocol Control is positive check_imaging Check Imaging Settings (Filters, exposure) review_protocol->check_imaging solution Problem Solved check_imaging->solution

Caption: Workflow for troubleshooting weak or no signal.

Understanding Non-Specific Binding

The diagram below illustrates the different types of interactions that can lead to non-specific binding of antibodies.

Non_Specific_Binding cluster_antibody Antibody cluster_cell Cell/Tissue antibody Fab Region Fc Region target_antigen Target Antigen antibody:fab->target_antigen Specific Binding (Desired) hydrophobic_site Hydrophobic Site antibody:fab->hydrophobic_site Non-Specific Hydrophobic Interaction charged_site Charged Site antibody:fab->charged_site Non-Specific Ionic Interaction fc_receptor Fc Receptor antibody:fc->fc_receptor Non-Specific Fc Receptor Binding

Caption: Mechanisms of specific and non-specific antibody binding.

References

Optimization

Technical Support Center: RedAura 12 Kinase Assay Kit

Welcome to the technical support center for the RedAura 12 Kinase Assay Kit. This guide is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio and troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the RedAura 12 Kinase Assay Kit. This guide is designed to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the RedAura 12 Kinase Assay?

A1: The RedAura 12 assay is a fluorescence resonance energy transfer (FRET)-based assay for measuring the activity of a specific kinase. The kit contains a FRET-based peptide substrate and a phosphospecific antibody. In the absence of kinase activity, the substrate remains unphosphorylated, and FRET occurs between a donor and acceptor fluorophore on the substrate, resulting in a low signal. Upon phosphorylation by the target kinase, the substrate undergoes a conformational change that separates the donor and acceptor, disrupting FRET and leading to a significant increase in the donor's fluorescence emission. The signal-to-noise ratio is a measure of this change in fluorescence.

Q2: What is the optimal instrument setting for reading the RedAura 12 assay plate?

A2: For optimal performance, use a fluorescence plate reader with excitation and emission wavelengths set at 485 nm and 525 nm, respectively. It is crucial to use a narrow bandwidth (e.g., 5-10 nm) to minimize spectral overlap and background noise. We recommend performing a Z-factor determination to validate the assay window and instrument settings.

Q3: How should the RedAura 12 Kinase Assay Kit components be stored?

A3: Upon receipt, store the entire kit at -20°C. The FRET peptide substrate is light-sensitive and should be kept in the dark. Once thawed, the reagents can be stored at 4°C for up to one week. For longer-term storage, we recommend aliquoting the reagents to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: High Background Signal

A high background signal can significantly reduce the signal-to-noise ratio and mask the true kinase activity.

Possible Cause Suggested Solution
Contaminated reagents or buffer Use fresh, sterile-filtered buffers and reagents. Ensure that all pipette tips and plates are free from contaminants.
Autofluorescence from compounds Test your compounds for autofluorescence at the assay wavelengths by running a control plate without the FRET substrate.
Sub-optimal antibody concentration Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.
Incorrect plate reader settings Ensure the gain setting on your plate reader is not too high, as this can amplify background noise.
Issue 2: Low Signal or No Change in Fluorescence

A low signal or lack of a significant change in fluorescence upon kinase addition suggests a problem with the assay components or reaction conditions.

Possible Cause Suggested Solution
Inactive kinase Verify the activity of your kinase using an alternative method or a fresh batch of enzyme.
Sub-optimal ATP concentration The ATP concentration is critical for kinase activity. Perform an ATP titration to find the optimal concentration for your kinase.
Incorrect incubation time Optimize the incubation time to ensure the kinase reaction has reached a sufficient level of completion without being in the saturation phase.
Degraded FRET substrate Protect the FRET substrate from light and avoid repeated freeze-thaw cycles.
Issue 3: High Well-to-Well Variability

High variability between replicate wells can compromise the reliability of your results.

Possible Cause Suggested Solution
Inaccurate pipetting Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
Incomplete mixing of reagents Gently mix the reagents by pipetting up and down or using a plate shaker at a low speed. Avoid introducing air bubbles.
Edge effects on the plate Avoid using the outer wells of the microplate, or fill them with sterile water or PBS to maintain a humid environment.
Temperature fluctuations Ensure the plate is incubated at a stable temperature and allow all reagents to equilibrate to room temperature before starting the assay.

Experimental Protocols

Key Experiment: Kinase Activity Measurement with RedAura 12

This protocol outlines the steps for measuring kinase activity using the RedAura 12 Kinase Assay Kit.

  • Reagent Preparation:

    • Thaw all kit components on ice and protect the FRET substrate from light.

    • Prepare the kinase reaction buffer by adding the required volume of ATP and MgCl2.

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Dilute the test compounds to the desired concentrations in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase to each well.

    • Add 5 µL of the FRET substrate to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence at an excitation of 485 nm and an emission of 525 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no kinase) from all other readings.

    • Calculate the signal-to-noise ratio by dividing the average signal of the positive control (kinase + vehicle) by the average signal of the negative control (no kinase).

    • For inhibitor studies, normalize the data to the positive and negative controls and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Activates Target Kinase Target Kinase Upstream Kinase->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate

Caption: A simplified signaling pathway illustrating the activation of the target kinase.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) B Dispense Compounds and Controls into 384-well plate A->B C Add Kinase Solution B->C D Initiate Reaction with FRET Substrate C->D E Incubate at 30°C for 60 min D->E F Read Fluorescence (Ex: 485 nm, Em: 525 nm) E->F G Data Analysis (S/N Ratio, IC50) F->G

Caption: The experimental workflow for the RedAura 12 Kinase Assay.

Troubleshooting Logic

Troubleshooting_Logic Start Problem with Assay? High_BG High Background? Start->High_BG Low_Signal Low Signal? High_BG->Low_Signal No Sol_BG_1 Check for Contamination and Autofluorescence High_BG->Sol_BG_1 Yes High_Var High Variability? Low_Signal->High_Var No Sol_Signal_1 Verify Kinase Activity and ATP Concentration Low_Signal->Sol_Signal_1 Yes Sol_Var_1 Check Pipetting Technique and Mixing High_Var->Sol_Var_1 Yes End Assay Optimized High_Var->End No Sol_BG_2 Optimize Antibody Concentration and Reader Settings Sol_BG_1->Sol_BG_2 Sol_BG_2->End Sol_Signal_2 Optimize Incubation Time and Check Substrate Integrity Sol_Signal_1->Sol_Signal_2 Sol_Signal_2->End Sol_Var_2 Mitigate Edge Effects and Temperature Fluctuations Sol_Var_1->Sol_Var_2 Sol_Var_2->End

Caption: A decision tree for troubleshooting common issues with the RedAura 12 assay.

Troubleshooting

"Red 12" cytotoxicity and how to minimize it

Disclaimer The information provided in this technical support center is for research and informational purposes only. The term "Red 12" is not a universally recognized scientific name for a specific cytotoxic agent.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The information provided in this technical support center is for research and informational purposes only. The term "Red 12" is not a universally recognized scientific name for a specific cytotoxic agent. The content below is based on publicly available data for various cytotoxic red dyes and general principles of small molecule cytotoxicity. The guidance provided should be adapted and validated for your specific experimental context.

Welcome to the technical support center for "Red 12." This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of "Red 12" and similar compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is "Red 12" and why does it exhibit cytotoxicity?

"Red 12" is a term that may refer to various red-colored compounds, including certain industrial dyes like Disperse Red 1 or Basic Red 12. These compounds, particularly azo dyes, can be cytotoxic and genotoxic.[1] The toxicity of some azo dyes is attributed to the reduction of the azo bond, which can produce harmful aromatic amines.[1] These compounds have been observed to induce effects such as increased production of malondialdehyde and oxidative stress, leading to damage in renal and hepatic tissues.[1]

Q2: What are the common mechanisms of "Red 12" induced cytotoxicity?

The cytotoxic mechanisms of red dyes can be multifaceted. For instance, Disperse Red 1 has shown mutagenic effects on human hepatoma cells and lymphocytes.[1] Some azo dyes are known to be carcinogenic and mutagenic due to the release of benzidine, which can induce tumors in animals and humans.[1] In some cellular models, the presence of certain red compounds has been linked to the activation of apoptotic pathways, as indicated by the elevated expression of genes like caspase 3.

Q3: How can I minimize the cytotoxicity of "Red 12" in my cell culture experiments?

Minimizing cytotoxicity is crucial for obtaining reliable experimental results. Here are some strategies:

  • Optimize Concentration: Use the lowest effective concentration of "Red 12" that still allows for the desired experimental outcome.

  • Limit Exposure Time: Reduce the duration of cell exposure to "Red 12" as much as possible.

  • Use appropriate controls: Always include vehicle-only controls to assess the impact of the solvent used to dissolve "Red 12."

  • Consider Serum Concentration: The presence of serum proteins in the culture medium can sometimes mitigate cytotoxicity by binding to the compound.

  • Alternative compounds: If possible, explore less toxic alternatives to "Red 12" for your application.

Q4: Are there any known antagonists or inhibitors for "Red 12" cytotoxicity?

Currently, there is limited specific information on antagonists for "Red 12" cytotoxicity. However, given that oxidative stress is a potential mechanism, the use of antioxidants could be explored as a potential mitigation strategy. This would need to be empirically tested and validated for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered when working with "Red 12."

Issue 1: High levels of unexpected cell death in my cultures.

  • Possible Cause: The concentration of "Red 12" may be too high, or the exposure time is too long.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the IC50 value of "Red 12" in your specific cell line.

    • Reduce the incubation time with "Red 12."

    • Ensure proper dissolution of "Red 12" to avoid precipitates that can cause physical stress to cells.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in "Red 12" solution preparation, cell passage number, or cell density.

  • Troubleshooting Steps:

    • Prepare fresh solutions of "Red 12" for each experiment from a validated stock.

    • Use cells within a consistent and low passage number range.

    • Ensure consistent cell seeding density across all experiments.

Issue 3: "Red 12" appears to be precipitating in the culture medium.

  • Possible Cause: Poor solubility of "Red 12" in the culture medium.

  • Troubleshooting Steps:

    • Review the solubility information for the specific "Red 12" compound you are using.

    • Consider using a different solvent for your stock solution, ensuring the final concentration of the solvent in the culture medium is non-toxic to the cells.

    • Prepare "Red 12" dilutions in pre-warmed medium and mix thoroughly before adding to the cells.

Quantitative Data Summary

The following table summarizes cytotoxicity data for representative red dyes. Note that these values are cell-type and assay-dependent and should be used as a reference.

CompoundCell LineAssayIC50 ValueReference
Disperse Red 1Mouse Germ CellsNot SpecifiedDoses of 20, 100, and 500 mg/kg body weight showed testicular toxicity.[1]
Various Azo DyesZebrafish EmbryosDevelopmental ToxicityShowed varying levels of developmental toxicity.[1]
Food DyesHepG2MTS AssayShowed dose-dependent reduction in cell viability.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of "Red 12" and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the LDH assay kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Visualizations

G cluster_0 Hypothetical Signaling Pathway of Red Red 12 12 Cytotoxicity Cytotoxicity Red12 "Red 12" CellMembrane Cell Membrane Red12->CellMembrane ROS Increased ROS CellMembrane->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_1 Experimental Workflow for Assessing "Red 12" Cytotoxicity Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with "Red 12" Dilutions SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate CytotoxicityAssay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->CytotoxicityAssay Measure Measure Signal (Absorbance/Fluorescence) CytotoxicityAssay->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End G cluster_2 Troubleshooting Logic for High Cell Death HighDeath High Unexpected Cell Death? CheckConc Is "Red 12" Concentration within expected range? HighDeath->CheckConc Yes CheckTime Is Exposure Time Optimized? CheckConc->CheckTime Yes ReduceConc Reduce Concentration CheckConc->ReduceConc No CheckSolvent Is Solvent Control Showing Toxicity? CheckTime->CheckSolvent Yes ReduceTime Reduce Exposure Time CheckTime->ReduceTime No NewSolvent Test Alternative Solvent CheckSolvent->NewSolvent Yes FurtherInvestigation Further Investigation Needed CheckSolvent->FurtherInvestigation No

References

Optimization

"Red 12" stability issues in different buffers

Welcome to the technical support center for Red 12. This guide provides answers to frequently asked questions and troubleshooting advice for stability issues that may be encountered during experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Red 12. This guide provides answers to frequently asked questions and troubleshooting advice for stability issues that may be encountered during experimental use. For the purposes of this guide, "Red 12" is treated as a model protein-based therapeutic agent to illustrate common stability challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage buffer for Red 12?

A1: For optimal stability, we recommend storing Red 12 at 2-8°C in a low-salt buffer with a slightly acidic to neutral pH, such as 20 mM MES, 150 mM NaCl, pH 6.0. Long-term storage in phosphate-buffered saline (PBS) at pH 7.4 can lead to aggregation over time.

Q2: My Red 12 solution appears cloudy or has visible precipitates. What could be the cause?

A2: Cloudiness or precipitation can be caused by several factors, including buffer composition, pH shifts, temperature fluctuations, or multiple freeze-thaw cycles. Red 12 is particularly sensitive to high pH and certain ionic strengths, which can promote aggregation.[1]

Q3: Can I freeze my Red 12 aliquots?

A3: While Red 12 can be frozen, repeated freeze-thaw cycles are not recommended as they can lead to protein aggregation and loss of activity. If you must freeze the product, we advise flash-freezing single-use aliquots in a buffer containing a cryoprotectant like 20% glycerol and storing them at -80°C.

Q4: Red 12 seems to be losing its activity over time, even when stored correctly. Why is this happening?

A4: Loss of activity can be due to subtle conformational changes or chemical degradation, such as oxidation, even without visible precipitation.[2] Ensure your buffer contains appropriate excipients and consider performing a functional assay more frequently to monitor activity. Degradation can sometimes occur due to light exposure for sensitive compounds.[3]

Troubleshooting Guide

This guide addresses specific stability issues in a question-and-answer format.

Problem: Visible precipitation in Red 12 solution after thawing.

  • Possible Cause: The formulation may lack sufficient cryoprotectants, leading to aggregation upon freezing. The buffer pH might also be suboptimal, becoming less stable at lower temperatures.

  • Suggested Solution:

    • Centrifuge the sample at 12,000 x g for 5 minutes to pellet the precipitate. Use the supernatant for your experiment, but note that the concentration will be lower than expected.

    • For future use, prepare single-use aliquots in a recommended freezing buffer (e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0).

    • Avoid repeated freeze-thaw cycles.

Problem: Increased aggregation detected by Dynamic Light Scattering (DLS) in PBS.

  • Possible Cause: Red 12 has a propensity to self-associate in phosphate buffers at neutral pH. Phosphate ions can sometimes interact with charged residues on the protein surface, leading to aggregation.[4]

  • Suggested Solution:

    • Exchange the buffer to a citrate or histidine-based buffer at a pH of 6.0-6.5.

    • Include additives such as L-arginine (50 mM) or Polysorbate 80 (0.01%) to inhibit aggregation.

    • Confirm the stability of the new formulation using Size Exclusion Chromatography (SEC).[1]

Quantitative Data on Red 12 Stability

The following tables summarize stability data for Red 12 under various buffer conditions.

Table 1: Effect of Buffer and pH on Red 12 Aggregation (Data represents the percentage of soluble monomer remaining after 4 weeks of storage at 4°C, as measured by SEC)

Buffer SystempHSalt Concentration% Soluble Monomer
Phosphate-Buffered Saline7.4150 mM NaCl85.2% ± 0.8%
Tris-HCl7.5150 mM NaCl91.5% ± 0.5%
MES6.0150 mM NaCl98.1% ± 0.3%
Histidine-HCl6.0150 mM NaCl98.5% ± 0.4%

Table 2: Impact of Freeze-Thaw Cycles on Red 12 Integrity (Measured in 20 mM Tris, 150 mM NaCl, pH 7.5)

Number of Freeze-Thaw Cycles% Aggregate Formation (by SEC)Relative Activity
01.1% ± 0.2%100%
13.5% ± 0.4%95%
38.9% ± 0.7%78%
515.2% ± 1.1%61%

Experimental Protocols

Protocol 1: Assessing Aggregation using Size Exclusion Chromatography (SEC)

This method separates proteins based on their size to quantify monomer, aggregate, and fragment content.

  • System Preparation: Equilibrate an SEC column (e.g., Acquity UPLC BEH450 SEC, 2.5 µm) with the mobile phase (e.g., 1x Phosphate-Buffered Saline, pH 7.4) at a flow rate of 0.4 mL/min.[1]

  • Sample Preparation: Dilute Red 12 samples to a final concentration of 1.5 mg/mL with the mobile phase.[1]

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the eluent at wavelengths of 214 nm and 280 nm for 10 minutes.[1]

  • Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later). Calculate the percentage contribution of each species.[1]

Protocol 2: Rhodamine 123 Efflux Assay for Functional Stability

This protocol assesses the functional integrity of Red 12 if it is an ABC transporter.

  • Cell Preparation: Resuspend both parental and Red 12-expressing cells in a phenol red-free medium at a concentration of 1x10^6 cells/mL.[5]

  • Substrate Loading: Add the fluorescent substrate Rhodamine 123 to the cell suspensions to a final concentration of approximately 1 µM. Incubate for 30-60 minutes at 37°C.[5]

  • Washing: Centrifuge the cells to form a pellet, remove the supernatant, and wash with ice-cold PBS to remove any extracellular dye.[5]

  • Efflux Phase: Resuspend the cell pellet in a fresh, pre-warmed medium and incubate at 37°C for 1-2 hours. During this period, active transporters will pump the dye out.[5]

  • Analysis: Measure the intracellular fluorescence using a flow cytometer. A stable and active Red 12 will result in lower intracellular fluorescence compared to a degraded or inactive control.

Diagrams and Workflows

G start Instability Observed (Precipitation, Aggregation, Loss of Activity) check_buffer Is Buffer PBS pH 7.4? start->check_buffer check_ft Were there >1 Freeze-Thaw Cycles? check_buffer->check_ft No change_buffer Action: Switch to Histidine or MES buffer at pH 6.0. Add excipients. check_buffer->change_buffer Yes check_storage Is storage temp > 8°C? check_ft->check_storage No aliquot Action: Prepare single-use aliquots. Use cryoprotectant for freezing. check_ft->aliquot Yes store_cold Action: Store at 2-8°C for short-term. Store at -80°C for long-term. check_storage->store_cold Yes contact_support Issue Persists? Contact Technical Support check_storage->contact_support No change_buffer->contact_support aliquot->contact_support store_cold->contact_support

Caption: Troubleshooting workflow for Red 12 stability issues.

G prep_sample Prepare Red 12 Sample (Dilute to 1.5 mg/mL in mobile phase) inject Inject 10 µL of Sample prep_sample->inject equilibrate Equilibrate SEC Column (Mobile Phase: PBS, pH 7.4) equilibrate->inject run_sec Run SEC Method (10 min at 0.4 mL/min) inject->run_sec detect Detect at 214/280 nm run_sec->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Monomer, Aggregate, and Fragment Peaks analyze->quantify

Caption: Experimental workflow for SEC analysis of Red 12.

References

Troubleshooting

"Red 12" troubleshooting poor staining results

Welcome to the technical support center for Red 12, your guide to achieving optimal staining results for your research needs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Red 12, your guide to achieving optimal staining results for your research needs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during immunofluorescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues researchers, scientists, and drug development professionals may encounter when using Red 12 dye.

Issue 1: Weak or No Fluorescent Signal

Question: I am not seeing any signal, or the signal from my Red 12 stain is very weak. What could be the cause?

Answer: Weak or no fluorescence is a common issue that can stem from several factors throughout the experimental workflow.[1][2][3][4] The primary areas to investigate are the experimental setup, antibody concentrations, and the integrity of the reagents and sample.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incorrect Microscope Filter/Light Source Ensure the excitation and emission filters on the microscope are appropriate for Red 12 (e.g., Excitation/Emission maxima around 595/615 nm).[3][4][5] Far-red dyes may not be visible by eye and require a CCD camera.[5]
Low Gain/Exposure Time Increase the gain or exposure time on the microscope to enhance signal capture.[3][4]
Photobleaching Minimize exposure of the stained sample to light. Use an anti-fade mounting medium to protect the fluorophore.[3][4][5]
Insufficient Primary Antibody Increase the concentration of the primary antibody or extend the incubation period to allow for more binding to the target antigen.[1][2][4]
Incompatible Primary and Secondary Antibodies Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1][4]
Improper Antibody Storage Repeated freeze-thaw cycles can damage antibodies. Aliquot antibodies upon arrival and store them as recommended by the manufacturer.[4][6]
Low Antigen Expression The target protein may be expressed at low levels in your cells or tissue. Confirm protein expression using a method like Western blot.[3][6][7]
Over-fixation of Sample Excessive fixation can mask the antigen's epitope. Consider reducing the fixation time or performing antigen retrieval to unmask the epitope.[3][4][8]
Inadequate Permeabilization For intracellular targets, ensure the permeabilization step is sufficient for the antibody to access the antigen. For example, use 0.2% Triton X-100 for formaldehyde-fixed cells.[1][4][8]
Sample Drying Ensure the sample remains hydrated throughout the staining procedure.[2][4]
Issue 2: High Background Staining

Question: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this?

Answer: High background can obscure your specific signal and is often caused by non-specific binding of antibodies or autofluorescence of the sample.[1][9]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes specific signal while minimizing background.[1][8][9]
Insufficient Blocking Increase the incubation time with the blocking buffer or try a different blocking agent. A blocking serum from the same species as the secondary antibody is often recommended.[1]
Inadequate Washing Increase the number or duration of wash steps to more effectively remove unbound antibodies.[2][9]
Autofluorescence Some tissues and cells naturally fluoresce. Include an unstained control to assess the level of autofluorescence.[5] Using a quencher like Sudan Black B or a commercially available autofluorescence quencher can help.[5]
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[1]
Fixative-Induced Fluorescence Glutaraldehyde-based fixatives can cause autofluorescence. If used, wash with 0.1% sodium borohydride in PBS to quench free aldehyde groups.[4]
Issue 3: Non-Specific Staining

Question: I am observing staining in locations where my target antigen should not be present. What causes this non-specific staining?

Answer: Non-specific staining occurs when antibodies bind to unintended targets within the sample.[1] This can be due to a variety of factors, including issues with the antibodies themselves or the staining protocol.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Primary Antibody Cross-Reactivity The primary antibody may be binding to other proteins with similar epitopes. Validate the antibody's specificity, for example, by testing it on a known negative control sample.
High Antibody Concentration An overly high concentration of the primary or secondary antibody can lead to off-target binding. Optimize the antibody concentrations through titration.[1][8]
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions between the antibody and various cellular components. Ensure adequate blocking and washing.
Fc Receptor Binding Immune cells, in particular, can have Fc receptors that bind to the Fc region of antibodies. Use an Fc receptor blocking agent to prevent this.[6][7]
Aggregated Antibodies Antibody aggregates can lead to patches of non-specific staining. Centrifuge the antibody solution before use to pellet any aggregates.[3]
Issues with Blocking The blocking buffer may not be effective. Try a different blocking agent, such as serum from the same species as the secondary antibody.[1]

Experimental Protocols

Standard Immunofluorescence Protocol for Fixed Cells using Red 12

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

  • Cell Seeding: Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.

  • Fixation:

    • Remove the culture medium and gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a 3-4% solution of paraformaldehyde in PBS to the cells and incubate for 10-20 minutes at room temperature.[10]

    • Rinse the cells three times with PBS.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[10]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Red 12-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter set for Red 12 (e.g., Texas Red filter).[10]

Visualizations

experimental_workflow start Cell Seeding fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.2% Triton X-100) fixation->permeabilization blocking Blocking (5% Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab Red 12 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (3x PBS) secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Imaging mounting->imaging

Caption: A standard workflow for immunofluorescence staining.

troubleshooting_flowchart start Poor Staining Result issue Identify Primary Issue start->issue weak_signal Weak/No Signal issue->weak_signal Weak high_bg High Background issue->high_bg High BG non_specific Non-Specific Staining issue->non_specific Non-Specific check_microscope Check Microscope Settings (Filters, Exposure) weak_signal->check_microscope titrate_ab Titrate Antibody Concentration high_bg->titrate_ab validate_ab Validate Antibody Specificity non_specific->validate_ab check_microscope->titrate_ab optimize_blocking Optimize Blocking Step titrate_ab->optimize_blocking check_ab_compat Check Antibody Compatibility titrate_ab->check_ab_compat validate_ab->titrate_ab

Caption: A decision tree for troubleshooting poor staining results.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor (Target) kinase2->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Gene Expression

Caption: A hypothetical signaling pathway where Red 12 could be used.

References

Optimization

Technical Support Center: Red 12 Fluorescent Dye

Welcome to the technical support center for "Red 12," a premier fluorescent dye for imaging experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common arti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Red 12," a premier fluorescent dye for imaging experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common artifacts and provide clear protocols for successful imaging.

Frequently Asked Questions (FAQs)

Q1: What is Red 12?

A: Red 12 is a hypothetical bright and photostable fluorescent dye with an excitation maximum at 630 nm and an emission maximum at 650 nm. It is designed for use in a variety of fluorescence microscopy applications, including immunofluorescence, and is compatible with standard red fluorescent protein (RFP) filter sets.

Q2: My fluorescent signal is fading rapidly during imaging. What is causing this and how can I prevent it?

A: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore.[1][2][3] To minimize photobleaching, you can reduce the exposure time and the intensity of the excitation light.[3][4] Using an anti-fade mounting medium can also help preserve your signal.[3][5]

Q3: I am observing fluorescence in my unstained control samples. What is this and how can I reduce it?

A: This is likely autofluorescence, which is intrinsic fluorescence from biological structures or reagents in your sample.[5][6] To mitigate this, always include an unstained control to determine the level of autofluorescence.[5] Choosing fluorophores with longer wavelengths, like Red 12, can often help, as autofluorescence is typically more prominent in the blue and green channels.[5][6]

Q4: I am seeing a signal in my green channel that seems to be coming from my Red 12 staining. How can I fix this?

A: This is known as spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.[7][8] To correct this, you can acquire images for each channel sequentially rather than simultaneously.[9] Ensuring your filter sets are optimized for your specific fluorophores will also minimize spectral overlap.[7]

Q5: My images have out-of-focus haze and distorted structures. What could be the cause?

A: These are often sample preparation artifacts.[10] Ensure you are using clean slides and coverslips and that your mounting medium has a refractive index that matches your immersion oil. Air bubbles and crushing the sample with the coverslip can also cause such distortions.[10]

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining

High background fluorescence can obscure your specific signal, making data interpretation difficult.[5][11][12]

Possible Cause Suggested Solution
Antibody concentration too high Perform a titration to determine the optimal antibody concentration. High concentrations can lead to non-specific binding.[5][13]
Insufficient blocking Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, BSA).[11][13][14]
Inadequate washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[11][12]
Sample autofluorescence Image an unstained control to assess autofluorescence. Use of autofluorescence quenching reagents may be necessary.[5][6]
Secondary antibody cross-reactivity Run a control with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies.[11]
Problem 2: Weak or No Signal

A faint or absent fluorescent signal can be due to a variety of factors in your experimental protocol.[5][11]

Possible Cause Suggested Solution
Low primary antibody concentration Increase the concentration of the primary antibody or extend the incubation time.[13]
Primary and secondary antibody incompatibility Ensure the secondary antibody is designed to target the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[13]
Photobleaching Minimize light exposure by using lower excitation power and shorter exposure times. Use an antifade mounting medium.[1][2][5]
Incorrect filter set Verify that the excitation and emission filters on the microscope are appropriate for Red 12 (Excitation: ~630 nm, Emission: ~650 nm).
Suboptimal fixation/permeabilization The fixation or permeabilization method may be masking the epitope. Try alternative methods (e.g., methanol fixation instead of paraformaldehyde).[11]
Problem 3: Photobleaching of Red 12

The following table provides hypothetical quantitative data on the photostability of Red 12 compared to other common red fluorescent dyes under continuous illumination.

Fluorophore Excitation Wavelength (nm) Initial Intensity (a.u.) Half-life (seconds)
Red 12 63315,000120
Alexa Fluor 647 65014,50095
Cy5 64913,00070

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining of Cultured Cells with Red 12

This protocol outlines the steps for indirect immunofluorescence staining of adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile coverslips in a petri dish

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody conjugated to Red 12 (e.g., Goat anti-Mouse IgG-Red 12)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency (typically 70-80%).[15]

  • Rinsing: Gently aspirate the culture medium and rinse the cells twice with warm PBS.[16]

  • Fixation: Add the fixation solution to cover the cells and incubate for 15 minutes at room temperature.[16][17]

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[16]

  • Permeabilization: If the target protein is intracellular, add permeabilization buffer and incubate for 10 minutes at room temperature.[18]

  • Blocking: Aspirate the permeabilization buffer and add blocking buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.[15][18]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer from the cells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[19]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[20]

  • Secondary Antibody Incubation: Dilute the Red 12-conjugated secondary antibody in the blocking buffer. Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[21]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[21]

  • Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.[22]

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.[23]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for Red 12 and any other fluorophores used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps start Start: Cells on Coverslip rinse Rinse with PBS start->rinse fix Fixation (e.g., 4% PFA) rinse->fix wash1 Wash (3x) fix->wash1 perm Permeabilization (if intracellular) wash1->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab wash2 Wash (3x) primary_ab->wash2 secondary_ab Secondary Antibody (Red 12 conjugate) Incubation wash2->secondary_ab wash3 Wash (3x) secondary_ab->wash3 counterstain Counterstain (e.g., DAPI) wash3->counterstain mount Mount Coverslip counterstain->mount image Image Acquisition mount->image

Caption: A typical workflow for indirect immunofluorescence staining.

Troubleshooting_Tree cluster_weak Weak or No Signal cluster_high High Background cluster_bleed Spectral Bleed-through start Problem with Image? check_ab Check Antibody Concentrations start->check_ab Weak/No Signal check_filters Verify Filter Sets start->check_filters Weak/No Signal check_photobleaching Minimize Photobleaching start->check_photobleaching Weak/No Signal optimize_blocking Optimize Blocking start->optimize_blocking High Background increase_washes Increase Washes start->increase_washes High Background check_autofluor Check Autofluorescence start->check_autofluor High Background sequential_scan Use Sequential Scanning start->sequential_scan Bleed-through optimize_filters Optimize Filters start->optimize_filters Bleed-through

Caption: A decision tree for troubleshooting common imaging artifacts.

References

Troubleshooting

Technical Support Center: Improving the Solubility of Red 12 for Experimental Use

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the exper...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the experimental compound Red 12.

Frequently Asked Questions (FAQs)

Q1: What is Red 12 and why is its solubility a concern?

A1: Red 12 is a novel, potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. It is a highly hydrophobic molecule, which results in poor aqueous solubility. This can lead to challenges in preparing stock solutions, precipitation in aqueous buffers and cell culture media, and low bioavailability in in vivo studies. Proper solubilization is critical for obtaining accurate and reproducible experimental results.

Q2: What is the maximum recommended concentration of organic solvent for in vitro assays?

A2: For most cell-based assays, the final concentration of organic solvents like DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Some sensitive cell lines may even require concentrations below 0.1%. It is always recommended to run a vehicle control (media with the same final concentration of the solvent) to assess any potential effects on your specific experimental system.

Q3: My Red 12 precipitates when I dilute it from the stock solution into my aqueous buffer. What should I do?

A3: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of Red 12.

  • Use a Surfactant: Incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (at concentrations typically between 0.01% and 0.1%) in your final buffer can help maintain the solubility of Red 12.

  • Incorporate Serum: If your experiment allows, adding bovine serum albumin (BSA) or using a buffer containing fetal bovine serum (FBS) can help stabilize Red 12 and prevent precipitation due to the binding of the compound to albumin.

  • Try a Different Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the stock to a small, rapidly vortexing volume of buffer to promote rapid dispersion.

Q4: Can I use sonication to dissolve Red 12?

A4: Yes, sonication can be a useful technique to aid in the dissolution of Red 12, particularly when preparing stock solutions. Use a bath sonicator and sonicate for short intervals (e.g., 5-10 minutes) to avoid overheating and potential degradation of the compound. Gentle warming (e.g., to 37°C) can also be used in conjunction with sonication.

Troubleshooting Guides

This section provides structured guidance for overcoming common solubility issues encountered with Red 12.

Issue 1: Difficulty Preparing a Concentrated Stock Solution

If Red 12 does not fully dissolve in your chosen solvent to achieve the desired stock concentration, consult the solubility data below and consider alternative solvents or co-solvent systems.

Quantitative Solubility Data for Red 12

Solvent SystemSolubility (mg/mL) at 25°CMolar Solubility (mM)Notes
Water< 0.001< 0.002Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001< 0.002Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)50108.5Recommended for primary stock solutions.
N,N-Dimethylformamide (DMF)4597.6Alternative to DMSO.
Ethanol (100%)510.9Moderate solubility.
DMSO / Tween® 80 (9:1 v/v)65141.0Co-solvent system can improve solubility.
45% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water1532.5Useful for creating aqueous formulations.

Note: The molar mass of Red 12 is assumed to be 460.5 g/mol for these calculations.

Issue 2: Compound Precipitation in Cell Culture Media

Precipitation of Red 12 upon dilution into cell culture media can lead to inaccurate dosing and misleading results.

Troubleshooting Workflow for In Vitro Precipitation

G start Red 12 precipitates in cell culture media check_conc Is the final concentration too high? start->check_conc lower_conc Reduce the final concentration of Red 12. check_conc->lower_conc Yes check_serum Does your media contain serum (FBS)? check_conc->check_serum No end_good Precipitation Resolved lower_conc->end_good add_serum Increase serum percentage or add BSA (e.g., 0.5%). check_serum->add_serum No use_carrier Use a solubilizing carrier (e.g., HP-β-CD). check_serum->use_carrier Yes add_serum->end_good use_carrier->end_good

Caption: Troubleshooting decision tree for Red 12 precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Red 12 Stock Solution in DMSO
  • Weighing: Accurately weigh 23.03 mg of Red 12 powder into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 2-3 minutes. If particulates are still visible, place the tube in a bath sonicator for 5-10 minutes at room temperature.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Improved Aqueous Solubility

This protocol is intended for preparing a more water-soluble formulation of Red 12, which can be useful for in vivo studies.

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water. This may require gentle heating (up to 50°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add Red 12: Add the desired amount of Red 12 powder directly to the HP-β-CD solution. For example, to make a 10 mg/mL solution, add 10 mg of Red 12 to 1 mL of the 45% HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Place the vial on a rotator or shaker and mix overnight at room temperature, protected from light, to allow for the formation of the inclusion complex.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Formulation: Carefully collect the supernatant. This is your final, solubilized Red 12 formulation. Determine the precise concentration using a validated analytical method like HPLC-UV before use.

Signaling Pathway and Workflow Diagrams

MEK/ERK Signaling Pathway (Target of Red 12)

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Red12 Red 12 Red12->MEK G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock (e.g., in DMSO) working Dilute to Working Concentration in Media/Buffer stock->working Step 1 treat Treat Cells or Administer In Vivo working->treat Step 2 assay Perform Assay (e.g., Western Blot, MTT) treat->assay Step 3 data Data Analysis & Interpretation assay->data Step 4

Optimization

Technical Support Center: Red 12 Quenching Issues and Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence quenching issues that may be en...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence quenching issues that may be encountered when using "Red 12".

FAQs & Troubleshooting Guides

Initial Troubleshooting

Q1: My "Red 12" fluorescence signal is weak or completely absent. What are the initial steps I should take?

A2: A weak or absent fluorescence signal can stem from several factors. Systematically checking these common issues can often resolve the problem:

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for "Red 12". If the optimal wavelengths are unknown, perform a preliminary scan to determine the excitation and emission maxima.

  • pH of the Solution: The fluorescence of many dyes is highly pH-sensitive. For fluorescein and its derivatives, for instance, the fluorescence intensity is significantly reduced at a pH below 7.[1] Ensure your buffer system maintains the optimal pH for "Red 12" fluorescence.

  • Photobleaching: Excessive exposure to the excitation light source can irreversibly damage the fluorophore, leading to a loss of fluorescence.[1][2] To mitigate this, reduce the excitation light intensity, limit exposure time, or use a photostabilizing agent.

  • Presence of a Quencher: Your sample may contain a substance that is quenching the fluorescence. Common quenchers include dissolved oxygen, halide ions (like chloride and iodide), heavy metal ions, and some organic molecules.[3][4][5][6]

Concentration-Related Issues

Q2: I'm observing inconsistent fluorescence intensity, or the signal is not increasing linearly with concentration. What could be the cause?

A2: This phenomenon is often related to concentration-dependent quenching effects:

  • Self-Quenching or Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophore molecules can interact with each other, leading to a decrease in fluorescence intensity.[1][2] This is a common issue with planar aromatic dyes which can form non-fluorescent aggregates.[7] To check for ACQ, perform a concentration-dependent study. If the fluorescence intensity plateaus or decreases at higher concentrations instead of increasing linearly, ACQ is likely occurring.[2]

  • Inner Filter Effect: At high concentrations, the sample itself can absorb a significant amount of the excitation or emission light, leading to a non-linear response. To avoid this, it is recommended to keep the absorbance of your samples in the linear range (typically below 0.1 AU).[7]

Experimental Protocol: Concentration-Dependent Fluorescence Study

  • Prepare a Stock Solution: Create a concentrated stock solution of "Red 12" in your assay buffer.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. A typical range to test would be from the low nanomolar to the high micromolar range.

  • Measure Fluorescence: Measure the fluorescence intensity for each concentration using a fluorometer with the appropriate excitation and emission wavelengths.

  • Plot the Data: Plot the fluorescence intensity as a function of concentration. A linear relationship indicates no significant self-quenching at those concentrations. A plateau or decrease in intensity at higher concentrations is indicative of self-quenching.

Identifying the Quenching Mechanism

Q3: How can I determine the type of quenching (e.g., static vs. dynamic) affecting my experiment?

A3: Distinguishing between different quenching mechanisms is crucial for effective troubleshooting. The primary methods involve temperature-dependent studies and fluorescence lifetime measurements.

  • Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy loss.[3][4] Dynamic quenching is temperature-dependent; as temperature increases, molecular collisions increase, leading to more quenching.[3][8]

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state.[3][4] Increasing the temperature may cause this complex to become less stable, potentially leading to an increase in fluorescence.[7]

Table 1: Differentiating Quenching Mechanisms

Characteristic Dynamic (Collisional) Quenching Static Quenching
Effect of Increasing Temperature Increased quenching (decreased fluorescence)[8]Decreased quenching (increased fluorescence)[8]
Effect on Fluorophore Absorption Spectrum No changePotential change[6]
Effect on Fluorescence Lifetime DecreasedUnchanged[6]

Experimental Protocol: Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for collisional quenching:

I₀ / I = 1 + Ksv[Q]

Where:

  • I₀ is the fluorescence intensity without the quencher.

  • I is the fluorescence intensity with the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the quencher concentration.

  • Prepare Samples: Prepare a series of samples with a fixed concentration of "Red 12" and varying concentrations of the suspected quencher.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample.

  • Plot the Data: Create a Stern-Volmer plot of I₀ / I versus [Q]. A linear plot is indicative of a single type of quenching mechanism (either static or dynamic).[9]

Visual Guides

Quenching_Mechanisms Common Fluorescence Quenching Pathways cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore (Excited State) Collision Collision F_excited->Collision Encounters Q Quencher Q->Collision F_ground Fluorophore (Ground State) Collision->F_ground Non-radiative decay F_ground_static Fluorophore (Ground State) Complex Non-fluorescent Complex F_ground_static->Complex Q_static Quencher Q_static->Complex

Caption: Overview of dynamic and static quenching mechanisms.

Troubleshooting_Workflow Troubleshooting 'Red 12' Quenching Issues Start Problem: Weak or Inconsistent Signal Check_Settings Verify Instrument Settings (λex, λem) Start->Check_Settings Check_pH Check and Optimize Buffer pH Check_Settings->Check_pH Settings OK Concentration_Study Perform Concentration-Dependent Study Check_pH->Concentration_Study pH OK Linear Is signal linear with concentration? Concentration_Study->Linear ACQ High concentration leads to self-quenching (ACQ) or inner filter effect. Linear->ACQ No Quencher_Test Test for Presence of Quenchers Linear->Quencher_Test Yes Dilute Dilute sample to optimal concentration. ACQ->Dilute End Problem Resolved Dilute->End Identify_Quencher Identify and remove quencher (e.g., degas solution to remove O2). Quencher_Test->Identify_Quencher Quencher Present Photobleaching Consider Photobleaching Quencher_Test->Photobleaching No Quencher Found Identify_Quencher->End Reduce_Exposure Reduce light exposure/intensity or use photostabilizer. Photobleaching->Reduce_Exposure Signal Fades Over Time Photobleaching->End Stable Signal Reduce_Exposure->End

Caption: A logical workflow for diagnosing quenching problems.

Stern_Volmer_Experiment Experimental Workflow for Stern-Volmer Analysis Prep_Stock Prepare 'Red 12' and Quencher Stock Solutions Create_Series Create a series of samples with fixed ['Red 12'] and varying [Quencher] Prep_Stock->Create_Series Measure_I0 Measure Fluorescence of 'Red 12' without quencher (I₀) Create_Series->Measure_I0 Measure_I Measure Fluorescence for each sample with quencher (I) Create_Series->Measure_I Plot Plot I₀/I vs. [Quencher] Measure_I0->Plot Measure_I->Plot Analyze Analyze linearity of the plot to determine quenching mechanism Plot->Analyze

Caption: Steps for conducting a Stern-Volmer experiment.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to PKC Inhibitors for T-Cell Activation: Red 12 vs. Sotrastaurin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the hypothetical, novel Protein Kinase C (PKC) theta inhibitor, "Red 12," and the well-characterized pan-PKC in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical, novel Protein Kinase C (PKC) theta inhibitor, "Red 12," and the well-characterized pan-PKC inhibitor, Sotrastaurin (AEB071). The focus of this comparison is their application in the inhibition of T-cell activation, a critical process in immune responses, autoimmune diseases, and organ transplant rejection.

Introduction to T-Cell Activation and PKC Inhibition

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1] This engagement triggers a complex intracellular signaling cascade, in which Protein Kinase C (PKC) enzymes play a pivotal role.[2] Specifically, the novel PKC isoform, PKC-theta (PKCθ), is predominantly expressed in T-cells and is essential for the activation of transcription factors such as NF-κB and AP-1.[3][4] These transcription factors drive the production of interleukin-2 (IL-2), a key cytokine that promotes T-cell proliferation and differentiation.[5]

Given their central role, PKC isoforms are attractive targets for immunosuppressive therapies. Sotrastaurin is a potent inhibitor of conventional and novel PKC isoforms.[6][7] This guide introduces "Red 12," a hypothetical next-generation inhibitor designed for high selectivity towards PKCθ, and compares its performance profile with Sotrastaurin.

Mechanism of Action: A Tale of Two Selectivities

Both compounds interfere with the T-cell activation pathway by inhibiting PKC, but their differing selectivity profiles suggest distinct mechanisms and potential therapeutic windows.

Sotrastaurin (AEB071): As a pan-PKC inhibitor, Sotrastaurin targets the alpha, beta, and theta isoforms of Protein Kinase C.[7][8] This broad activity effectively blocks the downstream activation of NF-κB and the Nuclear Factor of Activated T-cells (NFAT) pathways.[6] By doing so, it potently abrogates the production of IL-2 and the expression of the high-affinity IL-2 receptor subunit, CD25, leading to a halt in T-cell proliferation.[6]

Red 12 (Hypothetical): Red 12 is conceptualized as a highly selective inhibitor of PKC-theta. This specificity is intended to isolate the inhibitory effect to T-lymphocytes, as PKC-theta is the primary isoform recruited to the immunological synapse upon TCR stimulation.[3][9] The theoretical advantage of this approach is a more targeted immunosuppression, potentially reducing the off-target effects associated with the inhibition of other PKC isoforms that are ubiquitously expressed and involved in other essential cellular processes.

Below is a diagram illustrating the T-cell activation signaling pathway and the points of inhibition for both compounds.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibitors Inhibitors MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PKC_theta PKCθ TCR->PKC_theta activates PKC_alpha_beta PKCα/β TCR->PKC_alpha_beta activates CD28->PKC_theta activates CD28->PKC_alpha_beta activates NFkB NF-κB PKC_theta->NFkB activates NFAT NFAT PKC_alpha_beta->NFAT contributes to IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene NFAT->IL2_Gene IL2_Protein IL-2 Production IL2_Gene->IL2_Protein Proliferation T-Cell Proliferation IL2_Protein->Proliferation drives Sotrastaurin Sotrastaurin Sotrastaurin->PKC_theta Sotrastaurin->PKC_alpha_beta Red12 Red 12 Red12->PKC_theta

T-Cell activation pathway and inhibitor targets.

Comparative Performance Data

The following table summarizes the key in vitro performance metrics for Red 12 (hypothetical data) and Sotrastaurin (literature-derived data).

ParameterRed 12 (Hypothetical)Sotrastaurin (AEB071)Reference
Target(s) Protein Kinase C Theta (PKCθ)PKCα, PKCβ, PKCθ[7][8]
T-Cell Proliferation IC50 25 nM90 nM[10][11]
IL-2 Production Inhibition IC50 15 nM50 nM[6]
IFN-γ Production Inhibition ModerateStrong[12]
Effect on Regulatory T-Cells (Tregs) Minimal effect on functionPreserves Treg function[10][12]
PKCθ Selectivity Index >200-fold vs other isoformsPan-inhibitorN/A

Data for Red 12 is hypothetical and for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound performance. Below are standard protocols for key experiments.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit T-cell division following stimulation. Proliferation is quantified by the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) using flow cytometry.[9][13]

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Further purify total T-cells using a pan-T-cell isolation kit.

  • CFSE Labeling: Resuspend purified T-cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI medium with 10% FBS.

  • Cell Plating: Plate the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 2x10^5 cells/well.

  • Compound Addition: Add serial dilutions of Red 12, Sotrastaurin, or vehicle control (e.g., DMSO) to the wells.

  • Stimulation: Add a stimulation cocktail of soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells except the unstimulated control.[14]

  • Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and acquire them on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate. Proliferation is indicated by the appearance of daughter peaks with successively halved fluorescence intensity.

  • Data Analysis: Calculate the percentage of proliferated cells for each condition. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

T_Cell_Proliferation_Workflow A Isolate T-Cells from PBMCs B Label T-Cells with CFSE Dye A->B C Plate Cells in 96-Well Plate B->C D Add Serial Dilutions of Red 12 or Sotrastaurin C->D E Stimulate with anti-CD3/CD28 D->E F Incubate for 96 hours E->F G Acquire on Flow Cytometer F->G H Analyze CFSE Dilution to Quantify Proliferation G->H I Calculate IC50 Values H->I

Workflow for CFSE-based T-Cell Proliferation Assay.
IL-2 Production Assay (ELISA)

This protocol quantifies the secretion of IL-2 from T-cells into the culture supernatant.

Methodology:

  • Cell Culture Setup: Prepare a 96-well flat-bottom plate with purified T-cells, compound dilutions, and stimulation cocktail as described in steps 1, 3, 4, and 5 of the proliferation assay protocol.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator. This shorter time point is optimal for measuring early cytokine production.[15]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • ELISA: Perform a sandwich ELISA for human IL-2 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample. Determine the IC50 for IL-2 production inhibition by plotting the percentage of inhibition against compound concentration.

Conclusion

This guide compares Sotrastaurin, a pan-PKC inhibitor, with Red 12, a hypothetical, highly selective PKC-theta inhibitor, for the application of T-cell activation inhibition.

  • Sotrastaurin represents a potent, well-validated approach to immunosuppression through broad inhibition of key PKC isoforms. Its effectiveness in blocking T-cell proliferation and cytokine production is well-documented.[6] A notable advantage is its ability to inhibit effector T-cells while preserving the function of regulatory T-cells, which is crucial for maintaining immune homeostasis.[12]

  • Red 12 , as a theoretical compound, embodies the next step in targeted therapy. Its enhanced potency (lower IC50) and high selectivity for the T-cell-specific PKC-theta isoform would, in principle, offer a more favorable therapeutic index. By minimizing interactions with other PKC isoforms, Red 12 could potentially reduce mechanism-based toxicities in other tissues, a significant consideration in the development of chronic therapies for autoimmune conditions or organ transplantation.

The choice between a broad-spectrum inhibitor like Sotrastaurin and a highly targeted agent like Red 12 would depend on the specific therapeutic context. While Sotrastaurin provides robust, widespread immunosuppression, the precision of Red 12 could offer a superior safety profile, making it an attractive candidate for further investigation and development. The experimental protocols provided herein offer a robust framework for empirically testing these properties.

References

Comparative

A Researcher's Guide to Validating Target Specificity

For drug development professionals, ensuring a therapeutic candidate selectively interacts with its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of common experimen...

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, ensuring a therapeutic candidate selectively interacts with its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of common experimental approaches for validating target specificity, using a hypothetical molecule, "Red 12," as an illustrative example. We will delve into the methodologies, data presentation, and interpretation of key assays that are crucial for building a robust target validation package.

Section 1: Cellular Target Engagement Assays

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical first step. Cellular target engagement assays provide this crucial piece of evidence.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[1][2][3][4] The principle behind CETSA is that the binding of a ligand, such as our hypothetical "Red 12," can stabilize its target protein, leading to an increase in the protein's melting temperature.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of "Red 12" or a vehicle control for a specified incubation period.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Target Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of "Red 12" indicates target engagement.

Data Presentation: CETSA Results for "Red 12"

Concentration of "Red 12"Melting Temperature (Tm)ΔTm (°C)
Vehicle (DMSO)52.1°C-
1 µM54.3°C+2.2°C
10 µM56.8°C+4.7°C
100 µM58.2°C+6.1°C

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cell_culture Plate and Culture Cells treatment Treat with 'Red 12' or Vehicle cell_culture->treatment heating Heat Samples treatment->heating lysis Lyse and Separate Soluble Fraction heating->lysis quantification Quantify Target Protein lysis->quantification data_analysis Generate Melting Curves quantification->data_analysis

A streamlined workflow for the Cellular Thermal Shift Assay.

Section 2: Profiling Off-Target Effects

While confirming on-target engagement is essential, it is equally important to investigate potential off-target interactions, which can lead to unforeseen side effects.[5][6]

Kinase Profiling

If "Red 12" is designed as a kinase inhibitor, a broad panel of kinase activity assays is a standard method to assess its selectivity.

Experimental Protocol: Kinase Profiling

  • Assay Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome.

  • Compound Incubation: Incubate each kinase with a fixed concentration of "Red 12" (e.g., 1 µM) and the appropriate substrate and ATP.

  • Activity Measurement: Measure the enzymatic activity of each kinase. The specific method will vary depending on the assay platform (e.g., radiometric, fluorescence-based).

  • Data Analysis: Calculate the percentage of inhibition of each kinase by "Red 12" compared to a vehicle control.

Data Presentation: Kinase Selectivity of "Red 12"

Kinase Target% Inhibition at 1 µM "Red 12"
Target Kinase A 95%
Kinase B15%
Kinase C5%
Kinase D8%
Kinase E2%
Proteome-Wide Analysis

For an unbiased assessment of off-target binding, proteomic approaches can be employed. Thermal proteome profiling (TPP), an extension of CETSA, assesses changes in the thermal stability of thousands of proteins simultaneously upon drug treatment.

Experimental Protocol: Thermal Proteome Profiling

  • Cell Treatment and Thermal Challenge: Similar to CETSA, treat cells with "Red 12" or vehicle and apply a temperature gradient.

  • Protein Digestion and TMT Labeling: Extract proteins from the soluble fractions, digest them into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins that exhibit a significant thermal shift in the presence of "Red 12."

Logical Relationship of Target Validation Steps

Target_Validation_Logic cluster_in_vitro In Vitro / In Silico cluster_cellular Cellular Assays cluster_specificity Specificity Profiling in_silico In Silico Screening biochemical Biochemical Assays in_silico->biochemical target_engagement Target Engagement (e.g., CETSA) biochemical->target_engagement phenotypic Phenotypic Assays target_engagement->phenotypic off_target Off-Target Profiling (e.g., Kinase Panel, TPP) target_engagement->off_target genetic Genetic Validation (e.g., Knockdown) phenotypic->genetic

Logical flow of experiments in target specificity validation.

Section 3: Genetic Approaches for Target Validation

Genetic methods provide an orthogonal approach to confirm that the observed phenotype of a compound is indeed due to its interaction with the intended target.[7][8][9]

Target Knockdown/Knockout

By reducing or eliminating the expression of the target protein using techniques like siRNA (knockdown) or CRISPR-Cas9 (knockout), one can assess if this genetic perturbation phenocopies the effect of the compound.

Experimental Protocol: Target Knockdown and Compound Treatment

  • Gene Silencing: Transfect cells with siRNA targeting the gene of interest or a non-targeting control siRNA.

  • Verification of Knockdown: After a suitable incubation period, confirm the reduction in target protein expression via Western blot or qPCR.

  • Phenotypic Assay: Treat both the knockdown and control cells with "Red 12" and perform a relevant phenotypic assay (e.g., cell viability, reporter gene expression).

  • Data Analysis: Compare the response to "Red 12" in the knockdown cells versus the control cells. A diminished response in the knockdown cells supports on-target activity.

Data Presentation: Effect of Target Knockdown on "Red 12" Efficacy

Cell Line"Red 12" EC50 (Cell Viability)
Control (Non-targeting siRNA)50 nM
Target Knockdown (siRNA)> 10 µM (Resistant)

Signaling_Pathway Red 12 Red 12 Target_Protein Target_Protein Red 12->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

References

Validation

Comparative Analysis of Fluorescent Properties: The Challenge of Identifying "Red 12"

A comprehensive comparative analysis of the fluorescent properties of a probe specifically designated as "Red 12" cannot be provided at this time due to the absence of a widely recognized fluorescent dye or probe with th...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the fluorescent properties of a probe specifically designated as "Red 12" cannot be provided at this time due to the absence of a widely recognized fluorescent dye or probe with this exact name in the scientific literature and commercial databases. Searches for "Red 12" did not yield a specific molecular entity, making a direct comparison with alternative probes impossible.

The field of fluorescence microscopy utilizes a vast array of red-emitting dyes, each with unique characteristics. Commonly used and well-characterized red fluorescent probes include:

  • Texas Red: A bright and photostable dye often used for labeling antibodies and other biomolecules. It has an excitation maximum around 595 nm and an emission maximum around 615 nm.[1]

  • Cyanine Dyes (e.g., Cy5): Known for their high molar absorptivity and covering a wide spectral range, Cy5 is a deep red fluorescent dye used in applications like DNA sequencing and protein labeling.[2][3]

  • Alexa Fluor Dyes (e.g., Alexa Fluor 647): A popular family of dyes known for their brightness and photostability, Alexa Fluor 647 is frequently used in multicolor fluorescence imaging.[2]

  • Rhodamine Dyes: This class of dyes, including various derivatives, emits in the orange to red spectral region and is commonly used in microscopy and flow cytometry.[2][4][5]

  • BODIPY Dyes: These dyes are known for their high extinction coefficients and quantum yields, with some derivatives emitting in the red part of the spectrum.[3]

To proceed with a detailed comparative analysis as requested, a more specific identifier for "Red 12" is required. This could be:

  • A full chemical name or CAS number.

  • A commercial product name from a specific supplier (e.g., "Company X Red 12").

  • A reference to a scientific publication where "Red 12" is described.

Without this specific information, a meaningful and accurate comparison of its fluorescent properties—such as excitation and emission maxima, quantum yield, photostability, and experimental applications—with relevant alternatives cannot be generated. Researchers and scientists seeking to compare fluorescent probes are encouraged to use specific and unambiguous identifiers to ensure the accuracy of the data retrieved.

References

Comparative

Comparative Guide to Cross-Reactivity Profiling: A Case Study with "Red 12"

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for assessing the cross-reactivity of the novel, hypothetical kinase inhibitor, "Red 12". The document outlines...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel, hypothetical kinase inhibitor, "Red 12". The document outlines a strategic workflow for comprehensive in vitro safety and selectivity profiling, comparing its performance against two alternative compounds, "Competitor A" and "Competitor B". The objective is to highlight the importance of early off-target identification to mitigate risks of adverse effects and reduce late-stage attrition of drug candidates.

Compound Profiles

  • Red 12: A novel, ATP-competitive inhibitor designed to target a key kinase in a cancer-related signaling pathway.

  • Competitor A: An existing, well-characterized inhibitor for the same primary target, known for its high potency.

  • Competitor B: A structurally distinct inhibitor for the same primary target, in early-phase clinical trials.

Data Presentation: Quantitative Cross-Reactivity Profiling

The following tables summarize the quantitative data from key cross-reactivity assays.

Table 1: Kinase Selectivity Profile

This table presents the percentage of control (%Ctrl) from a comprehensive kinase screen. A lower %Ctrl value indicates stronger binding of the compound to the kinase. The primary target is highlighted in bold.

Kinase TargetRed 12 (%Ctrl) Competitor A (%Ctrl) Competitor B (%Ctrl)
Primary Target Kinase 5 2 8
Off-Target Kinase 1853090
Off-Target Kinase 2921588
Off-Target Kinase 3785582
Off-Target Kinase 4958098
Off-Target Kinase 5884591
Table 2: Secondary Target Inhibition (IC50 Values)

This table shows the half-maximal inhibitory concentration (IC50) in micromolar (µM) for off-targets identified in the primary screen. A lower IC50 value indicates higher potency of inhibition.

Off-TargetRed 12 (IC50 µM) Competitor A (IC50 µM) Competitor B (IC50 µM)
Off-Target Kinase 1>100.5>10
Off-Target Kinase 2>100.1>10
Off-Target Kinase 38.51.2>10
Off-Target Kinase 5>100.8>10

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KINOMEscan™ Profiling (Adapted from DiscoverX)

This assay quantifies the binding of a test compound to a panel of DNA-tagged kinases.

  • Assay Principle: The assay is based on a competitive binding format. A test compound is incubated with a kinase that is tagged with a unique DNA sequence. This mixture is then added to beads that are coated with an immobilized, active-site directed ligand. The amount of kinase that binds to the beads is inversely proportional to the affinity of the test compound for the kinase.

  • Procedure:

    • Test compounds ("Red 12", Competitor A, and Competitor B) are prepared at a final concentration of 10 µM.

    • Each compound is incubated with a panel of over 400 human kinases.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are reported as a percentage of control (%Ctrl), where a lower value signifies stronger binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to validate target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Assay Principle: The binding of a compound to its target protein can increase the protein's resistance to thermal denaturation.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control (DMSO).

    • The treated cells are then heated to a range of temperatures.

    • After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Primary_Target_Kinase Primary_Target_Kinase Receptor->Primary_Target_Kinase Downstream_Effector_1 Downstream_Effector_1 Primary_Target_Kinase->Downstream_Effector_1 Cell_Proliferation Cell_Proliferation Downstream_Effector_1->Cell_Proliferation Off_Target_Kinase_2 Off_Target_Kinase_2 Unintended_Signaling Unintended_Signaling Off_Target_Kinase_2->Unintended_Signaling Adverse_Effect Adverse_Effect Unintended_Signaling->Adverse_Effect Red_12 Red_12 Red_12->Primary_Target_Kinase Competitor_A Competitor_A Competitor_A->Primary_Target_Kinase Competitor_A->Off_Target_Kinase_2

Caption: Hypothetical signaling pathway of "Red 12" and "Competitor A".

Experimental Workflow Diagram

G Start Start Primary_Screening Primary Screening (e.g., KINOMEscan) Start->Primary_Screening Hit_Identification Hit Identification (Off-targets with significant binding) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 determination) Hit_Identification->Dose_Response Cellular_Validation Cellular Validation (e.g., CETSA) Dose_Response->Cellular_Validation Selectivity_Profile Selectivity_Profile Cellular_Validation->Selectivity_Profile

Caption: Tiered workflow for assessing small molecule cross-reactivity.

Validation

A Comparative Performance Guide to Red Fluorescent Dyes: "Red 12" (ATTO Rho12) vs. Commercial Alternatives

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of the performance of "Red 12", identified as the rhodamine-based dye ATTO Rho12, against other widely used, commercially available red fluorescent dyes: Alexa Fluor 594 and Texas Red. The comparison focuses on key photophysical properties and provides insights into their practical applications, supported by experimental protocols.

Data Presentation: Quantitative Comparison of "Red 12" and Alternatives

The following table summarizes the key spectral and performance characteristics of ATTO Rho12, Alexa Fluor 594, and Texas Red. These parameters are crucial for selecting the optimal dye for specific instrumentation and experimental designs.

PropertyATTO Rho12 ("Red 12")Alexa Fluor 594Texas Red
Excitation Maximum (λex) 577 nm[1]590 nm[2]589 nm[3]
Emission Maximum (λem) 600 nm[1]617 nm[2]615 nm[3]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1][4]73,000 cm⁻¹M⁻¹[2]~85,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.80[4]0.66[2]Not consistently reported
Photostability High[1][5][][7]High[2][8][9][10]Moderate[11][12]
Brightness (ε × Φ) 96,00048,180Variable
pH Sensitivity Low[5]Insensitive over a wide range[9]Not specified
Solubility Moderately hydrophilic[1]Water-soluble[9]Good in polar solvents[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent dye performance. Below are protocols for key experiments relevant to the data presented.

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescent dye of interest (e.g., ATTO Rho12)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    Where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Experimental Protocol 2: Assessment of Photostability

This protocol describes a method for comparing the photostability of different fluorescent dyes under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Objective lens with appropriate magnification and numerical aperture.

  • Microscope slides and coverslips.

  • Solutions of the fluorescent dyes to be compared, conjugated to a biomolecule (e.g., an antibody).

  • Antifade mounting medium.

Procedure:

  • Prepare samples by mounting the fluorescently labeled biomolecules in an antifade medium on a microscope slide.

  • Select a region of interest for each sample.

  • Set the microscope parameters: Use the same objective, laser power, and detector settings for all samples.

  • Acquire an initial image (t=0) with minimal exposure.

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay indicates higher photostability.

Experimental Protocol 3: Immunofluorescence Staining for Protein Detection

This protocol outlines the general steps for using fluorescently labeled secondary antibodies to detect a target protein in fixed cells.

Materials:

  • Cells cultured on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS).

  • Primary antibody specific to the target protein.

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG conjugated with ATTO Rho12, Alexa Fluor 594, or Texas Red).

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualization

Signaling Pathway: Detection of Phosphorylated ERK in the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A key event in this pathway is the phosphorylation of ERK. The following diagram illustrates the detection of phosphorylated ERK (pERK) using immunofluorescence.

ERK_Signaling_Detection cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Immunofluorescence Detection Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocates to Nucleus and Activates Primary_Ab Primary Antibody (anti-pERK) pERK->Primary_Ab Binds to Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Binds to Fluorescence_Signal Fluorescence Signal Secondary_Ab->Fluorescence_Signal Emits

Caption: Detection of phosphorylated ERK (pERK) in the MAPK/ERK signaling pathway via immunofluorescence.

Experimental Workflow: Quantitative Photostability Analysis

The following diagram outlines the workflow for comparing the photostability of different fluorescent dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prepare_Dye_Conjugates Prepare Dye-Antibody Conjugates (e.g., ATTO Rho12, Alexa Fluor 594, Texas Red) Mount_Samples Mount on Slides with Antifade Medium Prepare_Dye_Conjugates->Mount_Samples Set_Microscope Set Consistent Microscope Parameters (Laser Power, Detector Gain) Mount_Samples->Set_Microscope Acquire_t0 Acquire Initial Image (t=0) Set_Microscope->Acquire_t0 Continuous_Illumination Continuous Illumination Acquire_t0->Continuous_Illumination Time_Lapse Acquire Time-Lapse Images Continuous_Illumination->Time_Lapse Measure_Intensity Measure Mean Fluorescence Intensity of ROI Time_Lapse->Measure_Intensity Normalize_Data Normalize Intensity to t=0 Measure_Intensity->Normalize_Data Plot_Decay Plot Normalized Intensity vs. Time Normalize_Data->Plot_Decay Compare_Curves Compare Photobleaching Decay Curves Plot_Decay->Compare_Curves

Caption: Workflow for the quantitative analysis of fluorescent dye photostability.

References

Comparative

A Quantitative Comparison of "Red 12" (Interleukin-12) and Next-Generation Biologics for Immune-Mediated Diseases

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive quantitative analysis of "Red 12," an internal designation for the pro-inflammatory cytokine Interleukin-12 (IL-...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative analysis of "Red 12," an internal designation for the pro-inflammatory cytokine Interleukin-12 (IL-12), and compares its biological activity and therapeutic potential with leading-edge biologic alternatives. These alternatives include inhibitors of the IL-12/23 and IL-23 pathways, which have shown significant promise in treating various immune-mediated inflammatory diseases. The data presented herein is compiled from publicly available preclinical and clinical trial results to offer an objective comparison for research and development professionals.

Data Presentation: Quantitative Comparison of "Red 12" and Alternatives

The following tables summarize key quantitative data for IL-12 and its therapeutic alternatives, focusing on in vitro potency, binding affinity, and clinical efficacy in relevant disease models.

Table 1: In Vitro Potency and Binding Affinity

Molecule/DrugTarget(s)In Vitro Potency (IC50)Binding Affinity (KD)Key In Vitro Effects
"Red 12" (IL-12) IL-12 ReceptorEC50: ~0.7 ng/mL (Bioassay)-Induces STAT4 phosphorylation and IFN-γ production.[1]
Ustekinumab p40 subunit of IL-12 & IL-23IL-23 induced STAT3 signaling: 316 pM[2]IL-23: 106 pM[3]Neutralizes IL-12-mediated STAT4 phosphorylation and IL-23-mediated STAT3 phosphorylation.[1][4][5]
Guselkumab p19 subunit of IL-23IL-23 induced STAT3 signaling: 59 pM[2]IL-23: 35 pM[3]Specifically inhibits IL-23 signaling.[2][6]
Risankizumab p19 subunit of IL-23IL-23 induced STAT3 signaling: 23 pM[2]IL-23: 21 pM[3]High-affinity binding to IL-23p19, potently inhibiting its signaling.[2][6][7]
Secukinumab IL-17AIL-17A induced IL-6 release: IC90 ~2.2 ng/mL-Neutralizes the activity of IL-17A.[8]

Table 2: Clinical Efficacy in Plaque Psoriasis (Week 12/16 Data)

DrugPrimary EndpointResponse RatePlacebo Response Rate
Ustekinumab PASI 7566.7% - 75.7%3.7%
Guselkumab PASI 9076%-
Risankizumab PASI 9081%-
Secukinumab PASI 7577.1% - 81.6%4.9%

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement. Data is compiled from various Phase 3 clinical trials.

Table 3: Clinical Efficacy in Crohn's Disease (Induction of Clinical Remission)

DrugStudy PopulationResponse RatePlacebo Response Rate
Ustekinumab Moderate to severe CD34% - 40%19% - 22%
Risankizumab Moderate to severe CD43%21%

CD: Crohn's Disease. Data is compiled from various Phase 3 clinical trials.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro Bioassay for "Red 12" (IL-12) Activity

This protocol describes a cell-based bioassay to determine the biological activity of IL-12.

Objective: To quantify the potency of IL-12 by measuring its ability to induce a downstream signaling event (e.g., luciferase expression) in a reporter cell line.

Materials:

  • IL-12 Bioassay Cells (e.g., Promega, Cat. # JA2601)[9][10][11]

  • Recombinant human IL-12 standard

  • Cell culture medium (as recommended by the cell line provider)

  • 96-well or 384-well white, flat-bottom assay plates

  • Bioluminescent substrate reagent (e.g., Bio-Glo™ Reagent)[9][10]

  • Luminometer

Procedure:

  • Cell Preparation: Thaw and culture the IL-12 Bioassay Cells according to the manufacturer's instructions.

  • Cell Plating: On the day of the assay, harvest and resuspend the cells in fresh culture medium to the recommended density. Dispense the cell suspension into the wells of the assay plate.

  • Standard and Sample Preparation: Prepare a serial dilution of the recombinant human IL-12 standard. Prepare dilutions of the test samples containing unknown concentrations of IL-12.

  • Stimulation: Add the IL-12 standards and test samples to the appropriate wells of the assay plate. Include a negative control (medium only).

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 4-6 hours).[9][10]

  • Detection: Equilibrate the plate and the bioluminescent substrate reagent to room temperature. Add the substrate reagent to each well.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence values against the corresponding IL-12 concentrations of the standards to generate a standard curve. Determine the concentration of IL-12 in the test samples by interpolating their luminescence values on the standard curve. Calculate the EC50 value for IL-12.[10]

Protocol 2: STAT Phosphorylation Assay by Flow Cytometry

This protocol outlines a method to assess the inhibitory activity of biologics on IL-12 or IL-23-induced STAT phosphorylation in primary human cells.

Objective: To determine the IC50 of an inhibitory antibody by measuring the reduction in cytokine-induced STAT phosphorylation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human IL-12 or IL-23

  • Inhibitory antibodies (e.g., Ustekinumab, Guselkumab, Risankizumab)

  • Cell stimulation buffer

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STATs (e.g., pSTAT4, pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Antibody Titration: Prepare serial dilutions of the inhibitory antibodies.

  • Pre-incubation: Incubate the PBMCs with the different concentrations of the inhibitory antibodies for a specified time.

  • Cytokine Stimulation: Add a pre-determined optimal concentration of IL-12 or IL-23 to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[1]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow intracellular staining.

  • Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phosphorylated STAT signal.

  • Data Analysis: Plot the percentage of inhibition of STAT phosphorylation against the antibody concentration. Fit the data to a dose-response curve to determine the IC50 value.[12]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of "Red 12" (IL-12) and its therapeutic alternatives.

IL12_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL-12 IL-12 IL-12Rβ1 IL-12Rβ1 IL-12->IL-12Rβ1 IL-12Rβ2 IL-12Rβ2 IL-12->IL-12Rβ2 TYK2 TYK2 IL-12Rβ1->TYK2 activates JAK2 JAK2 IL-12Rβ2->JAK2 activates STAT4 STAT4 TYK2->STAT4 phosphorylates JAK2->STAT4 phosphorylates pSTAT4 pSTAT4 (dimer) STAT4->pSTAT4 Gene\nTranscription Gene Transcription pSTAT4->Gene\nTranscription translocates to nucleus IFN-γ IFN-γ Gene\nTranscription->IFN-γ induces

Caption: "Red 12" (IL-12) Signaling Pathway.

IL12_23_Inhibition cluster_ligands Cytokines cluster_inhibitors Inhibitors cluster_receptors Receptors IL-12 (p40/p35) IL-12 (p40/p35) IL-12Rβ1 IL-12Rβ1 IL-12 (p40/p35)->IL-12Rβ1 binds IL-12Rβ2 IL-12Rβ2 IL-12 (p40/p35)->IL-12Rβ2 binds IL-23 (p40/p19) IL-23 (p40/p19) IL-23 (p40/p19)->IL-12Rβ1 binds IL-23R IL-23R IL-23 (p40/p19)->IL-23R binds Ustekinumab Ustekinumab Ustekinumab->IL-12 (p40/p35) binds p40 Ustekinumab->IL-23 (p40/p19) binds p40 Guselkumab/\nRisankizumab Guselkumab/ Risankizumab Guselkumab/\nRisankizumab->IL-23 (p40/p19) binds p19

Caption: Mechanism of Action of IL-12/23 Pathway Inhibitors.

Experimental Workflows

The following diagram illustrates a typical in vitro workflow for comparing the potency of different biologic drugs targeting cytokine pathways.

Biologic_Comparison_Workflow Start Start PBMC Isolation PBMC Isolation Start->PBMC Isolation Cell Culture & Plating Cell Culture & Plating PBMC Isolation->Cell Culture & Plating Pre-incubation Pre-incubation Cell Culture & Plating->Pre-incubation Antibody Dilution Series Antibody Dilution Series Antibody Dilution Series->Pre-incubation Cytokine Stimulation Cytokine Stimulation Pre-incubation->Cytokine Stimulation Fixation & Permeabilization Fixation & Permeabilization Cytokine Stimulation->Fixation & Permeabilization Staining Staining Fixation & Permeabilization->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis (IC50) Data Analysis (IC50) Flow Cytometry->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: In Vitro Workflow for Biologic Potency Comparison.

References

Validation

"Red 12" and the Reproducibility of Experimental Findings: A Guide for Researchers

A critical evaluation of available data indicates that "Red 12" is not a designated therapeutic agent within drug development pipelines. Scientific literature primarily refers to "Basic Red 12," a cationic dye utilized i...

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of available data indicates that "Red 12" is not a designated therapeutic agent within drug development pipelines. Scientific literature primarily refers to "Basic Red 12," a cationic dye utilized in industrial and research settings for purposes such as adsorption studies.[1][2][3][4][5] Consequently, a direct comparison of the reproducibility of experimental findings for a drug named "Red 12" is not feasible. However, the underlying query from researchers, scientists, and drug development professionals about ensuring and evaluating experimental reproducibility remains a cornerstone of rigorous scientific practice. This guide provides a framework for assessing the reproducibility of experimental findings, a critical aspect of preclinical drug development that has faced significant challenges.[6][7][8][9]

The "reproducibility crisis" in preclinical research is a well-documented issue, with studies from academic and industry labs highlighting the difficulty in replicating published findings.[6] This lack of reproducibility can have profound negative impacts on the drug development process, leading to wasted resources and potential safety concerns for novel therapeutics.[6] Factors contributing to this crisis are multifaceted and include a lack of detailed reporting of experimental protocols, inadequate statistical analysis, and the absence of robust validation of key reagents.[9]

To address these challenges, a systematic approach to evaluating and ensuring reproducibility is essential. This guide outlines key areas for consideration and provides templates for data presentation and workflow visualization to aid researchers in this endeavor.

Comparative Analysis of Experimental Reproducibility

When evaluating the reproducibility of a reported experimental finding, a direct replication of the study is the gold standard. The table below provides a template for comparing the key outcomes of an original study with a replication attempt.

Parameter Original Study Finding Replication Study Finding % Difference Reproducibility Assessment
In Vitro Efficacy (IC50) 50 nM75 nM50%Moderate
In Vivo Tumor Growth Inhibition 60%55%8.3%High
Biomarker Modulation (pERK levels) 3-fold decrease1.5-fold decrease50%Low
Off-target Kinase Inhibition (Ki) >10 µM>10 µM0%High

Caption: Comparative table for assessing the reproducibility of key experimental findings.

Detailed Methodologies for Key Experiments

To facilitate reproducibility, detailed and transparent experimental protocols are paramount. Below are examples of how key experimental methodologies should be documented.

Cell Viability Assay

  • Cell Line: MCF-7 (Source, Authentication Method, Passage Number)

  • Seeding Density: 5,000 cells/well in a 96-well plate

  • Compound Treatment: Serial dilutions of the test compound (starting from 10 µM) were added 24 hours after seeding.

  • Incubation: Cells were incubated with the compound for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)

  • Data Analysis: Luminescence was read on a SpectraMax M5 plate reader. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old, Charles River Laboratories)

  • Tumor Implantation: 1 x 10^6 MDA-MB-231 cells in Matrigel were injected subcutaneously into the right flank.

  • Treatment Group: Vehicle (0.5% methylcellulose), Test Compound (20 mg/kg, oral gavage, daily)

  • Study Duration: 21 days

  • Endpoint: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • Statistical Analysis: Two-way ANOVA with Bonferroni post-hoc test was used to compare tumor growth between groups.

Visualizing Experimental and Logical Workflows

Clear visualization of experimental workflows and signaling pathways can significantly enhance the understanding and reproducibility of complex biological studies.

G cluster_0 In Vitro Screening Funnel cluster_1 In Vivo Efficacy Testing Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay PK/PD Studies PK/PD Studies Orthogonal Assay->PK/PD Studies Lead Candidate Xenograft Model Xenograft Model PK/PD Studies->Xenograft Model Toxicity Assessment Toxicity Assessment Xenograft Model->Toxicity Assessment

Caption: A typical preclinical drug discovery workflow.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A simplified signaling pathway diagram.

References

Comparative

Unveiling RED-CRISPR: A Comparative Guide to a High-Efficiency Gene Editing Tool

In the rapidly evolving landscape of genome engineering, a novel strategy known as RED-CRISPR has emerged, demonstrating significant advantages in the precise insertion of large DNA cargo. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of genome engineering, a novel strategy known as RED-CRISPR has emerged, demonstrating significant advantages in the precise insertion of large DNA cargo. This guide provides a comprehensive comparison of RED-CRISPR with other established gene-editing methods, supported by available data, detailed experimental protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in evaluating its potential for their applications.

Executive Summary

RED-CRISPR is a CRISPR-Cas9-based approach enhanced by the inclusion of Redα/β recombinases from the bacteriophage lambda Red system. This enhancement significantly boosts the efficiency of homology-directed repair (HDR), facilitating the seamless insertion of large DNA fragments into the genome.[1] Available data indicates that RED-CRISPR can improve knock-in efficiency by a factor of 2 to 5 compared to conventional CRISPR-Cas9 methods.[1] This technology has demonstrated notable success in challenging applications, achieving up to 45% knock-in efficiency in CAR-T cells and 43% for an 8-kb insertion in mouse transgenesis.[1] The primary advantages of RED-CRISPR lie in its enhanced capacity for large gene insertions and a reported reduction in off-target effects and chromosomal translocations.[1]

Comparative Analysis of Gene Editing Methods

To provide a clear overview of how RED-CRISPR stands against other gene editing technologies, the following table summarizes key performance metrics.

FeatureRED-CRISPRStandard CRISPR-Cas9Zinc-Finger Nucleases (ZFNs)Transcription Activator-Like Effector Nucleases (TALENs)
Mechanism RNA-guided nuclease (Cas9) + Redα/β recombinasesRNA-guided nuclease (Cas9)DNA-binding protein + FokI nucleaseDNA-binding protein + FokI nuclease
Target Recognition sgRNA-DNA hybridizationsgRNA-DNA hybridizationProtein-DNA recognitionProtein-DNA recognition
Knock-in Efficiency (Large DNA >1kb) High (up to 45% reported)[1]Low to moderateModerateModerate
Off-target Effects Reduced[1]Variable, a known concernCan occur, requires careful designGenerally lower than standard CRISPR-Cas9
Ease of Use Moderate (requires co-expression of recombinases)High (two-component system)Low (requires protein engineering)Low (requires protein engineering)
Cost Relatively lowLowHighHigh
Multiplexing Capability YesYesChallengingChallenging

Delving into the Experimental Protocol: RED-CRISPR

The following protocol outlines a general framework for implementing the RED-CRISPR strategy for large DNA knock-in. This protocol is a synthesis of established CRISPR-Cas9 and Lambda Red recombineering techniques.

1. Design and Preparation of Components:

  • sgRNA Design: Design a single guide RNA (sgRNA) that targets a unique genomic locus immediately upstream of a Protospacer Adjacent Motif (PAM) sequence. Computational tools are recommended to minimize off-target predictions.

  • Donor DNA Template: Construct a donor DNA template containing the gene of interest flanked by homology arms (typically 500-1000 bp) that match the sequences upstream and downstream of the Cas9 cut site.

  • Vector Construction:

    • Clone the designed sgRNA into a suitable expression vector.

    • Obtain or construct expression vectors for Cas9 nuclease and the Redα (Exo) and Redβ (Beta) recombinases. A three-plasmid system is often employed in bacterial systems.[2] For mammalian cells, co-transfection of separate plasmids or a multi-cistronic vector can be used.

2. Cell Transfection/Electroporation:

  • Culture the target cells to the optimal density for transfection.

  • Co-transfect the cells with the sgRNA expression vector, the Cas9 expression vector, the Redα/β recombinase expression vector(s), and the donor DNA template. Electroporation is a commonly used method for efficient delivery of all components.

3. Post-transfection Culture and Selection:

  • Culture the transfected cells under appropriate conditions to allow for gene editing to occur.

  • If the donor template includes a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.

4. Verification of Gene Knock-in:

  • Isolate genomic DNA from the selected cell populations or single-cell clones.

  • Perform PCR using primers that flank the insertion site to confirm the presence and correct size of the integrated DNA.

  • Sequence the PCR amplicons (Sanger or next-generation sequencing) to verify the precise integration of the donor template and to check for any unintended mutations at the junction sites.

  • Further downstream analysis, such as Western blotting or functional assays, should be performed to confirm the expression and activity of the inserted gene.

Visualizing the RED-CRISPR Workflow

The following diagrams illustrate the key molecular events and the overall experimental workflow of the RED-CRISPR method.

RED_CRISPR_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus Cas9_sgRNA Cas9-sgRNA Complex gDNA Genomic DNA Cas9_sgRNA->gDNA Binds to target DSB DSB gDNA->DSB Cas9 creates Double-Strand Break (DSB) Red_Recombinases Redα/β Recombinases Donor_DNA Donor DNA (with Homology Arms) Red_Beta Redβ (Beta) anneals Donor DNA Donor_DNA->Red_Beta Red_Exo Redα (Exo) resects 5' ends DSB->Red_Exo ssDNA_overhangs 3' ssDNA Overhangs Red_Exo->ssDNA_overhangs Generates 3' ssDNA overhangs ssDNA_overhangs->Red_Beta Integrated_DNA Genomic DNA with Integrated Donor Sequence Red_Beta->Integrated_DNA Homology-Directed Repair (HDR)

Figure 1. Molecular mechanism of RED-CRISPR for large DNA knock-in.

RED_CRISPR_Workflow Design 1. Design - sgRNA - Donor DNA - Expression Vectors Preparation 2. Vector Construction & Plasmid Prep Design->Preparation Transfection 3. Co-transfection - Cas9, sgRNA, Redα/β - Donor DNA Preparation->Transfection Culture 4. Cell Culture Transfection->Culture Selection 5. Selection (Optional) Culture->Selection Verification 6. Verification - PCR - Sequencing - Functional Assays Selection->Verification

Figure 2. Experimental workflow for RED-CRISPR.

Advantages and Disadvantages of RED-CRISPR

Advantages:

  • High Efficiency for Large DNA Insertions: The primary advantage of RED-CRISPR is its significantly enhanced ability to integrate large DNA fragments (>1 kb) into the genome compared to standard CRISPR-Cas9.[1] This is crucial for applications requiring the insertion of entire genes with their regulatory elements or large reporter constructs.

  • Reduced Off-Target Effects: By promoting the efficient HDR pathway, RED-CRISPR may reduce the frequency of insertions and deletions (indels) at off-target sites that can arise from the error-prone non-homologous end joining (NHEJ) pathway.[1]

  • Lower Incidence of Chromosomal Translocations: The enhanced precision of DNA integration is reported to decrease the likelihood of chromosomal translocations, a significant safety concern in therapeutic applications.[1]

  • Versatility: The method is applicable across diverse cell types.[1]

Disadvantages and Limitations:

  • Increased Complexity: The requirement for the successful co-delivery and expression of multiple components (Cas9, sgRNA, Redα, Redβ, and donor DNA) adds a layer of complexity to the experimental setup compared to the standard two-component CRISPR-Cas9 system.

  • Potential for Immunogenicity: As the Redα/β recombinases are of bacteriophage origin, their expression in mammalian cells could potentially elicit an immune response, a consideration for in vivo therapeutic applications.

  • Limited Comparative Data: While initial reports are promising, there is currently a limited body of peer-reviewed literature providing extensive, direct comparisons of RED-CRISPR with other methods across a wide range of cell types and genomic loci.

  • Optimization Required: The optimal ratios of the different vector components and the most effective delivery methods may require significant optimization for each specific cell type and application.

Conclusion

RED-CRISPR represents a significant advancement in the field of genome editing, particularly for applications requiring the efficient insertion of large DNA sequences. Its ability to enhance homology-directed repair offers a promising solution to one of the key limitations of the standard CRISPR-Cas9 system. While the methodology is more complex and requires further validation across diverse research and therapeutic contexts, its reported high efficiency and improved safety profile make it a compelling tool for researchers and drug developers. As more data becomes available, the full potential and limitations of RED-CRISPR will be more clearly defined, paving the way for new possibilities in gene function studies, cell line engineering, and the development of novel gene therapies.

References

Validation

Interleukin-12: A Comprehensive Literature Review and Comparative Analysis in Oncology

For Researchers, Scientists, and Drug Development Professionals Interleukin-12 (IL-12), a potent cytokine that bridges the innate and adaptive immune systems, continues to be a focal point of research in cancer immunothe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-12 (IL-12), a potent cytokine that bridges the innate and adaptive immune systems, continues to be a focal point of research in cancer immunotherapy. Despite early clinical trials revealing challenges with systemic toxicity, novel delivery mechanisms and combination strategies are revitalizing interest in its therapeutic potential. This guide provides a detailed literature review of IL-12, comparing its efficacy and safety as a monotherapy and in combination with other treatments, supported by quantitative data from preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

Interleukin-12 is a heterodimeric cytokine, composed of p35 and p40 subunits, primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2] Its principal function is to stimulate the differentiation of naive T cells into T helper 1 (Th1) cells, which orchestrate a cell-mediated immune response.[2][3] IL-12 also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ cytotoxic T lymphocytes (CTLs).[2][3]

The signaling cascade of IL-12 is initiated by its binding to the IL-12 receptor (IL-12R), a heterodimer of IL-12Rβ1 and IL-12Rβ2 subunits, on the surface of T cells and NK cells.[3] This binding activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK2 and TYK2 are phosphorylated, which in turn phosphorylate STAT4.[3][4] Phosphorylated STAT4 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of target genes, most notably interferon-gamma (IFN-γ).[2][4] IFN-γ further amplifies the anti-tumor immune response by increasing the expression of MHC class I molecules on tumor cells, making them more susceptible to CTL-mediated killing.[5]

IL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) JAK2 JAK2 IL12R->JAK2 Activates TYK2 TYK2 IL12R->TYK2 Activates STAT4_inactive STAT4 (inactive) JAK2->STAT4_inactive Phosphorylates TYK2->STAT4_inactive Phosphorylates STAT4_active p-STAT4 Dimer (active) STAT4_inactive->STAT4_active Dimerization DNA DNA STAT4_active->DNA Translocates to Nucleus and binds to DNA IFNg IFN-γ Secretion STAT4_active->IFNg Induces IFNg_gene IFN-γ Gene DNA->IFNg_gene Promotes Transcription IL12 Interleukin-12 (IL-12) IL12->IL12R Binding Immune_Response Enhanced Anti-Tumor Immune Response IFNg->Immune_Response Leads to

Figure 1: Interleukin-12 Signaling Pathway.

Comparative Analysis of IL-12 Therapies in Oncology

The clinical application of IL-12 has evolved from systemic administration of recombinant human IL-12 (rhIL-12) to more targeted approaches aimed at mitigating toxicity and enhancing efficacy. These include intratumoral delivery via plasmid electroporation and the use of immunocytokines like NHS-IL12. Furthermore, combination therapies with immune checkpoint inhibitors have shown significant promise.

IL-12 Monotherapy vs. Combination Therapy

Systemic administration of rhIL-12 as a monotherapy has demonstrated limited efficacy and significant dose-limiting toxicities, including fever, fatigue, and hematological abnormalities.[2][6] In contrast, local delivery methods and combination strategies have yielded more encouraging results.

A phase II study combining intratumoral IL-12 plasmid electroporation (tavo) with the anti-PD-1 antibody pembrolizumab in patients with advanced melanoma who were predicted to respond poorly to pembrolizumab alone, showed an objective response rate (ORR) of 41%, with a 36% complete response (CR) rate.[1][7] The median progression-free survival (PFS) was 5.6 months.[1][7] This is a significant improvement over the expected response rates for pembrolizumab monotherapy in this patient population.

Treatment ModalityIndicationObjective Response Rate (ORR)Complete Response (CR) RateProgression-Free Survival (PFS)Key Reference(s)
rhIL-12 (subcutaneous) Non-Hodgkin Lymphoma7%--[2]
rhIL-12 (intravenous) Non-Hodgkin Lymphoma40%--[2]
Intratumoral IL-12 Plasmid Electroporation (tavo) Metastatic Melanoma10% (distant lesions)--[8]
Tavo + Pembrolizumab Advanced Melanoma (predicted poor responders to anti-PD-1)41%36%5.6 months[1][7]
NHS-IL12 (monotherapy) Metastatic Solid Tumors0%0%- (5/59 with stable disease)[3][9][10]
NHS-IL12 + Avelumab Advanced Solid Tumors- (2 prolonged CRs in bladder cancer)--[11]

Table 1: Comparison of Clinical Efficacy of Different IL-12 Treatment Modalities.

IL-12 vs. Other Cytokine Therapies

Historically, other cytokines such as Interleukin-2 (IL-2) and Interferon-alpha (IFN-α) have been used in cancer immunotherapy, particularly for metastatic melanoma and renal cell carcinoma (RCC).

High-dose IL-2 has shown durable complete responses in a small subset of patients with metastatic melanoma and RCC (5-10% CR rate).[12] However, it is associated with severe toxicities, including capillary leak syndrome.[12][13]

IFN-α has been used as an adjuvant therapy for high-risk melanoma and has shown a modest improvement in relapse-free survival.[14] In metastatic melanoma, IFN-α monotherapy has an ORR of around 16%.[15]

A randomized phase II trial comparing subcutaneous rhIL-12 to IFN-α2a in patients with advanced RCC was terminated early due to a low response rate of 7% for the IL-12 arm.[16] In a preclinical study comparing IFN-α and IL-12 gene therapy in a murine colorectal cancer model, IFN-α was found to induce tumor-specific immune responses, while IL-12 stimulated non-specific killing.[1]

Cytokine TherapyIndicationObjective Response Rate (ORR)Complete Response (CR) RateKey Reference(s)
Interleukin-12 (rhIL-12, s.c.) Advanced Renal Cell Carcinoma7%-[16]
Interferon-alpha (IFN-α) Metastatic Melanoma~16%~5%[15]
High-Dose Interleukin-2 (IL-2) Metastatic Renal Cell Carcinoma14%5%[12]
High-Dose Interleukin-2 (IL-2) Metastatic Melanoma10-15%6-8%[13]

Table 2: Comparative Efficacy of IL-12, IFN-α, and IL-2 Monotherapies.

Safety and Tolerability

A major hurdle for the clinical development of IL-12 has been its narrow therapeutic window and the potential for severe, dose-limiting toxicities when administered systemically.

Systemic rhIL-12: Common adverse events include fever, fatigue, nausea, vomiting, diarrhea, and headache.[2] More severe toxicities can include hepatotoxicity, and hematological abnormalities such as neutropenia and thrombocytopenia.[2][6]

Intratumoral IL-12 Electroporation (tavo): This local delivery method has a much more favorable safety profile. The most common adverse event is transient pain at the injection site.[8] When combined with pembrolizumab, the adverse events were similar to those observed with pembrolizumab alone, with the most common grade 3 or higher events being pain, chills, sweat, and cellulitis.[7]

NHS-IL12: This tumor-targeted immunocytokine was generally well-tolerated in a phase I trial.[3][9] The most frequent treatment-related adverse events were decreased lymphocyte count, increased liver transaminases, and flu-like symptoms.[3][9]

Treatment ModalityCommon Adverse Events (Grade 1-2)Common Severe Adverse Events (Grade ≥3)Key Reference(s)
rhIL-12 (systemic) Fever, fatigue, nausea, vomiting, diarrhea, headacheHepatotoxicity, neutropenia, thrombocytopenia[2][6]
Intratumoral IL-12 Electroporation (tavo) Transient pain at injection siteRare[8]
Tavo + Pembrolizumab Similar to pembrolizumab monotherapyPain, chills, sweat, cellulitis[7]
NHS-IL12 Decreased lymphocytes, increased liver transaminases, flu-like symptomsTransient and mostly asymptomatic[3][9]

Table 3: Comparative Safety Profiles of Different IL-12 Treatment Modalities.

Key Experimental Protocols

Reproducibility of research findings is paramount. Below are summaries of methodologies for key experiments cited in the literature.

Intratumoral Plasmid IL-12 Electroporation

This protocol involves the direct injection of a plasmid encoding the IL-12 gene into a tumor, followed by the application of electrical pulses to facilitate the entry of the plasmid DNA into the tumor cells.

Intratumoral_Electroporation_Workflow start Patient with Accessible Tumor Lesion injection Intratumoral Injection of IL-12 Plasmid DNA start->injection electroporation Application of Electrical Pulses (Electroporation) injection->electroporation expression In Situ IL-12 Gene Expression by Tumor Cells electroporation->expression response Local and Systemic Anti-Tumor Immune Response expression->response

Figure 2: Workflow for Intratumoral IL-12 Electroporation.

Detailed Steps:

  • Plasmid Preparation: The IL-12 plasmid is reconstituted in sterile saline to a specified concentration (e.g., 0.5 mg/mL).[9]

  • Tumor Injection: A predetermined volume of the plasmid solution is injected directly into the tumor lesion.[9]

  • Electroporation: Immediately following injection, a series of short, high-voltage electrical pulses are delivered to the tumor using a specialized device with needle electrodes. A typical protocol might involve 6 pulses at 1,300 V/cm with a pulse width of 100 µs.[9]

  • Treatment Cycle: This procedure is often repeated over several days within a treatment cycle (e.g., on days 1, 5, and 8).[9]

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This technique is used to identify and quantify different populations of immune cells that have infiltrated the tumor microenvironment.

TIL_Analysis_Workflow start Tumor Biopsy dissociation Mechanical and Enzymatic Tumor Dissociation start->dissociation single_cell Single-Cell Suspension dissociation->single_cell staining Staining with Fluorescently Labeled Antibodies single_cell->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Quantification of Immune Cell Subsets flow_cytometry->data_analysis

Figure 3: Workflow for TIL Analysis by Flow Cytometry.

Detailed Steps:

  • Tumor Dissociation: The tumor biopsy is mechanically minced and then digested with a cocktail of enzymes (e.g., collagenase, DNase) to create a single-cell suspension.[17]

  • Red Blood Cell Lysis: Red blood cells are lysed using a specialized buffer.[17]

  • Antibody Staining: The cells are incubated with a panel of fluorescently labeled antibodies that bind to specific cell surface or intracellular markers of different lymphocyte subsets (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells).[18]

  • Flow Cytometry Acquisition: The stained cells are run through a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations.[18]

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies.[17]

Measurement of IFN-γ by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific protein, such as IFN-γ, in a biological sample like serum or plasma.

Detailed Steps:

  • Coating: A microplate is coated with a capture antibody specific for IFN-γ.[6]

  • Sample Addition: Standards with known concentrations of IFN-γ and the unknown samples are added to the wells of the plate. IFN-γ in the samples binds to the capture antibody.[6]

  • Detection Antibody: A biotinylated detection antibody that also binds to IFN-γ is added, creating a "sandwich".[6]

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[6]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.[6]

  • Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The concentration of IFN-γ in the samples is determined by comparing their absorbance to the standard curve.[6]

Conclusion

Interleukin-12 remains a cytokine of significant interest in cancer immunotherapy. While systemic administration is hampered by toxicity, local delivery strategies, such as intratumoral plasmid electroporation, and combination therapies with immune checkpoint inhibitors have demonstrated promising clinical activity with a manageable safety profile. The development of novel IL-12-based therapeutics, including immunocytokines, further expands the potential applications of this potent anti-tumor agent. Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response, and further refining targeted delivery systems to maximize the therapeutic index of IL-12.

References

Comparative

Benchmarking Adsorbent Performance for Basic Red 12 Sequestration

An Objective Comparison of Gold Standard Adsorption Techniques for Cationic Dye Removal For Immediate Release This guide provides a comparative analysis of various adsorbent materials for the removal of Basic Red 12, a c...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gold Standard Adsorption Techniques for Cationic Dye Removal

For Immediate Release

This guide provides a comparative analysis of various adsorbent materials for the removal of Basic Red 12, a cationic dye, from aqueous solutions. While the initial query suggested "Red 12" in the context of drug development, our investigation clarifies that "Basic Red 12" is a well-studied industrial dye. Its presence in wastewater is an environmental concern, necessitating effective removal strategies. This document is intended for researchers, environmental scientists, and professionals in industrial wastewater treatment, offering a data-driven comparison of common and effective adsorbent technologies.

The following sections present a quantitative comparison of different adsorbents, detail the standardized experimental protocols for their evaluation, and provide a visual representation of the typical experimental workflow.

Comparative Analysis of Adsorbent Performance

The efficiency of an adsorbent is determined by several factors, including its chemical nature, surface area, and the experimental conditions under which it is tested. The table below summarizes the performance of various adsorbents in removing Basic Red 12, based on published experimental data.

Adsorbent MaterialAdsorbent DoseInitial Dye Conc.Contact TimepHTemperature (°C)Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Citation
Animal Bone Meal (ABM)50 mg / 50 mL60 mg/L60 minNot specified3083.5667.87[1][2]
Chitosan Hydrogel (H3)50 mg / 50 mL1 x 10⁻⁴ mol/LNot specified75596.3338.27[3]
BentoniteNot specified100-200 mg/L2-3 minNot specified3080-90Not specified[4]
GrapheneNot specified5-20 mg/LNot specified4.5Not specified96-76Not specified[5]

Experimental Protocols

The data presented in this guide are primarily derived from batch adsorption studies, a gold standard method for evaluating adsorbent performance. A generalized protocol for such an experiment is detailed below.

1. Preparation of Adsorbate Solution:

  • A stock solution of Basic Red 12 is prepared by dissolving a known weight of the dye in deionized water to a concentration of 1000 mg/L.

  • Working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) are prepared by diluting the stock solution.[1]

2. Batch Adsorption Experiment:

  • A predetermined amount of the adsorbent (e.g., 50 mg) is added to a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration in a conical flask.[1][3]

  • The flasks are agitated in a shaker at a constant speed and temperature for a specified contact time to reach equilibrium.[3]

  • The effect of various parameters such as adsorbent dose, initial dye concentration, pH, and temperature on the adsorption process is studied by systematically varying one parameter while keeping others constant.[1][3]

3. Analysis:

  • After the desired contact time, the adsorbent is separated from the solution by centrifugation or filtration.[1]

  • The remaining concentration of Basic Red 12 in the supernatant is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λmax).[1]

  • The percentage of dye removal and the amount of dye adsorbed per unit mass of the adsorbent (q_e, in mg/g) are calculated using the initial and final dye concentrations.

4. Adsorption Isotherm Modeling:

  • To understand the interaction between the adsorbent and the dye, the equilibrium data are often fitted to adsorption isotherm models such as the Langmuir and Freundlich models.[1][3][6]

  • The Langmuir model assumes monolayer adsorption on a homogeneous surface.[6]

  • The Freundlich model describes multilayer adsorption on a heterogeneous surface.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a batch adsorption experiment for the removal of Basic Red 12.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling prep_dye Prepare Basic Red 12 Stock Solution batch_setup Set up Batch Experiment: - Add adsorbent to dye solution - Control pH, Temp prep_dye->batch_setup prep_adsorbent Prepare Adsorbent (e.g., grinding, sieving) prep_adsorbent->batch_setup agitation Agitate for Specific Contact Time batch_setup->agitation separation Separate Adsorbent (Centrifugation/Filtration) agitation->separation measurement Measure Final Dye Conc. (UV-Vis Spectrophotometry) separation->measurement calculation Calculate Removal % and Adsorption Capacity measurement->calculation isotherm Fit Data to Adsorption Isotherms (Langmuir, Freundlich) calculation->isotherm

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Red 12

This document provides comprehensive guidance on the safe handling and disposal of "Red 12," a designation that can refer to two distinct chemical entities: C.I. Pigment Red 12 and C.I.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and disposal of "Red 12," a designation that can refer to two distinct chemical entities: C.I. Pigment Red 12 and C.I. Basic Red 12. Due to differences in their chemical properties and associated hazards, it is crucial to identify the specific compound in use before proceeding with any handling or disposal protocols. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.

I. Identification and Properties of Red 12 Compounds

Correctly identifying the specific "Red 12" compound is the first and most critical step in ensuring safe handling and disposal. The table below summarizes the key quantitative data for both C.I. Pigment Red 12 and C.I. Basic Red 12 to aid in their differentiation.

PropertyC.I. Pigment Red 12C.I. Basic Red 12
CAS Number 6410-32-86320-14-5
Chemical Class Monoazo PigmentCationic Dye
Molecular Formula C25H20N4O4C25H29ClN2
Molar Mass 440.45 g/mol 392.97 g/mol
Appearance Red powderViolet crystalline solid
Solubility Insoluble in waterSoluble in water, ethanol, methanol
Melting Point 292 °CNot available
Density 1.32 g/cm³Not available

II. Hazard Identification and Safety Precautions

Both forms of Red 12 present hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

C.I. Basic Red 12 is classified as Fatal if swallowed and Harmful to aquatic life with long lasting effects .[1]

C.I. Pigment Red 12 , like many azo dyes, should be handled with care to avoid inhalation of dust and contact with skin and eyes.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills, carefully scoop the material into a designated hazardous waste container, avoiding the creation of dust.

    • For liquid spills (applicable to Basic Red 12 solutions), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

IV. Disposal Procedures

All waste containing either C.I. Pigment Red 12 or C.I. Basic Red 12 must be treated as hazardous waste. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.

General Disposal Workflow:

cluster_0 Waste Generation & Collection cluster_1 Pre-Treatment Option (for Azo Dyes) cluster_2 Final Disposal start Red 12 Waste Generated collect Collect in a labeled, sealed, and compatible hazardous waste container start->collect pretreat_q Pre-treatment (Chemical Degradation) feasible & necessary? collect->pretreat_q degradation Perform chemical degradation (e.g., Sodium Dithionite Reduction or Fenton's Oxidation) in a fume hood pretreat_q->degradation Yes storage Store waste in a designated, secure, and well-ventilated area pretreat_q->storage No collect_treated Collect treated waste in a labeled hazardous waste container degradation->collect_treated collect_treated->storage pickup Arrange for pickup by a certified hazardous waste disposal service storage->pickup end Proper Disposal pickup->end

Figure 1: General workflow for the disposal of Red 12 waste.

V. Experimental Protocols for Chemical Degradation (Pre-Treatment)

For azo dyes like Red 12, chemical degradation to less harmful aromatic amines can be a recommended pre-treatment step before collection by a certified hazardous waste disposal service. These procedures must be performed in a chemical fume hood with appropriate PPE.

A. Reduction with Sodium Dithionite

This method is effective for the reductive cleavage of the azo bond.

Methodology:

  • Preparation: In a suitable reaction vessel (e.g., a beaker or flask) inside a chemical fume hood, dissolve or suspend the Red 12 waste in water.

  • pH Adjustment: Adjust the pH of the solution to between 4 and 6 using a suitable acid (e.g., dilute hydrochloric acid).

  • Reduction: Slowly add sodium dithionite (Na₂S₂O₄) to the solution while stirring. A typical molar ratio of sodium dithionite to monoazo dye is 2:1.[2] The disappearance of the color indicates the cleavage of the azo bond. The reaction may take several hours.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate.

  • Disposal: The resulting solution, containing the degradation products, should be collected in a designated hazardous waste container for final disposal by a certified service.

B. Oxidation using Fenton's Reagent

This advanced oxidation process uses hydroxyl radicals to degrade the dye molecules.

Methodology:

  • Preparation: In a reaction vessel within a chemical fume hood, dissolve the Red 12 waste in water.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 with a suitable acid (e.g., sulfuric acid).[1][3]

  • Reaction Initiation: Add a source of ferrous iron (Fe²⁺), such as ferrous sulfate (FeSO₄·7H₂O), to the solution. Then, slowly add hydrogen peroxide (H₂O₂) while stirring. The reaction is typically rapid.

  • Neutralization: After the degradation is complete (indicated by color removal), neutralize the solution to a pH between 6 and 8 with a suitable base, such as sodium hydroxide. This will also precipitate the iron as ferric hydroxide.

  • Disposal: Allow the iron hydroxide to settle, and then decant the supernatant into a hazardous waste container. The iron-containing sludge should also be collected and disposed of as hazardous waste.

VI. Final Waste Management

All waste generated from the handling and degradation of Red 12, including treated solutions, empty containers, and contaminated PPE, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers. The label should include the words "Hazardous Waste" and the chemical name (e.g., "Waste Pigment Red 12" or "Waste Basic Red 12").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Service: Arrange for the collection of the hazardous waste by a certified environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Handling

Essential Safety and Handling Guide for "Red 12" in a Laboratory Setting

This guide provides crucial safety and logistical information for the handling and disposal of substances commonly referred to as "Red 12" in research and development environments. It is imperative for laboratory personn...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of substances commonly referred to as "Red 12" in research and development environments. It is imperative for laboratory personnel to first identify the specific chemical they are working with, as "Red 12" can refer to different compounds with distinct safety protocols. The two most common are Pigment Red 12 and Basic Red 12 .

Identifying Your "Red 12"

Before any handling, verify the chemical identity of your substance by checking the container label for the CAS number.

Common NameChemical NameCAS NumberMolecular Formula
Pigment Red 12 2-(3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)propenyl)-1,3,3-trimethyl-3H-indolium chloride6410-32-8C25H20N4O4
Basic Red 12 C.I. Basic Red 126320-14-5C25H29ClN2

Pigment Red 12 (CAS: 6410-32-8)

Primary Use: A monoazo-based organic pigment used in plastics, paints, and inks.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous under standard regulations, good laboratory practice dictates minimizing exposure.[4]

Recommended PPE:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).Protects against dust formation and splashes.[4]
Skin Protection Chemical impermeable gloves and impervious clothing.Avoids direct skin contact.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.Prevents inhalation of dust particles.
Handling and Storage
  • Handling: Handle in a well-ventilated area.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from foodstuff containers and incompatible materials.[4]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan
  • Waste Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[4]

Basic Red 12 (CAS: 6320-14-5)

Primary Use: A cationic dye used in the textile industry, for acrylic fibers, and in various industrial applications like inks and stains.[5]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements: Fatal if swallowed. Causes serious eye irritation. Harmful to aquatic life with long-lasting effects.[6]

Recommended PPE:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[6]Prevents serious eye irritation.[6]
Skin Protection Wear protective gloves and fire/flame resistant, impervious clothing.[6]Protects against skin contact.
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator.[6]Prevents inhalation of harmful particles.
Handling and Storage
  • Handling: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Avoid release to the environment.[6]

  • Storage: Store locked up.[6]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Ingestion Get emergency medical help immediately. [6] Rinse mouth.[6]
Disposal Plan
  • Waste Product and Contaminated Packaging: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] This is often referred to as "red bag waste" which requires specialized handling.[7]

General Workflow for Handling "Red 12" Compounds

The following diagram illustrates a generalized workflow for the safe handling and disposal of "Red 12" chemicals in a laboratory setting.

G Safe Handling and Disposal Workflow for 'Red 12' cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal a 1. Identify Chemical (Check CAS Number) b 2. Review SDS a->b c 3. Don Appropriate PPE b->c d 4. Handle in Ventilated Area c->d Proceed to Handling e 5. Perform Experiment d->e f 6. Segregate Waste (Chemical vs. Contaminated Materials) e->f Experiment Complete g 7. Place in Labeled, Sealed Container f->g h 8. Store in Designated Waste Area g->h i 9. Arrange for Professional Disposal h->i

Caption: Workflow for safe handling and disposal of "Red 12".

References

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